Salinosporamide C
Description
from the marine Actinomycete Salinispora tropica; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
863126-96-9 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
(3aR,4S,4aS,8aR)-2-(2-chloroethyl)-4-hydroxy-3-methyl-4,4a,5,6,8,8a-hexahydro-3aH-pyrrolo[1,2-a]indole-1,7-dione |
InChI |
InChI=1S/C14H18ClNO3/c1-7-9(4-5-15)14(19)16-11-6-8(17)2-3-10(11)13(18)12(7)16/h10-13,18H,2-6H2,1H3/t10-,11+,12+,13-/m0/s1 |
InChI Key |
LSKWKCUUZBBJFE-LOWDOPEQSA-N |
Isomeric SMILES |
CC1=C(C(=O)N2[C@H]1[C@H]([C@@H]3[C@H]2CC(=O)CC3)O)CCCl |
Canonical SMILES |
CC1=C(C(=O)N2C1C(C3C2CC(=O)CC3)O)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Salinosporamide C; |
Origin of Product |
United States |
Foundational & Exploratory
Salinosporamide C producing organism Salinispora tropica
An In-depth Technical Guide to Salinosporamide C and its Producing Organism, Salinispora tropica
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Salinispora tropica, an obligate marine actinomycete, has emerged as a significant source of novel secondary metabolites with potent biological activities. Among these is the salinosporamide family of compounds, potent inhibitors of the 20S proteasome. While Salinosporamide A (Marizomib) has advanced to clinical trials for cancer treatment, other analogues such as this compound offer insights into the structure-activity relationships of this unique chemical class. This compound is a tricyclic cyclohexanone derivative of Salinosporamide A, isolated from the fermentation broth of S. tropica.[1][2] Unlike its parent compound, it lacks the critical β-lactone moiety, rendering it significantly less cytotoxic.[3] This guide provides a comprehensive technical overview of Salinispora tropica, the biosynthesis of salinosporamides, the mechanism of proteasome inhibition, and detailed experimental protocols relevant to the study of these compounds.
The Producing Organism: Salinispora tropica
Salinispora tropica is a Gram-positive, aerobic, spore-forming bacterium belonging to the family Micromonosporaceae.[4] First isolated from tropical marine sediments, it is recognized as an obligate marine actinomycete, requiring seawater or a specific high-ionic-strength salt composition for growth.[4][5] Colonies typically take two or more weeks to appear on agar, forming bright to pale orange colonies that darken upon sporulation.[4]
Genomic analysis of the type strain, S. tropica CNB-440, revealed a 5.2 Mb circular chromosome. A remarkable feature of its genome is that approximately 9% is dedicated to natural product biosynthesis, encoding a diverse array of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters.[6] This genomic investment underscores the ecological importance of these small molecules and highlights the bacterium's potential as a source for novel drug discovery.
Biosynthesis of Salinosporamides
The biosynthesis of the salinosporamide core structure is governed by the sal gene cluster, a 41-kb hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway.[7] The assembly process involves the sequential addition of small carboxylic acid and amino acid building blocks in an assembly-line fashion.[7] A key enzyme, the standalone ketosynthase SalC, is responsible for catalyzing the formation of the distinctive and highly reactive γ-lactam-β-lactone bicyclic core, which serves as the pharmacophore for potent proteasome inhibition.[8]
While Salinosporamide A and its deschloro analogue Salinosporamide B share some biosynthetic precursors like acetate, feeding experiments have shown they have distinct origins for the four-carbon unit that differentiates them.[9] this compound is a complex tricyclic derivative of Salinosporamide A.[3] Although it has been isolated as a natural product, its formation may involve rearrangement pathways from a Salinosporamide A precursor.[1][3]
Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome system is a critical cellular pathway responsible for the targeted degradation of proteins, regulating processes such as cell cycle progression, signal transduction, and apoptosis.[10][11] The 26S proteasome contains a 20S catalytic core particle with three main proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit).[7]
Salinosporamide A is an irreversible inhibitor of the 20S proteasome.[7] Its electrophilic β-lactone warhead forms a covalent ester linkage with the N-terminal threonine residue (Thr1) in the active sites of all three catalytic subunits.[12] This initial binding is followed by the nucleophilic displacement of the chloroethyl side chain's chlorine atom, leading to the formation of a stable tetrahydrofuran (THF) ring. This secondary reaction renders the inhibition irreversible and is crucial for the compound's high potency.[7] this compound, lacking the β-lactone, does not possess this mechanism and shows significantly reduced cytotoxicity.[3]
Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins. This disrupts cellular homeostasis and triggers downstream signaling cascades, most notably the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the induction of apoptosis.[3][12] In a resting cell, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome normally degrades IκB, freeing NF-κB to translocate to the nucleus and activate pro-survival genes. By inhibiting the proteasome, salinosporamides prevent IκB degradation, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[12] Additionally, studies in T cells have shown that Salinosporamide A can suppress the MAPK signaling pathway.[13][14]
Quantitative Biological Data
The biological activity of the salinosporamides has been extensively studied. Salinosporamide A is a potent inhibitor of all three catalytic activities of the proteasome and shows cytotoxicity against a wide range of cancer cell lines at nanomolar concentrations. In contrast, this compound, which lacks the β-lactone pharmacophore, is substantially less active.
Table 1: Proteasome Inhibitory Activity (IC₅₀) of Salinosporamide A
| Proteasome Subunit Activity | Organism | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| Chymotrypsin-like (CT-L, β5) | Human | 3.5 | [15][16] |
| Trypsin-like (T-L, β2) | Human | 28 | [15][16] |
| Caspase-like (C-L, β1) | Human | 430 | [15][16] |
| Chymotrypsin-like (CT-L, β5) | Rabbit | Low nM range | [12] |
| Chymotrypsin-like (CT-L, β5) | Purified 20S | 1.3 |[9] |
Table 2: In Vitro Cytotoxicity of Salinosporamides
| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ | Reference(s) |
|---|---|---|---|---|
| Salinosporamide A | HCT-116 (Colon Carcinoma) | Cytotoxicity | 11 ng/mL (~35 nM) | [9] |
| Salinosporamide A | NCI-60 Cell Line Panel | Growth Inhibition | Mean GI₅₀ < 10 nM | [9][12] |
| Salinosporamide A | RPMI 8226 (Multiple Myeloma) | Cytotoxicity | 8.2 nM | [15] |
| Salinosporamide A | D-54 (Glioma) | Survival | ~20 nM | [16] |
| Salinosporamide A | U-251 (Glioma) | Survival | ~52 nM | [16] |
| This compound | HCT-116 (Colon Carcinoma) | Growth Inhibition | > 10,000 ng/mL | [3] |
| Salinosporamide B | HCT-116 (Colon Carcinoma) | Growth Inhibition | 3,300 ng/mL |[3] |
Table 3: Production Titers of Salinosporamides from S. tropica Fermentations
| Compound | Strain | Fermentation Condition | Titer (mg/L) | Reference(s) |
|---|---|---|---|---|
| Salinosporamide A | NPS21184 | NaCl-based medium | 277 | [1] |
| Salinosporamide A | NPS21184 | Na₂SO₄-based medium | 53 | [1] |
| Salinosporamide B | NPS21184 | NaCl-based medium | 4.4 | [1] |
| Salinosporamide B | NPS21184 | NaBr-based medium | 80 | [1] |
| Bromosalinosporamide | NPS21184 | NaBr-fed Na₂SO₄ medium | 73.3 |[1] |
Experimental Methodologies
Cultivation and Fermentation of Salinispora tropica
This protocol describes a typical lab-scale fermentation for the production of salinosporamides. Chemically defined salt formulations have been developed to replace undefined sea salt mixtures for improved consistency.[17]
Protocol:
-
Media Preparation : Prepare a suitable liquid medium. A common example is A1 medium (per liter: 10 g soluble starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, in 1 L of seawater or a defined salt solution).[8] Dispense into baffled flasks.
-
Inoculation : Scrape a sporulated colony of S. tropica from an agar plate and inoculate a pre-culture flask. Incubate at 30°C with shaking (e.g., 220 rpm) for 3-4 days until growth is established.
-
Production Culture : Inoculate the production culture flasks with 4% (v/v) of the pre-culture.
-
Resin Addition : After 24 hours of growth, add a sterile adsorbent resin such as Amberlite XAD7 (e.g., 20 g/L) to the culture. This resin sequesters the secondary metabolites, preventing degradation and simplifying extraction.[1]
-
Fermentation : Continue incubation at 30°C with shaking for an additional 5-7 days.
-
Harvesting : At the end of the fermentation, harvest the entire culture, including the resin and mycelia, for extraction.
Extraction and Purification of this compound
This is a generalized protocol based on bioassay-guided fractionation methods used for the salinosporamide family.[1][3]
Protocol:
-
Resin and Biomass Separation : Separate the XAD7 resin and cell mass from the aqueous culture broth by filtration or decanting.
-
Solvent Extraction : Extract the combined resin and cell mass exhaustively with an organic solvent mixture, typically methanol (MeOH) and dichloromethane (DCM) or ethyl acetate (EtOAc).[3]
-
Concentration : Combine the organic extracts and remove the solvent under reduced pressure (rotoevaporation) to yield a crude extract.
-
Liquid-Liquid Partitioning : Partition the crude extract between EtOAc and water. The salinosporamides will preferentially partition into the organic phase.
-
Chromatography :
-
Initial Fractionation : Subject the dried organic phase to normal-phase column chromatography (e.g., silica gel) using a step gradient of solvents such as hexane/EtOAc or DCM/MeOH to separate the extract into fractions of decreasing polarity.
-
HPLC Purification : Analyze fractions by LC-MS to identify those containing this compound (m/z [M+H]⁺ 284.1059).[18] Purify the target-containing fractions using reversed-phase High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) to yield the pure compound.
-
-
Characterization : Confirm the structure and purity of the isolated this compound using spectroscopic methods (NMR, HR-MS) and comparison with literature data.[3]
Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like (CT-L) activity of the 20S proteasome and its inhibition by test compounds. It utilizes a fluorogenic peptide substrate that releases a fluorescent molecule upon cleavage.[19]
Protocol:
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Proteasome Solution : Dilute purified human or rabbit 20S proteasome in assay buffer to the desired final concentration (e.g., 0.5-1 nM).
-
Substrate Stock : Prepare a stock solution of the chymotrypsin-like substrate Suc-LLVY-AMC in DMSO (e.g., 10 mM).
-
Inhibitor Stock : Prepare serial dilutions of the test compound (this compound) and a positive control (Salinosporamide A or MG-132) in DMSO.
-
-
Assay Setup (96-well plate) :
-
To appropriate wells, add assay buffer.
-
Add the diluted test compound or control inhibitor. Include a "no inhibitor" control (DMSO vehicle only).
-
Add the diluted 20S proteasome solution to all wells except for a "no proteasome" blank.
-
-
Pre-incubation : Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Reaction Initiation : Initiate the reaction by adding the fluorogenic substrate (e.g., to a final concentration of 50 µM).
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 30-60 minutes) at an excitation wavelength of ~350-360 nm and an emission wavelength of ~440-460 nm.[20]
-
Data Analysis :
-
Determine the rate of reaction (increase in relative fluorescence units per minute, RFU/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth of Salinispora tropica strains CNB440, CNB476, and NPS21184 in nonsaline, low-sodium media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salinispora tropica | Type strain | DSM 44818, ATCC BAA-916, CIP 108943, JCM 13857, CNB 440, BCRC 16822, NBRC 105044 | BacDiveID:8026 [bacdive.dsmz.de]
- 7. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Salinosporamide A: A Superior Proteasome Inhibitor - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 12. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Salinosporamide A, a Marine-Derived Proteasome Inhibitor, Inhibits T Cell Activation through Regulating Proliferation and the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Defined salt formulations for the growth of Salinispora tropica strain NPS21184 and the production of salinosporamide A (NPI-0052) and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 20. ubpbio.com [ubpbio.com]
Salinosporamide C: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinosporamide C is a natural product isolated from the marine actinomycete Salinispora tropica. It belongs to the salinosporamide family of compounds, which has garnered significant interest in the scientific community, primarily due to the potent proteasome inhibitory and anticancer activities of its close analogue, Salinosporamide A.[1][2] this compound, however, presents a fascinating case study in structure-activity relationships, as subtle molecular modifications result in a dramatically different biological profile. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its structural relationships and isolation workflow.
Chemical Structure and Physicochemical Properties
This compound is characterized as a decarboxylated pyrrole analogue of Salinosporamide A.[3] Its distinct tricyclic cyclohexanone derivative architecture sets it apart within the salinosporamide family.[4] The key structural difference between this compound and the highly potent Salinosporamide A is the absence of the β-lactone ring, which serves as the electrophilic "warhead" for covalent modification of the proteasome's active site.[4] This fundamental structural variation is directly responsible for the significantly attenuated biological activity of this compound.
A summary of the key chemical and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (3aR,4S,4aS,8aR)-2-(2-chloroethyl)-4-hydroxy-3-methyl-4,4a,5,6,8,8a-hexahydro-3aH-pyrrolo[1,2-a]indole-1,7-dione | [4] |
| Molecular Formula | C₁₄H₁₈ClNO₃ | [4] |
| Molecular Weight | 283.75 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [4] |
Pharmacological Properties and Mechanism of Action
The pharmacological profile of this compound is largely defined by its relationship to Salinosporamide A. While Salinosporamide A is a potent, irreversible inhibitor of the 20S proteasome, this compound exhibits extremely weak inhibitory effects.[4] This is attributed to the lack of the β-lactone moiety, which is the key pharmacophore responsible for the potent bioactivity of Salinosporamide A.[3]
Cytotoxicity
Studies comparing the cytotoxic effects of various salinosporamides have consistently shown that compounds lacking the β-lactone ring, including this compound, display no significant cytotoxicity against cancer cell lines such as the human colon carcinoma HCT-116.[1] While specific IC50 values for this compound are not prominently reported in the literature, the qualitative data underscores its weak biological activity in comparison to Salinosporamide A.
| Biological Activity | Observation | Reference |
| Proteasome Inhibition | Extremely weak inhibitory effect compared to Salinosporamide A. | [4] |
| Cytotoxicity against HCT-116 | No significant cytotoxicity observed. | [1] |
Experimental Protocols
Isolation of this compound from Salinispora tropica
This compound is a secondary metabolite produced by the marine actinomycete Salinispora tropica (strain CNB-392).[1][2] Its isolation involves fermentation of the microorganism, followed by extraction and chromatographic separation.
1. Fermentation:
-
Salinispora tropica (strain CNB-392) is cultured in a suitable liquid medium under specific temperature and agitation conditions to promote the production of secondary metabolites.
2. Extraction:
-
The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate, to separate the organic-soluble metabolites from the aqueous medium.
3. Chromatographic Separation:
-
The crude extract is then fractionated using a series of chromatographic techniques. This often involves initial separation on a silica gel column followed by further purification using high-performance liquid chromatography (HPLC) to isolate the individual salinosporamide analogues, including this compound.[3]
Structure-Activity Relationship: The Critical Role of the β-Lactone Ring
The profound difference in biological activity between Salinosporamide A and this compound provides a clear illustration of a structure-activity relationship. The presence of the strained β-lactone ring in Salinosporamide A renders it a potent electrophile, enabling it to irreversibly bind to and inhibit the proteasome. In contrast, the absence of this reactive group in this compound results in a molecule with dramatically reduced biological potency.
Conclusion
This compound serves as a valuable tool for understanding the molecular determinants of proteasome inhibition within the salinosporamide class of natural products. Its structural relationship with the highly active Salinosporamide A, particularly the absence of the critical β-lactone moiety, starkly illustrates the principles of structure-activity relationships. While not a potent anticancer agent itself, the study of this compound provides crucial insights for the design and development of novel therapeutic agents targeting the proteasome and other cellular pathways. Further investigation into any subtle biological effects of this compound, independent of potent proteasome inhibition, may yet reveal novel cellular activities.
References
- 1. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - New Cytotoxic Salinosporamides from the Marine Actinomycete Salinispora tropica - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Salinosporamide C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinosporamide C is a structurally unique member of the salinosporamide family of potent proteasome inhibitors. While the biosynthesis of its close analogue, Salinosporamide A, has been extensively studied, the pathway leading to this compound is less defined. This technical guide provides a comprehensive overview of the biosynthesis of the core salinosporamide scaffold, with a detailed focus on the enzymatic machinery and precursor pathways. It further delineates the proposed biosynthetic route to this compound, which is thought to arise from a chemical rearrangement of Salinosporamide A. This document synthesizes current knowledge, presenting key enzymatic steps, quantitative data from related studies, detailed experimental protocols, and visual diagrams of the biosynthetic and proposed rearrangement pathways to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
Core Biosynthesis of the Salinosporamide Scaffold
The biosynthesis of the salinosporamides is a complex process orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line in the marine bacterium Salinispora tropica. The core structure, shared by both Salinosporamide A and C, is assembled from three key precursors: acetate, a unique cyclohexenylalanine (CHA) residue, and a chloroethylmalonyl-CoA extender unit.[1]
Precursor Supply
1.1.1. Chloroethylmalonyl-CoA Biosynthesis: The chloroethyl side chain, a critical feature for the bioactivity of Salinosporamide A, originates from S-adenosyl-L-methionine (SAM). A dedicated set of enzymes, encoded within the sal gene cluster, is responsible for its formation. The key enzyme, SalL, a fluorinase homolog, catalyzes the chlorination of SAM to yield 5'-chloro-5'-deoxyadenosine (5'-ClDA). A subsequent cascade of enzymatic reactions converts 5'-ClDA into chloroethylmalonyl-CoA, the extender unit utilized by the PKS module.
1.1.2. Cyclohexenylalanine (CHA) Biosynthesis: The unusual amino acid precursor, L-3-cyclohex-2'-enylalanine, is derived from the shikimate pathway. The sal gene cluster contains genes for a pathway-specific 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (SalU) and a prephenate dehydratase homolog (SalX), indicating a dedicated route to this non-proteinogenic amino acid.
PKS/NRPS Assembly Line
The assembly of the linear precursor to the salinosporamide core is carried out by the multifunctional enzymes SalA and SalB.
-
SalA: A hybrid PKS-NRPS enzyme, SalA initiates the process. Its PKS modules are responsible for the incorporation of an acetate starter unit and a chloroethylmalonyl-CoA extender unit.
-
SalB: An NRPS, SalB activates and incorporates the cyclohexenylalanine residue.
-
SalD: A cytochrome P450 enzyme, SalD is proposed to hydroxylate the PCP-tethered CHA residue.
The linear intermediate, tethered to the peptidyl carrier protein (PCP) of SalB, is then passed to the cyclization machinery.
Bicyclization and Release
A standalone ketosynthase, SalC , has been identified as the key enzyme responsible for the formation of the characteristic γ-lactam-β-lactone bicyclic core.[2] SalC catalyzes an intramolecular aldol-type condensation to form the γ-lactam ring, followed by a β-lactonization step that releases the final product from the assembly line. This dual catalytic activity of a ketosynthase in a terminal cyclization is a novel finding in natural product biosynthesis.
Proposed Biosynthetic Pathway of this compound
This compound is a tricyclic cyclohexanone derivative of Salinosporamide A.[3] It is believed to be formed via a chemical rearrangement of Salinosporamide A, rather than through a distinct biosynthetic pathway. This rearrangement is hypothesized to proceed through an intermediate, a proposed β-lactone precursor. While this transformation has been observed, the specific enzymatic or spontaneous nature of this conversion in vivo has not been fully elucidated.
The proposed rearrangement involves an intramolecular cyclization, forming a new carbon-carbon bond between the cyclohexene ring and the core structure, and subsequent oxidation to the cyclohexanone.
Data Presentation
While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes key quantitative parameters related to the biosynthesis of the parent compound, Salinosporamide A.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics of SalL (Chlorinase) | |||
| Km for SAM | Not Reported | In vitro | |
| kcat for SAM | Not Reported | In vitro | |
| Precursor Incorporation | |||
| 13C-Acetate Incorporation | Observed | Salinispora tropica | [4] |
| 13C-Glucose (to CHA) | Observed | Salinispora tropica | [4] |
| Product Yield | |||
| Salinosporamide A Titer | ~4 mg/L | S. tropica salL- FlA+ mutant | [5] |
Experimental Protocols
Detailed experimental protocols for the elucidation of the salinosporamide biosynthetic pathway are extensive. Below are representative methodologies for key experiments.
Gene Inactivation in Salinispora tropica**
-
Vector Construction: A knockout vector is constructed containing a selectable marker (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target gene (e.g., salC).
-
Conjugation: The knockout vector is introduced into Salinispora tropica from an E. coli donor strain via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events result in the replacement of the target gene with the resistance cassette.
-
Verification: Gene disruption is confirmed by PCR analysis of genomic DNA from the mutant strain.
-
Metabolite Analysis: The culture broth of the mutant strain is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC-MS to confirm the abolishment of salinosporamide production.
In Vitro Enzyme Assays with SalC
-
Protein Expression and Purification: The salC gene is cloned into an expression vector (e.g., pET vector) and expressed in E. coli. The His-tagged SalC protein is purified using nickel-affinity chromatography.
-
Substrate Synthesis: The linear precursor, tethered to a mimic of the SalB PCP domain (e.g., N-acetylcysteamine), is chemically synthesized.
-
Enzyme Reaction: The purified SalC enzyme is incubated with the synthetic substrate in a suitable buffer at an optimal temperature.
-
Product Detection: The reaction mixture is quenched and analyzed by HPLC-MS to detect the formation of the bicyclic salinosporamide core.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of Salinosporamide A and proposed formation of this compound.
Caption: Experimental workflow for gene knockout studies in Salinispora tropica.
Caption: Proposed chemical rearrangement of Salinosporamide A to this compound.
References
- 1. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Biosynthesis of Antiprotealide and Other Unnatural Salinosporamide Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Salinosporamide A - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of Salinosporamides as Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is a critical cellular component responsible for the degradation of ubiquitinated proteins, playing a central role in the regulation of numerous cellular processes, including the cell cycle, signal transduction, and apoptosis.[1][2] Its inhibition has emerged as a powerful strategy in cancer therapy.[1][2] Salinosporamides, a family of natural products isolated from the marine bacterium Salinispora tropica, are potent proteasome inhibitors.[1][3][4] This technical guide focuses on the mechanism of action of Salinosporamide A (also known as Marizomib), the most extensively studied compound in this class and a clinically investigated anticancer agent. While Salinosporamide C is a known tricyclic analogue, detailed mechanistic and quantitative data for it are not as readily available.[1][5] Therefore, this guide will primarily detail the well-documented mechanism of Salinosporamide A, which serves as a foundational model for understanding the broader class of salinosporamides.
Salinosporamide A possesses a unique and densely functionalized γ-lactam-β-lactone bicyclic core, which is responsible for its potent and irreversible inhibition of the proteasome.[1][4] Unlike peptide-based inhibitors, its non-peptidic nature allows it to target all three catalytic subunits of the proteasome.[2]
Core Mechanism of Action: Covalent Inhibition of the 20S Proteasome
The catalytic core of the 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings. The inner two rings are made of β-subunits, three of which (β1, β2, and β5) harbor the proteolytically active sites with caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[2][6] The catalytic activity of these subunits relies on an N-terminal threonine (Thr1) residue.[1][6]
The mechanism of action of Salinosporamide A involves the irreversible covalent modification of this catalytic Thr1 residue in all three active β-subunits.[2][3] The key steps are as follows:
-
Nucleophilic Attack: The hydroxyl group of the N-terminal threonine (Thr1) of the proteasome's active β-subunits acts as a nucleophile.[1] This is facilitated by the deprotonation of the hydroxyl group by the N-terminal amino group of the same threonine residue (Thr1NH2).[1]
-
β-lactone Ring Opening: The activated Thr1 hydroxyl group attacks the electrophilic carbonyl carbon of the β-lactone ring of Salinosporamide A.[4] This results in the opening of the strained β-lactone ring and the formation of a covalent ester bond between the inhibitor and the proteasome.[7]
-
Irreversible Inhibition: The presence of a chloroethyl group on the Salinosporamide A molecule is crucial for its irreversible mode of action.[6] Following the initial covalent attachment, an intramolecular cyclization reaction is proposed to occur, where the newly formed ester-linked inhibitor forms a stable five-membered cyclic ether. This structure effectively shields the ester bond from hydrolysis, rendering the inhibition irreversible.[1]
This covalent and irreversible binding to the active sites of the proteasome leads to the accumulation of ubiquitinated proteins, inducing cellular stress and ultimately triggering apoptosis, a mechanism particularly effective against cancer cells which are highly reliant on proteasome function.[2]
Signaling Pathway of Proteasome Inhibition by Salinosporamide A
Caption: Covalent inhibition of the proteasome by Salinosporamide A.
Quantitative Data: Proteasome Inhibition by Salinosporamide A
The inhibitory potency of Salinosporamide A against the different catalytic subunits of the 20S proteasome has been quantified using half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. These values are summarized in the table below.
| Proteasome Subunit | Activity | Inhibitor | IC50 / EC50 (nM) | Reference |
| β5 | Chymotrypsin-like (CT-L) | Salinosporamide A | 1.3 | [8] |
| β5 | Chymotrypsin-like (CT-L) | Salinosporamide A | 3.5 | [9][10] |
| β5 | Chymotrypsin-like (CT-L) | Salinosporamide A | 18.5 | [11] |
| β2 | Trypsin-like (T-L) | Salinosporamide A | 28 | [9][10] |
| β2 | Trypsin-like (T-L) | Salinosporamide A | 326.5 | [11] |
| β1 | Caspase-like (C-L) | Salinosporamide A | 430 | [9][10] |
| β1 | Caspase-like (C-L) | Salinosporamide A | 596.6 | [11] |
Note: IC50 and EC50 values can vary based on experimental conditions such as enzyme and substrate concentrations, and incubation times.
Experimental Protocols
Half-Maximal Inhibitory Concentration (IC50) Assay for Proteasome Inhibition
This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against the catalytic subunits of the 20S proteasome.
Materials:
-
Purified human 20S proteasome (e.g., from R&D Systems or Enzo Life Sciences).[11]
-
Proteasome activator (e.g., PA28α).[11]
-
Fluorogenic substrates specific for each subunit:[11]
-
Suc-LLVY-AMC (for β5, chymotrypsin-like activity)
-
Z-VLR-AMC (for β2, trypsin-like activity)
-
Z-LLE-AMC (for β1, caspase-like activity)
-
-
Salinosporamide A (or other inhibitor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT.[11]
-
DMSO for dissolving inhibitor and substrates.
-
384-well black microplates.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[12]
Procedure:
-
Preparation of Reagents:
-
Dissolve the 20S proteasome and PA28α activator in assay buffer to the desired stock concentrations.
-
Prepare a stock solution of Salinosporamide A in DMSO (e.g., 10 mM).[11] Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Prepare stock solutions of the fluorogenic substrates in DMSO (e.g., 10 mM).[11] Dilute in assay buffer to the final working concentration (e.g., 30-80 µM).[11]
-
-
Assay Setup:
-
In a 384-well black plate, add the assay buffer.
-
Add the diluted Salinosporamide A to the wells to achieve a final concentration range (e.g., 0 to 12.5 µM).[11] Include a control with DMSO only (no inhibitor).
-
Add the 20S proteasome (e.g., 1 nM final concentration) and the PA28α activator (e.g., 100 nM final concentration) to each well.[11]
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.[6]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining proteasome inhibitor IC50 values.
Conclusion
Salinosporamide A is a potent, irreversible inhibitor of the 20S proteasome, targeting all three catalytic subunits through a covalent modification of the N-terminal threonine residue. Its unique β-lactone pharmacophore is central to its mechanism of action. The detailed understanding of its interaction with the proteasome, supported by extensive quantitative and structural data, provides a strong foundation for the development of novel anticancer therapeutics. While this compound is a structurally related natural product, further research is required to fully elucidate its specific mechanism and inhibitory profile. The experimental protocols and data presented herein for Salinosporamide A serve as a valuable resource for researchers in the field of drug discovery and development focused on proteasome inhibition.
References
- 1. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 4. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides [mdpi.com]
- 6. Bacterial self-resistance to the natural proteasome inhibitor salinosporamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apexbt.com [apexbt.com]
- 9. adipogen.com [adipogen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Dawn of a Marine-Derived Anticancer Agent: Early Investigations into the Potent Activity of Salinosporamides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Discovered in the early 2000s from the marine bacterium Salinispora tropica, Salinosporamide A (also known as Marizomib) rapidly emerged as a promising candidate in the landscape of anticancer therapeutics.[1] Its unique chemical structure and potent biological activity spurred a wave of early-stage research aimed at elucidating its mechanism of action and evaluating its potential in oncology. This technical guide provides an in-depth overview of these foundational studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core biological pathways and workflows involved.
Quantitative Assessment of Anticancer Potency
Early investigations into the anticancer activity of Salinosporamide A consistently demonstrated its remarkable potency across a diverse range of human cancer cell lines. The primary metrics used to quantify this activity were the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values.
In Vitro Cytotoxicity (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. Early studies reported potent low nanomolar IC50 values for Salinosporamide A against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 11 ng/mL (~35) | [2] |
| A375 | Malignant Melanoma | 25.67 (24h), 16.79 (48h) | [3] |
| G361 | Malignant Melanoma | 6.147 (24h), 6.033 (48h) | [3] |
NCI-60 Human Tumor Cell Line Screen (GI50)
The U.S. National Cancer Institute (NCI) 60-cell line panel is a cornerstone of in vitro anticancer drug screening.[4][5] The GI50 value in this assay is the concentration of the compound that causes 50% inhibition of cell growth. Salinosporamide A exhibited potent and selective activity in the NCI-60 screen, with a mean GI50 value of less than 10 nM.[6]
| Cell Line Panel | Mean GI50 (nM) | Reference |
| NCI-60 | < 10 | [6] |
Core Mechanism of Action: Proteasome Inhibition
The primary molecular target of Salinosporamide A was identified as the 20S proteasome, a crucial cellular machine responsible for degrading ubiquitinated proteins.[7][8][9] By inhibiting the proteasome, Salinosporamide A disrupts protein homeostasis, leading to the accumulation of regulatory proteins that ultimately trigger programmed cell death (apoptosis) in cancer cells.
Salinosporamide A is a potent, irreversible inhibitor of all three proteolytic activities of the 20S proteasome:
-
Chymotrypsin-like (CT-L) activity (β5 subunit): EC50 = 3.5 nM[10]
-
Trypsin-like (T-L) activity (β2 subunit): EC50 = 28 nM[10]
-
Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity (β1 subunit): EC50 = 430 nM[10]
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the ubiquitin-proteasome pathway and the point of inhibition by Salinosporamide A.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by Salinosporamide A.
Downstream Effects: Inhibition of NF-κB Signaling
A critical consequence of proteasome inhibition by Salinosporamide A is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a transcription factor that plays a key role in promoting cancer cell survival, proliferation, and inflammation. In its inactive state, NF-κB is bound to an inhibitory protein called IκB. The activation of the NF-κB pathway requires the ubiquitination and subsequent proteasomal degradation of IκB. By blocking this degradation, Salinosporamide A prevents the activation of NF-κB, thereby promoting apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by Salinosporamide A.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early studies of Salinosporamide A's anticancer activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Salinosporamide A stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Salinosporamide A in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Salinosporamide A. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
-
In Vitro 20S Proteasome Activity Assay
This assay measures the activity of the 20S proteasome by monitoring the cleavage of a fluorogenic peptide substrate.[14][15][16][17][18] The release of the fluorescent tag (e.g., AMC - 7-amino-4-methylcoumarin) is proportional to the proteasome's enzymatic activity.
Materials:
-
Purified 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Fluorogenic peptide substrate for the desired activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Salinosporamide A stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation ~360-380 nm, Emission ~460-480 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the purified 20S proteasome to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the working concentration in assay buffer.
-
Prepare serial dilutions of Salinosporamide A in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Salinosporamide A at various concentrations (or vehicle control)
-
Purified 20S proteasome
-
-
Include a "no enzyme" control (assay buffer and substrate only) to determine background fluorescence.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every 2 minutes for 30-60 minutes) or as an endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Determine the rate of the reaction (slope of the kinetic curve) for each concentration of the inhibitor.
-
Calculate the percentage of proteasome inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating the anticancer activity of a compound like Salinosporamide A.
In Vitro Cytotoxicity Screening Workflow
Caption: A typical workflow for in vitro cytotoxicity screening.
The early investigations into Salinosporamide A laid a robust foundation for its development as a clinical anticancer agent. The potent and selective cytotoxicity, coupled with a well-defined mechanism of action targeting a fundamental cellular process, underscored its therapeutic potential. The methodologies and findings from these initial studies continue to inform the ongoing research and clinical evaluation of this remarkable marine-derived compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salinosporamide A: A Superior Proteasome Inhibitor - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 10. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-κB–regulated gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stressmarq.com [stressmarq.com]
- 16. content.abcam.com [content.abcam.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Enigmatic Origins of Salinosporamide C: A Technical Guide to its Discovery and Biosynthesis in Marine Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinosporamide C, a structurally intriguing natural product, originates from the marine actinomycete Salinispora tropica. As a decarboxylated pyrrole analogue of the potent proteasome inhibitor Salinosporamide A, its discovery has prompted further investigation into the biosynthetic capabilities of marine microorganisms. This technical guide provides a comprehensive overview of the origins of this compound, detailing the producing organism, its discovery, and the current understanding of its biosynthesis, which is largely inferred from the well-studied pathway of Salinosporamide A. This document summarizes quantitative data on the production of related salinosporamides, outlines detailed experimental protocols for the cultivation of Salinispora tropica and the isolation of these compounds, and presents key biosynthetic and experimental workflows through detailed diagrams.
Introduction: The Marine Actinomycete Salinispora and the Salinosporamides
The genus Salinispora, a group of obligate marine actinomycetes, has emerged as a prolific source of novel, bioactive secondary metabolites.[1] These bacteria, found in tropical and subtropical ocean sediments, require seawater for growth and have demonstrated significant potential for drug discovery.[2][3] A prime example of their chemical novelty is the salinosporamide family of compounds, which are characterized by a dense and functionally rich γ-lactam-β-lactone bicyclic core.[4]
The most prominent member of this family, Salinosporamide A (Marizomib), is a potent proteasome inhibitor that has advanced to clinical trials for cancer treatment.[4][5] In the course of extensive studies on the secondary metabolites of Salinispora tropica, specifically strain CNB-392, a number of related analogues have been isolated, including this compound.[1][6] this compound is distinguished as a decarboxylated pyrrole analogue of Salinosporamide A.[1][6]
The Producing Organism: Salinispora tropica
Salinispora tropica is a novel species within the family Micromonosporaceae.[1] A key characteristic of this genus is its obligate requirement for seawater for cultivation, setting it apart from its terrestrial actinomycete relatives.[2] The type strain for the production of this compound is Salinispora tropica CNB-392, which was first isolated from marine sediments.[1][6]
Discovery and Isolation of this compound
This compound was discovered during an extensive investigation of the secondary metabolites produced by Salinispora tropica strain CNB-392.[6] The initial focus of these studies was the highly potent proteasome inhibitor, Salinosporamide A.[6] Through bioassay-guided fractionation of the culture extract, Salinosporamide A was isolated as the major secondary metabolite.[7] Subsequent detailed analysis of the fermentation broth and purification of side fractions led to the isolation and characterization of several minor congeners, including this compound.[6][8] It is important to note that some related compounds have been suggested to be potential artifacts of the isolation process, and while this compound is considered a natural product, its formation may be linked to the stability of the parent compound, Salinosporamide A.[6][8]
Quantitative Production Data
Specific fermentation yields for this compound have not been extensively reported. However, it is described as being produced in "comparable yields to salinosporamide B" but in "trace amounts when compared to" Salinosporamide A.[6] The production of Salinosporamide A has been optimized, with titers reaching up to 450 mg/L in shake flasks and 260 mg/L in industrial fermentors.[7] The table below summarizes the reported production titers for Salinosporamide A and other related analogues, providing a reference for the potential scale of this compound production.
| Compound | Producing Strain | Fermentation Scale | Production Titer (mg/L) | Reference |
| Salinosporamide A | Salinispora tropica CNB-476 | Shake Flasks | 450 | [7] |
| Salinosporamide A | Salinispora tropica CNB-476 | Lab Fermentors | 350 | [7] |
| Salinosporamide A | Salinispora tropica CNB-476 | 500-1000L Industrial Fermentors | 260 | [7] |
| Salinosporamide B | Salinispora tropica NPS21184 | Shake Flask | 4.4 | [8] |
| Salinosporamide D | Salinispora tropica NPS21184 | Shake Flask | 0.15 | [8] |
| Salinosporamide E | Salinispora tropica NPS21184 | Shake Flask | 0.11 | [8] |
| Antiprotealide (14) | Salinispora tropica (wild type) | Shake Flask | ~1 - 3 | [8] |
Biosynthesis of Salinosporamides
The biosynthetic pathway of this compound has not been explicitly elucidated. However, its structural relationship to Salinosporamide A strongly suggests it originates from the same hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2][4] The current understanding is that this compound is likely a shunt or degradation product from the main Salinosporamide A pathway.
The Salinosporamide A Biosynthetic Pathway
The biosynthesis of Salinosporamide A is a complex process involving a series of enzymatic reactions encoded by the sal gene cluster.[5] The pathway utilizes three key building blocks: acetate, cyclohexenylalanine, and chloroethylmalonate.[5] These precursors are processed by a hybrid PKS-NRPS assembly line to form a linear intermediate, which then undergoes cyclization to form the characteristic γ-lactam-β-lactone core of the salinosporamides.[5] The enzyme SalC, a standalone ketosynthase, is responsible for the crucial bicyclization reaction.[5]
The proposed biosynthetic pathway for Salinosporamide A is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of Salinosporamide A.
Hypothetical Formation of this compound
Given that this compound is a decarboxylated pyrrole analogue of Salinosporamide A, its formation could occur through a decarboxylation and subsequent rearrangement of a Salinosporamide A precursor or of Salinosporamide A itself. This could be an enzymatic process within the organism or a chemical transformation during fermentation or extraction.
The following diagram illustrates a hypothetical relationship between the Salinosporamide A and C pathways:
References
- 1. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 5. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
molecular formula and weight of Salinosporamide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinosporamide C is a natural product isolated from the marine actinomycete Salinispora tropica. It belongs to the salinosporamide family of compounds, which are known for their potent biological activities. While its close analog, Salinosporamide A (Marizomib), is a well-studied proteasome inhibitor that has entered clinical trials for cancer treatment, this compound presents a distinct chemical structure and attenuated biological profile. This technical guide provides a comprehensive overview of the molecular formula, weight, and available biological data for this compound, intended to inform further research and drug development efforts.
Chemical Properties
This compound is characterized as a decarboxylated pyrrole analogue of Salinosporamide A.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈ClNO₃ | [1] |
| Molecular Weight | 283.75 g/mol | [1] |
Biological Activity and Mechanism of Action
The primary mechanism of action for the salinosporamide class of compounds, exemplified by Salinosporamide A, is the inhibition of the 20S proteasome.[2][3] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition can lead to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis, making it a key target in cancer therapy.[3][4] Salinosporamide A covalently modifies the active site threonine residues of the 20S proteasome, leading to irreversible inhibition.[2][3]
In contrast, this compound exhibits significantly reduced cytotoxic activity.[1] This is attributed to its distinct chemical structure, which lacks the β-lactone ring that is crucial for the potent proteasome inhibitory activity of Salinosporamide A.[1] The β-lactone acts as the electrophilic "warhead" that covalently binds to the proteasome's active site.[5] The absence of this key functional group in this compound results in a dramatic decrease in its ability to inhibit the proteasome and, consequently, its anticancer effects.
Comparative Cytotoxicity
Studies comparing the cytotoxic effects of Salinosporamide A and C against the HCT-116 human colon carcinoma cell line have demonstrated a substantial difference in potency. Salinosporamide A exhibits an IC₅₀ value of 11 ng/mL, whereas this compound is significantly less active.[1][2] This stark contrast underscores the critical role of the β-lactone moiety in the biological activity of this class of compounds.
Biosynthesis of Salinosporamides
The biosynthesis of salinosporamides in Salinispora tropica is governed by a dedicated gene cluster, referred to as the 'sal' gene cluster.[5] This pathway involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[2][5] The biosynthesis of Salinosporamide A proceeds through the assembly of three key building blocks: acetate, cyclohexenylalanine, and chloroethylmalonyl-CoA.[5][6] The formation of the characteristic γ-lactam-β-lactone bicyclic core is a critical step in the pathway.[5]
This compound is believed to be a rearranged or shunt product of the main Salinosporamide A biosynthetic pathway.[4] Its formation likely involves the decarboxylation of a precursor, leading to the formation of the pyrrole ring system. The proposed biosynthetic relationship between Salinosporamide A and C is depicted in the diagram below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 3. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
The Chloroethyl Moiety: A Linchpin in the Irreversible Activity of Salinosporamide A
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Salinosporamide A (Marizomib, NPI-0052), a potent proteasome inhibitor derived from the marine actinomycete Salinispora tropica, has garnered significant attention in the field of cancer therapeutics. Its unique chemical structure, featuring a dense array of stereocenters and a reactive β-lactone-γ-lactam bicyclic core, underpins its powerful and irreversible mechanism of action against the 20S proteasome. Central to this irreversible inhibition is the chloroethyl moiety at the C2 position. This technical guide provides an in-depth exploration of the critical role of the chloroethyl group in the biological activity of Salinosporamide A. We will delve into its mechanism of action, present quantitative structure-activity relationship (SAR) data, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to offer a comprehensive resource for researchers in the field.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining cellular homeostasis. The 20S proteasome, the catalytic core of the UPS, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Dysregulation of the UPS is implicated in various diseases, including cancer, making the proteasome an attractive therapeutic target.
Salinosporamide A is a second-generation proteasome inhibitor that has demonstrated potent anticancer activity in both preclinical and clinical settings. Unlike the first-generation inhibitor bortezomib, which exhibits reversible inhibition, Salinosporamide A covalently and irreversibly binds to the active site of the proteasome, leading to sustained inhibition of its proteolytic activities. This irreversible binding is a direct consequence of its unique chemical architecture, with the chloroethyl moiety serving as a key player in this process. Understanding the precise role of this functional group is paramount for the rational design of next-generation proteasome inhibitors with improved efficacy and selectivity.
The Indispensable Role of the Chloroethyl Moiety in the Mechanism of Action
The irreversible inhibition of the proteasome by Salinosporamide A is a sophisticated two-step process, in which the chloroethyl moiety plays a crucial and decisive role in the second step.
Step 1: Nucleophilic Attack and Acylation
The initial event in the inhibition cascade is the nucleophilic attack by the hydroxyl group of the N-terminal threonine residue (Thr1) within the proteasome's active site on the carbonyl carbon of Salinosporamide A's β-lactone ring. This results in the opening of the strained β-lactone and the formation of a covalent ester bond between the inhibitor and the proteasome. This acylation step is common to other β-lactone-containing proteasome inhibitors.
Step 2: Intramolecular Cyclization and Irreversible Binding
The defining feature of Salinosporamide A's mechanism lies in the subsequent intramolecular reaction facilitated by the chloroethyl group. Following the opening of the β-lactone ring, the newly formed hydroxyl group at the C3 position of the inhibitor is strategically positioned to act as an internal nucleophile. This hydroxyl group then attacks the adjacent chloroethyl side chain, leading to the displacement of the chloride ion—a good leaving group—and the formation of a stable, five-membered tetrahydrofuran (THF) ring.[1][2] This intramolecular cyclization effectively locks the inhibitor onto the proteasome, rendering the inhibition irreversible.[3]
The critical nature of the chloroethyl moiety is underscored by structure-activity relationship (SAR) studies. Analogs of Salinosporamide A that lack the chloroethyl group, or where it is replaced by a substituent that is not a good leaving group (e.g., an ethyl or hydroxyl group), exhibit significantly diminished potency.[4][5] Conversely, replacing the chlorine atom with other good leaving groups, such as bromine or iodine, maintains or even enhances the inhibitory activity.[5]
Caption: Mechanism of Salinosporamide A's irreversible inhibition of the proteasome.
Quantitative Structure-Activity Relationship (SAR) Data
The potency of Salinosporamide A and its analogs is quantitatively assessed through various biological assays, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being key metrics. The following tables summarize the available quantitative data for Salinosporamide A and a selection of its analogs with modifications at the C2 position, highlighting the critical role of the chloroethyl moiety.
Table 1: Proteasome Inhibitory Activity of Salinosporamide A and C2-Modified Analogs
| Compound | C2-Substituent | Chymotrypsin-like (CT-L) IC50 (nM) | Trypsin-like (T-L) IC50 (nM) | Caspase-like (C-L) IC50 (nM) | Reference |
| Salinosporamide A | -CH₂CH₂Cl | 1.3 - 3.5 | 21 - 28 | 430 | [5][6] |
| Salinosporamide B | -CH₂CH₃ | >1000 | >5000 | >10000 | [5] |
| Bromo-Salinosporamide | -CH₂CH₂Br | 2.1 | 18 | 350 | [5] |
| Iodo-Salinosporamide | -CH₂CH₂I | 1.9 | 15 | 290 | [5] |
| Fluoro-Salinosporamide | -CH₂CH₂F | 110 | 1200 | >10000 | [5] |
| Azido-Salinosporamide | -CH₂CH₂N₃ | 1500 | >5000 | >10000 | [5] |
| Hydroxy-Salinosporamide | -CH₂CH₂OH | >5000 | >5000 | >10000 | [5] |
Table 2: Cytotoxicity of Salinosporamide A and Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Salinosporamide A | HCT-116 (Colon) | 11 | [7] |
| Salinosporamide A | RPMI 8226 (Multiple Myeloma) | 8 | [8] |
| Salinosporamide B | RPMI 8226 (Multiple Myeloma) | 3300 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Salinosporamide A's activity.
20S Proteasome Inhibition Assay (Chymotrypsin-like Activity)
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome (e.g., from Enzo Life Sciences)
-
Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA
-
Salinosporamide A and analogs dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of Salinosporamide A and its analogs in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. For the control wells, add 10 µL of Assay Buffer containing the same percentage of DMSO.
-
Add 20 µL of a solution containing purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the Suc-LLVY-AMC substrate solution (final concentration 10-20 µM) to each well.
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 30-60 minutes using a fluorometric microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of Salinosporamide A and its analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, RPMI 8226)
-
Complete cell culture medium
-
Salinosporamide A and analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the inhibition of NF-κB activation by observing the subcellular localization of the p65 subunit.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator
-
Salinosporamide A
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 1% BSA in PBS
-
Primary antibody: Rabbit anti-NF-κB p65 antibody
-
Secondary antibody: FITC-conjugated goat anti-rabbit IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Pre-treat the cells with Salinosporamide A (e.g., 10 nM) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control and a TNF-α stimulated control without the inhibitor.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p65 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the FITC-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. In unstimulated or inhibitor-treated cells, p65 (green fluorescence) should be predominantly in the cytoplasm. In TNF-α stimulated cells, p65 will translocate to the nucleus (co-localizing with the blue DAPI stain).
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome Pathway and its Inhibition by Salinosporamide A
The following diagram illustrates the ubiquitin-proteasome pathway and the point of intervention by Salinosporamide A.
Caption: Overview of the Ubiquitin-Proteasome Pathway and the inhibitory action of Salinosporamide A.
General Experimental Workflow for Evaluating Salinosporamide A Analogs
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel Salinosporamide A analogs.
Caption: A general workflow for the development and testing of new Salinosporamide A analogs.
Conclusion
The chloroethyl moiety of Salinosporamide A is not merely a structural component but a masterfully evolved chemical tool that is integral to its potent and irreversible inhibition of the proteasome. The two-step mechanism, initiated by β-lactone opening and consummated by the intramolecular cyclization involving the chloroethyl group, highlights a sophisticated strategy for achieving sustained enzyme inactivation. The quantitative data from SAR studies unequivocally demonstrate that a good leaving group at the C2 position is paramount for high biological activity. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to further investigate the intricate biology of Salinosporamide A and to design novel analogs with enhanced therapeutic potential. The continued exploration of this remarkable natural product and its unique mechanism of action holds great promise for the development of more effective anticancer therapies.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. broadpharm.com [broadpharm.com]
- 6. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Salinosporamide C: A Technical Examination of a Decarboxylated Pyrrole Analogue as a Structurally and Biologically Divergent Proteasome Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Salinosporamide A (Marizomib) is a potent, marine-derived natural product that has garnered significant attention for its irreversible inhibition of the 20S proteasome and its progression into clinical trials as an anticancer agent. Its complex γ-lactam-β-lactone core is essential for its potent biological activity. Found alongside this highly active compound is Salinosporamide C, a naturally occurring tricyclic analogue. While structurally related, this compound exhibits markedly reduced biological activity. This technical guide provides an in-depth analysis of this compound, framing it as a decarboxylated pyrrole analogue to understand its unique structure-activity relationship (SAR). We will dissect its structure, compare its biological activity quantitatively and qualitatively with Salinosporamide A, detail the downstream cellular consequences of proteasome inhibition, and provide key experimental protocols for researchers in the field.
Structural Analysis: From a Bicyclic Warhead to a Tricyclic Analogue
The salinosporamide family, produced by the marine bacterium Salinispora tropica, is characterized by a densely functionalized γ-lactam-β-lactone bicyclic core.[1] This core structure is the pharmacophore responsible for the potent biological activity of the flagship compound, Salinosporamide A.
Salinosporamide A : Possesses the core bicyclic structure with three key functional groups contributing to its high potency: an unusual cyclohexenyl substituent, a methyl group on the β-lactone ring, and a chloroethyl side chain.[2]
This compound : This natural analogue is structurally distinct, identified as a tricyclic cyclohexanone derivative of Salinosporamide A.[3] Its formation is envisioned through rearrangement pathways from a Salinosporamide A precursor.[3] A probable degradation pathway for Salinosporamide A involves hydrolysis of the β-lactone ring to form a carboxylate intermediate, which upon decarboxylation, can yield a pyrrole.[2] This chemical logic provides a framework for classifying this compound and related structures as "decarboxylated pyrrole analogues," reflecting a significant structural deviation from the parent compound that is critical to its altered biological function.
References
A Technical Guide to the Initial Bioassay-Guided Fractionation of Salinispora tropica Extracts for the Discovery of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine actinomycete Salinispora tropica has emerged as a prolific source of structurally unique and biologically active secondary metabolites.[1][2][3] This guide provides a comprehensive overview of the initial bioassay-guided fractionation process for S. tropica extracts, a critical step in the identification of novel drug leads. The methodologies detailed herein are based on established protocols that have successfully led to the discovery of potent compounds, most notably the proteasome inhibitor salinosporamide A, which has advanced to clinical trials for cancer treatment.[1][4][5][6] This document outlines the core experimental workflow, from cultivation and extraction to fractionation and bioactivity assessment, and includes quantitative data on the cytotoxic effects of isolated compounds.
Cultivation of Salinispora tropica
Salinispora tropica is an obligate marine bacterium, requiring seawater-based media for growth.[1] Strains such as CNB-440 and CNB-392 have been instrumental in the discovery of novel natural products.[2][7]
Culture Media and Conditions
A common medium for the cultivation of S. tropica is A1 medium.[2] The typical cultivation parameters are as follows:
| Parameter | Value | Reference |
| Medium Composition | 10 g soluble starch, 4 g yeast extract, 2 g peptone, 1 liter natural or artificial seawater | [2] |
| Temperature | 28-30 °C | [2][8] |
| Incubation Time | 9-21 days | [2][9] |
| Agitation | 220 rpm | [2] |
Extraction of Bioactive Metabolites
The initial step in isolating secondary metabolites is the extraction from the culture broth. Organic solvents are typically used to partition and concentrate the compounds of interest.
Solvent Extraction Protocol
A widely used method involves liquid-liquid extraction with ethyl acetate.
-
After the incubation period, the culture broth is harvested.
-
The broth is extracted with an equal volume of ethyl acetate.[10]
-
The organic and aqueous layers are separated.
-
The ethyl acetate fraction, containing the secondary metabolites, is collected and concentrated in vacuo to yield a crude extract.[7][11]
Bioassay-Guided Fractionation
The crude extract is a complex mixture of compounds. Bioassay-guided fractionation is a systematic process of separating the extract into simpler fractions and testing each fraction for biological activity. This iterative process allows researchers to pinpoint the active compounds.[12][13][14]
Initial Bioassays
The choice of bioassay is dictated by the therapeutic target. For the discovery of anticancer agents from S. tropica, cytotoxicity assays against human cancer cell lines are commonly employed.[7]
-
Human Colon Carcinoma (HCT-116) Cell Line: This is a frequently used cell line to screen for cytotoxic compounds.[7]
-
Proteasome Inhibition Assay: Given that salinosporamide A is a potent proteasome inhibitor, assays measuring the activity of the 20S proteasome are also highly relevant.[7][15]
Chromatographic Fractionation
High-performance liquid chromatography (HPLC) is a key technique for separating the components of the crude extract.[2][16]
-
The crude extract is redissolved in a suitable solvent (e.g., methanol).
-
The dissolved extract is subjected to reversed-phase HPLC.
-
A gradient of water and an organic solvent (e.g., acetonitrile) is used to elute the compounds from the column based on their polarity.[16]
-
Fractions are collected at regular intervals.
-
Each fraction is then tested in the chosen bioassay to identify the active fractions.
-
Active fractions are subjected to further rounds of purification using different chromatographic conditions until pure compounds are isolated.
Identification and Characterization of Active Compounds
Once a pure, active compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.[7]
Key Bioactive Compounds from Salinispora tropica
Bioassay-guided fractionation of S. tropica extracts has led to the discovery of several potent cytotoxic compounds.
Salinosporamides
The salinosporamides are a family of compounds characterized by a unique γ-lactam-β-lactone fused ring system.[7] Salinosporamide A is the most well-known member and a potent proteasome inhibitor.[1][4][5]
| Compound | HCT-116 IC₅₀ (ng/mL) | Reference |
| Salinosporamide A | 11 | [7] |
| Salinosporamide B | 3,100 | [7] |
| Compound 8 | 1,800 | [7] |
| Compound 9 | 1,200 | [7] |
Visualizing the Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the key steps in the bioassay-guided fractionation of Salinispora tropica extracts.
Caption: Bioassay-Guided Fractionation Workflow.
Signaling Pathway: Proteasome Inhibition by Salinosporamide A
Salinosporamide A exerts its anticancer effects by inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation.[7][15] This leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately inducing cell death in cancer cells. The NF-κB pathway, which is often overactive in cancer, is a key target of proteasome inhibitors.[7]
Caption: Mechanism of Proteasome Inhibition.
Conclusion
The bioassay-guided fractionation of Salinispora tropica extracts is a powerful strategy for the discovery of novel, potent bioactive compounds. The methodologies outlined in this guide provide a foundational framework for researchers to explore the rich chemical diversity of this marine actinomycete. The success of salinosporamide A underscores the potential of this approach to yield clinically relevant drug candidates. Further exploration of S. tropica and other marine microorganisms, coupled with innovative bioassays, will undoubtedly continue to fuel the pipeline of natural product drug discovery.
References
- 1. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Salinispora tropica for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive natural products from the genus Salinospora: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Scientists Solve Genome Of Anti-cancer Bacteria Salinispora Tropica | Science 2.0 [science20.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of Cultivation Conditions on the Sioxanthin Content and Antioxidative Protection Effect of a Crude Extract from the Vegetative Mycelium of Salinispora tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of Novel Marine-Derived Actinomycete Taxa Rich in Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of a Novel Actinomycete Isolated from Marine Sediments and Its Antibacterial Activity against Fish Pathogens [mdpi.com]
- 11. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Bioassay guided fractionation for the isolation of cytotoxic compounds from a Caribbean marine sponge | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. journals.asm.org [journals.asm.org]
The Tricyclic Cyclohexanone Core of Salinosporamide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinosporamide C is a marine-derived natural product belonging to the salinosporamide family, a group of potent proteasome inhibitors with significant therapeutic potential, particularly in oncology. Isolated from the marine actinomycete Salinispora tropica, this compound is structurally distinguished by its unique tricyclic cyclohexanone framework, a variation from the more extensively studied Salinosporamide A. This technical guide provides an in-depth exploration of the core structure of this compound, including its biosynthesis, chemical characteristics, and biological activity, with a focus on quantitative data and experimental methodologies relevant to researchers in drug discovery and development.
Chemical Structure and Properties
This compound is characterized as a tricyclic cyclohexanone derivative of Salinosporamide A and has also been described as a decarboxylated pyrrole analogue.[1][2][3] Its elemental composition has been determined by high-resolution mass spectrometry to be C14H19ClNO3.[1] The core structure features a fused ring system that is a departure from the β-lactone-γ-lactam bicyclic core found in Salinosporamide A.
Biosynthesis of the Salinosporamide Core
The biosynthesis of the salinosporamide scaffold is a complex process involving a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[4][5] The pathway commences with the assembly of a linear precursor from three key building blocks: acetate, a chlorinated malonyl-CoA extender unit, and the non-proteinogenic amino acid, cyclohexenylalanine.[5][6][7] While the complete biosynthetic pathway to this compound has not been fully elucidated, it is understood to diverge from the pathway of Salinosporamide A. The formation of the core bicyclic structure of salinosporamides is catalyzed by a standalone ketosynthase, SalC.[5]
dot
Caption: Proposed biosynthetic pathway of the salinosporamide core.
Biological Activity
This compound has been evaluated for its cytotoxic activity against various cancer cell lines. In comparison to the highly potent Salinosporamide A, this compound exhibits significantly reduced activity. This stark difference in potency highlights the critical role of the β-lactone moiety in the proteasome inhibitory activity of the salinosporamide family.
| Compound | Cell Line | Assay | Activity (GI50) | Reference |
| This compound | HCT-116 (Human Colon Carcinoma) | Cytotoxicity | >20 μM | [1] |
| Salinosporamide A | HCT-116 (Human Colon Carcinoma) | Cytotoxicity | 0.035 μM | [1] |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol based on the reported isolation of salinosporamides from Salinispora tropica.
dot
Caption: General workflow for the isolation of this compound.
-
Fermentation: Salinispora tropica (strain CNB-392) is cultured in a suitable liquid medium.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to high-performance liquid chromatography (HPLC) to separate the individual components.
-
Structure Elucidation: The structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1]
Cytotoxicity Assay (HCT-116)
The GI50 (50% growth inhibition) values are determined using a standard cell viability assay.
-
Cell Culture: HCT-116 human colon carcinoma cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of the cells, respectively.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The tricyclic cyclohexanone structure of this compound represents a significant natural structural variation within the salinosporamide family. While its biological activity is considerably lower than that of Salinosporamide A, the study of its structure and biosynthesis provides valuable insights into the chemical diversity generated by marine microorganisms. Further investigation into the specific enzymatic transformations leading to the formation of the tricyclic core could open avenues for biosynthetic engineering and the creation of novel analogs with unique pharmacological profiles. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the exploration and development of salinosporamide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of Salinosporamides from α,β-Unsaturated Fatty Acids: Implications for Extending Polyketide Synthase Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Salinosporamide in Cancer Cell Line Studies
A Note on Salinosporamide C: While this document focuses on the application of Salinosporamides in cancer research, it is important to note that the vast majority of published studies and available data pertain to Salinosporamide A (Marizomib) . This compound, a tricyclic analogue, is a related natural product, but detailed experimental data regarding its specific use in cancer cell line studies, including IC50 values and defined signaling pathways, are limited in the current scientific literature. Therefore, these application notes and protocols are based on the extensive research conducted on Salinosporamide A, the most prominent and clinically evaluated member of the salinosporamide family.
Introduction
Salinosporamide A (Marizomib) is a potent, irreversible proteasome inhibitor isolated from the marine actinomycete Salinispora tropica.[1][2] Its unique γ-lactam-β-lactone structure allows it to covalently bind to the active site threonine residues of the 20S proteasome, thereby inhibiting its proteolytic activity.[2][3] The proteasome plays a critical role in the degradation of cellular proteins, and its inhibition disrupts cellular processes essential for cancer cell survival, such as cell cycle progression, DNA repair, and regulation of apoptosis.[3][4] This disruption makes proteasome inhibitors like Salinosporamide A a compelling class of anti-cancer agents. These notes provide an overview of the applications of Salinosporamide A in cancer cell line studies, including its mechanism of action, protocols for key experiments, and a summary of its activity in various cancer cell lines.
Mechanism of Action
Salinosporamide A exerts its anticancer effects primarily through the inhibition of the 26S proteasome, a large multi-catalytic protease complex. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers several downstream cellular events culminating in apoptosis. The key mechanisms include:
-
Proteasome Inhibition: Salinosporamide A irreversibly inhibits all three proteolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to proteasome inhibition leads to ER stress. This activates the unfolded protein response (UPR), which, when prolonged, can trigger apoptosis.
-
Activation of Apoptotic Pathways: Salinosporamide A induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, such as caspase-8 and caspase-9, and the modulation of pro- and anti-apoptotic proteins.[1]
-
Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. Salinosporamide A can suppress the activation of NF-κB, further contributing to its anti-cancer activity.[5]
Data Presentation
Table 1: In Vitro Activity of Salinosporamide A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| HCT-116 | Colon Carcinoma | 11 ng/mL (~35 nM) | Not Specified | [2] |
| NCI-H226 | Non-small Cell Lung Cancer | < 10 | Not Specified | [2] |
| SF-539 | Brain Tumor | < 10 | Not Specified | [2] |
| SK-MEL-28 | Melanoma | < 10 | Not Specified | [2] |
| MDA-MB-435 | Melanoma | < 10 | Not Specified | [2] |
| A375 | Malignant Melanoma | 25.67 | 24 | [6] |
| A375 | Malignant Melanoma | 16.79 | 48 | [6] |
| G361 | Malignant Melanoma | 6.147 | 24 | [6] |
| G361 | Malignant Melanoma | 6.033 | 48 | [6] |
| RPMI 8226 | Multiple Myeloma | 8.2 | Not Specified | [7] |
| NCI60 Panel (Mean) | Various | < 10 | Not Specified | [8] |
Table 2: Proteasome Inhibitory Activity of Salinosporamide A
| Proteasome Subunit | Activity | IC50 (nM) | Reference |
| β5 | Chymotrypsin-like (CT-L) | 3.5 | [7] |
| β2 | Trypsin-like (T-L) | 28 | [7] |
| β1 | Caspase-like (C-L) | 430 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Salinosporamide A on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Salinosporamide A (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Salinosporamide A in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Salinosporamide A solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by Salinosporamide A.
Materials:
-
Cancer cell lines
-
6-well plates
-
Salinosporamide A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Salinosporamide A for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cancer cell lines treated with Salinosporamide A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-eIF2α, CHOP, IκBα)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of Salinosporamide A on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Salinosporamide A
-
70% cold ethanol
-
PI/RNase staining buffer
Procedure:
-
Seed cells in 6-well plates and treat with Salinosporamide A for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
References
- 1. Marizomib (Salinosporamide A) Promotes Apoptosis in A375 and G361 Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 3. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Marizomib (Salinosporamide A) Promotes Apoptosis in A375 and G361 Melanoma Cancer Cells [mdpi.com]
- 7. Marizomib (Salinosporamide A) | Proteasome inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Salinosporamide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinosporamides are a class of potent proteasome inhibitors isolated from the marine actinomycete Salinispora tropica.[1][2] Salinosporamide A (Marizomib) is a well-characterized member of this family and is currently in clinical trials for the treatment of various cancers, including multiple myeloma and glioblastoma.[3][4] Salinosporamide C is a tricyclic derivative of Salinosporamide A.[5] As a member of the salinosporamide family, it is hypothesized to exert its biological effects through the inhibition of the 20S proteasome, a critical component of the ubiquitin-proteasome system that regulates cellular protein homeostasis.[6][7] Disruption of proteasome function leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[6]
These application notes provide a detailed overview of the experimental protocols for the in vitro evaluation of this compound, focusing on its activity as a proteasome inhibitor and its effects on cancer cells.
Mechanism of Action
Salinosporamides, including Salinosporamide A, covalently and irreversibly bind to the active site threonine residues of the β-subunits within the 20S proteasome.[3][6] This inhibition affects the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) proteolytic activities of the proteasome.[8] The primary target is the chymotrypsin-like activity of the β5 subunit.[7] Inhibition of the proteasome leads to the stabilization and accumulation of proteins that are normally degraded, such as the inhibitor of NF-κB (IκBα). This prevents the activation and nuclear translocation of the transcription factor NF-κB, which is crucial for the expression of genes involved in cell survival, proliferation, and inflammation.[9][10][11] The resulting cellular stress from protein accumulation and pathway inhibition culminates in the induction of apoptosis.[12][13]
Data Presentation
The following tables summarize the type of quantitative data that should be collected from the in vitro assays for this compound. For comparative purposes, representative data for the well-characterized Salinosporamide A are included.
Table 1: Proteasome Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | 20S Proteasome (CT-L) | Data to be determined |
| Salinosporamide A | 20S Proteasome (CT-L) | 1.3 - 3.5[3][8] |
| Salinosporamide A | 20S Proteasome (T-L) | 28[8] |
| Salinosporamide A | 20S Proteasome (C-L) | 430[8] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 |
| This compound | HCT-116 (Colon) | MTT/XTT | Data to be determined |
| This compound | MM.1S (Multiple Myeloma) | MTT/XTT | Data to be determined |
| This compound | A375 (Melanoma) | MTT | Data to be determined |
| Salinosporamide A | HCT-116 (Colon) | Cytotoxicity | 11 ng/mL[3] |
| Salinosporamide A | NCI-60 Panel | Growth Inhibition | < 10 nM (mean)[3] |
| Salinosporamide A | A375 (Melanoma) | MTT | 16.79 nM (48h)[12][13] |
| Salinosporamide A | G361 (Melanoma) | MTT | 6.033 nM (48h)[12][13] |
Experimental Protocols
Proteasome Activity Assay
This assay measures the inhibition of the 20S proteasome's chymotrypsin-like (CT-L) activity.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate for CT-L activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)[6]
-
This compound
-
Positive control (e.g., Salinosporamide A, Epoxomicin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)[14]
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, positive control, and a vehicle control (DMSO in assay buffer).
-
Add the purified 20S proteasome to each well (except for the blank).
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.
-
Immediately begin kinetic reading on the microplate reader at 37°C, taking measurements every 5 minutes for 30-60 minutes.[14]
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/XTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[15][16]
Materials:
-
Cancer cell lines (e.g., HCT-116, MM.1S, A375)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[15][16]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[9][17][18]
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[9][18]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways (e.g., NF-κB pathway).[2][12]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.[12]
Mandatory Visualizations
Caption: General experimental workflow for the in vitro evaluation of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 4. Scientists Discover How Molecule Becomes Anticancer Weapon [today.ucsd.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-κB–regulated gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-kappaB regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marizomib (Salinosporamide A) Promotes Apoptosis in A375 and G361 Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Salinosporamide A in Multiple Myeleloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinosporamide A (also known as Marizomib or NPI-0052) is a potent, irreversible proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[1][2] It has demonstrated significant anti-cancer activity, particularly in multiple myeloma (MM), and has progressed into clinical trials.[2][3] Salinosporamide A covalently modifies the active site threonine residues of the 20S proteasome, inhibiting all three of its catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1][4] This broad and sustained inhibition distinguishes it from other proteasome inhibitors like bortezomib.[4] Of note, Salinosporamide C is a related natural product but exhibits significantly weaker biological activity compared to Salinosporamide A.
These application notes provide a summary of the key findings and methodologies for utilizing Salinosporamide A in multiple myeloma research.
Data Presentation
Table 1: In Vitro Efficacy of Salinosporamide A in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/GI50 (nM) | Reference |
| HCT-116 | Human Colon Carcinoma | Cytotoxicity | 11 ng/mL (~35) | [2] |
| NCI-H226 | Non-small Cell Lung Cancer | Growth Inhibition | < 10 | [2] |
| SF-539 | Brain Tumor | Growth Inhibition | < 10 | [2] |
| SK-MEL-28 | Melanoma | Growth Inhibition | < 10 | [2] |
| MDA-MB-435 | Melanoma | Growth Inhibition | < 10 | [2] |
| RPMI 8226 | Multiple Myeloma | Cytotoxicity | 8.2 | [5] |
| Average | NCI-60 Cell Line Panel | Growth Inhibition | < 10 | [1] |
Table 2: Proteasome Inhibitory Activity of Salinosporamide A
| Proteasome Subunit Activity | Enzyme Source | IC50/EC50 (nM) | Reference |
| Chymotrypsin-like (CT-L) | Purified 20S Proteasome | 1.3 | [2] |
| Chymotrypsin-like (CT-L) | Human Erythrocyte-derived 20S | 3.5 | [1] |
| Trypsin-like (T-L) | Human Erythrocyte-derived 20S | 28 | [1] |
| Caspase-like (C-L) | Human Erythrocyte-derived 20S | 430 | [1] |
Table 3: In Vivo Efficacy of Salinosporamide A in a Multiple Myeloma Xenograft Model
| Treatment | Dose and Schedule | Outcome | Reference |
| Salinosporamide A | 0.15 mg/kg, IV, twice weekly | Efficacious | [6] |
| Salinosporamide A | 0.25 and 0.5 mg/kg, oral, twice weekly | Efficacious | [6] |
Signaling Pathways
Salinosporamide A exerts its anti-myeloma effects primarily through two interconnected signaling pathways: inhibition of the NF-κB pathway and induction of Endoplasmic Reticulum (ER) stress, both of which converge to induce apoptosis.
NF-κB Signaling Pathway
In multiple myeloma cells, the NF-κB pathway is often constitutively active, promoting cell survival and proliferation. Salinosporamide A's inhibition of the proteasome prevents the degradation of IκBα, the natural inhibitor of NF-κB. This leads to the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.
Caption: Inhibition of the NF-κB pathway by Salinosporamide A.
Endoplasmic Reticulum (ER) Stress Pathway
Multiple myeloma cells are professional secretory cells that produce large amounts of immunoglobulins, leading to a high basal level of ER stress. By inhibiting the proteasome, Salinosporamide A causes the accumulation of misfolded and unfolded proteins in the ER, exacerbating ER stress and triggering the Unfolded Protein Response (UPR). Chronic and unresolved UPR activation leads to apoptosis through the activation of pro-apoptotic factors like CHOP and caspases.
Caption: Induction of ER stress and apoptosis by Salinosporamide A.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of Salinosporamide A on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Salinosporamide A (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of Salinosporamide A in complete medium.
-
Add 100 µL of the Salinosporamide A dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with Salinosporamide A.
Materials:
-
Multiple myeloma cells
-
Salinosporamide A
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of Salinosporamide A for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis and signaling pathways.
Materials:
-
Multiple myeloma cells treated with Salinosporamide A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-IκBα, anti-phospho-IκBα, anti-p65, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
This protocol outlines a general workflow for evaluating the in vivo efficacy of Salinosporamide A.
Caption: General workflow for a multiple myeloma xenograft study.
Procedure:
-
Subcutaneously inject 5-10 x 10^6 multiple myeloma cells (e.g., MM.1S) into the flank of immunodeficient mice.
-
Monitor tumor growth with calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer Salinosporamide A at the desired dose and schedule (e.g., 0.15 mg/kg intravenously, twice a week).[6] The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or Western blot analysis.
Conclusion
Salinosporamide A is a valuable tool for multiple myeloma research, demonstrating potent and broad proteasome inhibition that leads to cancer cell apoptosis through the disruption of key survival pathways. The protocols and data presented here provide a framework for investigating the efficacy and mechanism of action of Salinosporamide A in preclinical models of multiple myeloma.
References
- 1. med.fsu.edu [med.fsu.edu]
- 2. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-κB–regulated gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Salinosporamide C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinosporamide C is a potent and selective proteasome inhibitor with significant potential in cancer therapy. Its complex architecture, featuring a fused γ-lactam-β-lactone core, presents a formidable synthetic challenge. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, based on established synthetic strategies for the closely related natural product, Salinosporamide A. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel proteasome inhibitors.
Data Presentation: Structure-Activity Relationship of Salinosporamide Derivatives
The biological activity of Salinosporamide derivatives is highly dependent on the substituents at various positions of the core structure. The following table summarizes the in vitro inhibitory activity (IC50) of selected Salinosporamide A analogs against the chymotrypsin-like (CT-L) activity of the 20S proteasome. These structure-activity relationship (SAR) data provide valuable insights for the rational design of novel and more potent derivatives.
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) for CT-L Inhibition | Reference |
| Salinosporamide A | Cl | H | 1.3 - 3.5 | [1][2] |
| Salinosporamide B | H | H | >100 | [2] |
| Bromosalinosporamide | Br | H | ~2.5 | [3] |
| Iodosalinosporamide | I | H | ~2.5 | [3] |
| Azidosalinosporamide | N3 | H | ~10 | [3] |
| C5-epi-Salinosporamide A | Cl | H (epimer at C5) | >20,000 | [2] |
| Salinosporamide J (deshydroxy) | Cl | H (lacking C5-OH) | 52 | [2] |
Experimental Protocols
The synthesis of this compound derivatives can be approached through various total synthesis and semi-synthetic strategies. Below are detailed protocols for key transformations, primarily adapted from the highly cited total synthesis of Salinosporamide A by Corey and co-workers.[4]
Protocol 1: Synthesis of the Bicyclic Core via Intramolecular Baylis-Hillman Reaction
This protocol describes the crucial step of forming the fused γ-lactam-β-lactone core structure.
Materials:
-
N-protected (e.g., Boc) serine-derived acrylamide
-
3-quinuclidinol
-
Toluene
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of the N-protected serine-derived acrylamide (1.0 eq) in toluene (0.02 M), add 3-quinuclidinol (0.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the bicyclic lactam.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Introduction of the Cyclohexenyl Side Chain
This protocol details the stereoselective addition of the cyclohexenyl moiety to the bicyclic core.
Materials:
-
Bicyclic lactam intermediate from Protocol 1
-
(R)-2-Cyclohexen-1-ylboronic acid
-
Rh(acac)(CO)₂
-
1,4-Dioxane
-
Aqueous sodium carbonate (2 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the bicyclic lactam (1.0 eq) in 1,4-dioxane (0.1 M), add (R)-2-cyclohexen-1-ylboronic acid (1.5 eq) and Rh(acac)(CO)₂ (0.05 eq).
-
Add aqueous sodium carbonate solution (2 M, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the desired product.
-
Confirm the structure and stereochemistry using appropriate analytical techniques (NMR, X-ray crystallography if possible).
Protocol 3: Proteasome Inhibition Assay (Fluorometric)
This protocol describes a general method for evaluating the inhibitory activity of synthesized this compound derivatives against the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS)
-
Synthesized this compound derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the diluted test compounds to the respective wells. Include wells with DMSO only as a negative control and a known proteasome inhibitor as a positive control.
-
Add 25 µL of a solution of purified 20S proteasome (e.g., 0.5 nM final concentration) to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 23 µL of the fluorogenic substrate (e.g., 10 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) at regular intervals for 30-60 minutes at 37 °C using a fluorescence plate reader.[5]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Biosynthetic Pathway of Salinosporamide A
The following diagram illustrates the proposed biosynthetic pathway of Salinosporamide A, highlighting the key enzymatic steps and precursor molecules.[2]
Caption: Proposed biosynthetic pathway of Salinosporamide A.
General Workflow for the Synthesis of this compound Derivatives
This diagram outlines a generalized synthetic workflow for accessing this compound derivatives, based on established total synthesis routes.
Caption: General synthetic workflow for this compound derivatives.
Mechanism of Proteasome Inhibition
The diagram below illustrates the covalent inhibition of the 20S proteasome by a Salinosporamide derivative.
Caption: Mechanism of covalent proteasome inhibition.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple stereocontrolled synthesis of salinosporamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
Application Notes and Protocols for Inducing Apoptosis in Melanoma Cells with Salinosporamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Salinosporamides, specifically Salinosporamide A (also known as Marizomib or NPI-0052), to induce apoptosis in melanoma cells. The information is intended for professionals in research and drug development.
Introduction
Malignant melanoma is a highly aggressive form of skin cancer characterized by rapid growth and a high potential for metastasis.[1][2][3] Standard therapies can be insufficient, creating a need for novel therapeutic strategies.[1][2][3] One promising approach is the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3] Salinosporamide A, a natural product derived from the marine bacterium Salinispora tropica, is a potent and irreversible proteasome inhibitor that has demonstrated significant pro-apoptotic activity in various cancer cell lines, including melanoma.[1][2][3][4][5]
Salinosporamide A covalently modifies the active site threonine residues of the 20S proteasome, inhibiting its chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities.[2][4][6] This leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and activating apoptotic signaling pathways.[1][2][3][5]
Data Presentation
Table 1: Cytotoxicity of Salinosporamide A (Marizomib) in Melanoma Cell Lines
The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of Salinosporamide A on melanoma cell lines compared to normal human fibroblasts.
| Cell Line | Treatment Duration | IC50 (nM) |
| A375 (Melanoma) | 24 hours | 25.67 |
| 48 hours | 16.79 | |
| G361 (Melanoma) | 24 hours | 6.147 |
| 48 hours | 6.033 | |
| Fibroblasts (Control) | 24 hours | 92.53 |
| 48 hours | 36.9 |
Data sourced from a study on the pro-apoptotic activity of Marizomib in A375 and G361 melanoma cells.[1]
Table 2: Induction of Apoptosis by Salinosporamide A (Marizomib) in Melanoma Cells
Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining shows a dose-dependent increase in the percentage of apoptotic cells after 48 hours of treatment.
| Cell Line | Concentration (nM) | Percentage of Apoptotic Cells (%) |
| A375 | 10 | (Data not specified) |
| 20 | 64.4 ± 2.1 | |
| G361 | 3.5 | (Data not specified) |
| 7.5 | (Data not specified) |
Data reflects the pro-apoptotic effects observed in melanoma cell lines following treatment.[2]
Signaling Pathways
Salinosporamide A induces apoptosis in melanoma cells primarily through the induction of ER stress and subsequent activation of both intrinsic and extrinsic apoptotic pathways.
Caption: Salinosporamide A-induced apoptosis signaling pathway in melanoma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of Salinosporamides on melanoma cells.
Cell Culture and Treatment
-
Cell Lines: Human melanoma cell lines A375 and G361.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for flow cytometry and Western blot).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of Salinosporamide A in DMSO.
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1-50 nM for A375, 1-10 nM for G361).[5]
-
Replace the existing medium with the medium containing Salinosporamide A.
-
Incubate for the desired time periods (e.g., 24 or 48 hours).
-
Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed melanoma cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of Salinosporamide A for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Salinosporamide A for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and ER stress.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Caspase-3, -8, -9, PARP, CHOP, BiP, P-EIF2α, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with Salinosporamide A for 48 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 15-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein expression levels.
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of Salinosporamide A on melanoma cells.
Caption: General experimental workflow for studying Salinosporamide A-induced apoptosis.
References
- 1. Marizomib (Salinosporamide A) Promotes Apoptosis in A375 and G361 Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Marizomib (Salinosporamide A) Promotes Apoptosis in A375 and G361 Melanoma Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-κB–regulated gene products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing Salinosporamide C Cytotoxicity in HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinosporamide C, a natural product isolated from the marine actinomycete Salinispora tropica, is a member of the salinosporamide family of potent proteasome inhibitors. Its analogue, Salinosporamide A (Marizomib), has been investigated as a promising anticancer agent. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound in the human colorectal carcinoma cell line, HCT-116. The primary mechanism of action for salinosporamides involves the irreversible inhibition of the 20S proteasome, a key cellular machinery for protein degradation.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which ultimately triggers apoptosis in cancer cells.[1][2]
Data Presentation
| Compound | Cell Line | Assay | IC50 | Reference |
| Salinosporamide A | HCT-116 | Cytotoxicity | 11 ng/mL (~35 nM) | [3][4] |
| Salinosporamide A | 20S Proteasome | Proteasome Inhibition | 1.3 nM (chymotrypsin-like activity) | [4] |
| Salinosporamide A | 20S Proteasome | Proteasome Inhibition | EC50 = 28 nM (trypsin-like) | [5] |
| Salinosporamide A | 20S Proteasome | Proteasome Inhibition | EC50 = 430 nM (caspase-like) | [5] |
| This compound | HCT-116 | Cytotoxicity | Data not available | [6] |
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound in HCT-116 cells.
Caption: A flowchart illustrating the key steps in evaluating the cytotoxic effects of this compound on HCT-116 cells.
Signaling Pathway
This compound, as a proteasome inhibitor, induces cytotoxicity in HCT-116 cells primarily through the induction of ER stress and subsequent apoptosis.
Caption: The proposed signaling cascade initiated by this compound in HCT-116 cells, leading to apoptosis.
Experimental Protocols
HCT-116 Cell Culture
Materials:
-
HCT-116 cell line (ATCC® CCL-247™)
-
McCoy's 5A Medium Modified
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HCT-116 cells in T-75 flasks with McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency (typically every 2-3 days).
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA solution.
-
Incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Materials:
-
HCT-116 cells
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Aspirate the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Materials:
-
HCT-116 cells
-
This compound
-
96-well cell culture plates
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed HCT-116 cells into a 96-well plate as described for the MTT assay.
-
After 24 hours, replace the complete medium with serum-free medium containing serial dilutions of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm or as specified by the kit).
-
Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Materials:
-
HCT-116 cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Protocol:
-
Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay
Materials:
-
HCT-116 cells
-
This compound
-
Cell lysis buffer
-
Caspase-3, -8, and -9 colorimetric or fluorometric assay kits (commercially available)
-
Microplate reader (for colorimetric or fluorometric detection)
Protocol:
-
Seed and treat HCT-116 cells with this compound as described for the apoptosis assay.
-
Lyse the cells according to the protocol provided with the caspase assay kit.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) and reaction buffer.
-
Incubate the plate at 37°C for the time specified in the kit (typically 1-2 hours).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Conclusion
The protocols and information provided herein offer a comprehensive framework for investigating the cytotoxic effects of this compound on HCT-116 cells. By employing a combination of viability, membrane integrity, and apoptosis-specific assays, researchers can obtain a detailed understanding of the compound's anticancer potential and its underlying molecular mechanisms. Further investigation into the specific components of the UPR and NF-κB pathways activated by this compound in HCT-116 cells will provide a more complete picture of its mode of action.
References
- 1. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinosporamide A, a Marine-Derived Proteasome Inhibitor, Inhibits T Cell Activation through Regulating Proliferation and the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adipogen.com [adipogen.com]
- 6. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Activity of Salinosporamide C in Combination with Cisplatin for Cervical Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anticancer effects of Salinosporamide C (represented by its potent analog Salinosporamide A, also known as Marizomib) in combination with the conventional chemotherapeutic agent, cisplatin, for the treatment of cervical cancer.
Introduction
Cisplatin is a cornerstone of chemotherapy for cervical cancer; however, the development of drug resistance remains a significant clinical challenge, limiting its therapeutic efficacy.[1][2][3] Proteasome inhibitors have emerged as a promising class of anticancer agents that can enhance the cytotoxicity of traditional chemotherapy.[1][4] Salinosporamide A (Marizomib), a potent, irreversible proteasome inhibitor derived from the marine bacterium Salinispora tropica, has demonstrated significant antitumor activity.[4][5] This document outlines the synergistic effects of combining Salinosporamide A with cisplatin in cervical cancer models, detailing the underlying mechanisms and providing protocols for in vitro and in vivo evaluation. The combination therapy has been shown to result in more pronounced cytotoxicity and apoptosis in cervical cancer cells compared to monotherapy.[6][7]
Mechanism of Action
The synergistic effect of Salinosporamide A and cisplatin in cervical cancer is attributed to a multi-faceted mechanism of action.
-
Salinosporamide A: As a proteasome inhibitor, Salinosporamide A disrupts the ubiquitin-proteasome system, which is crucial for the degradation of proteins that regulate cell cycle progression and apoptosis.[5] This leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing cancer cell death.[5][8] It irreversibly binds to the 20S proteasome, inhibiting its chymotrypsin-like, trypsin-like, and caspase-like activities.[5]
-
Cisplatin: Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, leading to DNA damage and the induction of apoptosis.[2][9]
-
Combination Therapy: The combination of Salinosporamide A and cisplatin has been shown to enhance apoptosis in cervical cancer cells.[6] This is achieved, in part, by modulating key signaling pathways involved in angiogenesis and cell survival. Specifically, the combination therapy upregulates the expression of the pro-apoptotic molecule Angiopoietin-1 (Ang-1) while downregulating the expression of its receptor, TEK receptor tyrosine kinase (Tie-2).[6][7] Concurrently, the expression of pro-proliferative molecules such as FMS-like tyrosine kinase 3 ligand (Flt-3L) and stem cell factor (SCF) is significantly reduced.[6][7] This concerted action leads to enhanced cleavage of caspase-3 and PARP, hallmarks of apoptosis.[5][6]
Signaling Pathway Diagram
Caption: Signaling pathway of Salinosporamide A and Cisplatin.
Quantitative Data
The synergistic effect of Salinosporamide A and cisplatin has been quantified in various cervical cancer cell lines. The data below is summarized from studies on HeLa, CaSki, and C33A cells.[6]
Table 1: Cytotoxicity of Salinosporamide A and Cisplatin Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| HeLa | Cisplatin alone | ~20 - 40 | - |
| Cisplatin + Salinosporamide A (0.01 µM) | Significantly Reduced | < 1.0 (Synergistic) | |
| CaSki | Cisplatin alone | ~5 - 10 | - |
| Cisplatin + Salinosporamide A (0.01 µM) | Significantly Reduced | < 1.0 (Synergistic) | |
| C33A | Cisplatin alone | ~20 - 40 | - |
| Cisplatin + Salinosporamide A (0.01 µM) | Significantly Reduced | < 1.0 (Synergistic) |
Note: IC50 values are approximate and can vary between experiments. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.[6]
Table 2: Apoptosis Induction by Salinosporamide A and Cisplatin Combination
| Cell Line | Treatment | Apoptosis Rate (% of cells) |
| HeLa | Control | Baseline |
| Salinosporamide A (0.025 µM) alone | Increased | |
| Cisplatin (80 µM) alone | Increased | |
| Salinosporamide A (0.025 µM) + Cisplatin (80 µM) | Significantly Increased | |
| CaSki | Control | Baseline |
| Salinosporamide A (0.025 µM) alone | Increased | |
| Cisplatin (80 µM) alone | Increased | |
| Salinosporamide A (0.025 µM) + Cisplatin (80 µM) | Significantly Increased |
Note: Apoptosis rates were determined by flow cytometry after 16-24 hours of treatment.[5]
Experimental Workflow Diagram
Caption: General workflow for in vitro and in vivo experiments.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of Salinosporamide A and cisplatin, alone and in combination, on cervical cancer cells.
Materials:
-
Cervical cancer cell lines (e.g., HeLa, CaSki, C33A)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Salinosporamide A (Marizomib)
-
Cisplatin (CDDP)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[10][11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Salinosporamide A and cisplatin in culture medium.
-
For combination treatment, add Salinosporamide A (e.g., a fixed concentration of 0.01 µM) along with varying concentrations of cisplatin (e.g., 0.3, 0.6, 5, 10, 20, 40 µM) to the respective wells.[6] Include wells for each drug alone and untreated controls.
-
Incubate the cells with the compounds for 72 hours.[6]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][10]
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cervical cancer cells following treatment.
Materials:
-
Cervical cancer cell lines
-
6-well plates
-
Salinosporamide A
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with Salinosporamide A (e.g., 0.025 µM), cisplatin (e.g., 80 µM), or the combination for 16-24 hours.[5] Include an untreated control group.
-
Harvest the cells by trypsinization and collect the culture supernatant containing floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1][3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1][3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and the targeted signaling pathway.
Materials:
-
Cervical cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Ang-1, anti-Tie-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
In Vivo Xenograft Model
This protocol describes the evaluation of the combination therapy in a nude mouse model of cervical cancer.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
HeLa cells
-
Matrigel
-
Salinosporamide A (formulated for in vivo use)
-
Cisplatin (formulated for in vivo use)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 5 x 10^6 HeLa cells suspended in PBS and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, Salinosporamide A alone, cisplatin alone, combination therapy).
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection). A representative dosing schedule could be cisplatin at 4 mg/kg and Salinosporamide A at a relevant dose, administered every 4 days for a specified number of cycles.[12]
-
Measure tumor volume with calipers every 3-4 days and monitor the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ang-1 and Tie-2).
Conclusion
The combination of this compound (as represented by Salinosporamide A/Marizomib) and cisplatin demonstrates a significant synergistic antitumor effect in preclinical models of cervical cancer. This combination enhances cytotoxicity and apoptosis through the modulation of the Ang-1/Tie-2 signaling pathway. The provided protocols offer a framework for researchers to further investigate and validate this promising therapeutic strategy. These findings support the continued development of proteasome inhibitor-based combination therapies to overcome cisplatin resistance and improve outcomes for patients with cervical cancer.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | Combined treatment of marizomib and cisplatin modulates cervical cancer growth and invasion and enhances antitumor potential in vitro and in vivo [frontiersin.org]
- 6. Combined treatment of marizomib and cisplatin modulates cervical cancer growth and invasion and enhances antitumor potential in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Proteasome Inhibitor Marizomib Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. resources.tocris.com [resources.tocris.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Animal Model Studies Using Salinosporamide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Salinosporamide C (also known as Marizomib or NPI-0052), a potent, irreversible proteasome inhibitor. The information compiled from various preclinical studies is intended to guide the design and execution of animal model experiments for cancer research and drug development.
Mechanism of Action
This compound exerts its anticancer effects by irreversibly inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins. Unlike some other proteasome inhibitors, this compound inhibits all three proteolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1][2] This broad and sustained inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][3] Notably, this compound can cross the blood-brain barrier, making it a candidate for treating brain malignancies like glioblastoma.[4][5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo animal model studies using this compound.
Table 1: Efficacy Studies in Different Cancer Models
| Cancer Type | Animal Model | Cell Line | Dosage and Route | Treatment Schedule | Key Findings |
| Multiple Myeloma | Immunodeficient mice (human xenograft) | MM.1S | 0.15 mg/kg IV | Twice weekly | Inhibited tumor growth and prolonged survival.[7] |
| Multiple Myeloma | Immunodeficient mice (human xenograft) | MM.1S | 0.25 mg/kg Oral | Twice weekly | Efficacious in inhibiting tumor growth.[7] |
| Glioblastoma | Immunocompromised mice (orthotopic xenograft) | D-54 MG | Not specified | Not specified | Significantly longer survival than control animals.[4][5] |
| Pheochromocytoma | Nude mice (xenograft) | MTT-Luc | 0.025 mg/kg IP (in combination with Bortezomib 0.25 mg/kg) | Twice weekly for 28 days | Significantly reduced tumor cell proliferation and angiogenesis; increased apoptosis.[8] |
| Malaria | Swiss-Webster mice | Plasmodium yoelii | 130 µg/kg SC | Days 1, 2, and 4 post-infection | Nearly cleared parasitemia and inhibited parasite replication.[8] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Animal Model | Dosage and Route | Value/Observation |
| Brain Distribution | Rats | Not specified | Distributed into the brain at 30% of blood levels.[4][5] |
| Plasma Half-life | Rats and non-human primates | Not specified | Very short (2-30 minutes).[4] |
| Proteasome Inhibition (Brain) | Cynomolgus monkeys | Not specified | >30% inhibition of baseline chymotrypsin-like activity in brain tissue.[4][5] |
| Proteasome Inhibition (Blood) | Mice | Not specified | Sustained inhibition of CT-L, T-L, and C-L activities in packed whole blood.[7] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of an orthotopic glioblastoma xenograft model and subsequent treatment with this compound.
Materials:
-
Glioblastoma cell line (e.g., D-54 MG)
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
This compound (Marizomib)
-
Vehicle control (e.g., DMSO, PEG300, Tween80, ddH2O formulation)[9]
-
Stereotactic apparatus for intracranial injection
-
Anesthetics (e.g., isoflurane)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture D-54 MG cells under standard conditions. Prior to injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor the health and body weight of the mice daily.
-
If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor growth.
-
-
Treatment Initiation:
-
Once tumors are established (e.g., detectable by imaging, typically 7-10 days post-implantation), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound solution at the desired concentration (e.g., 0.1 - 0.2 mg/kg). A common vehicle consists of DMSO, PEG300, Tween80, and water.[9]
-
Administer this compound or vehicle control via intravenous (IV) or intraperitoneal (IP) injection according to the planned schedule (e.g., twice weekly).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via imaging and body weight measurements.
-
The primary endpoint is typically overall survival. Record the date of death or euthanasia due to predefined humane endpoints (e.g., >20% weight loss, neurological symptoms).
-
-
Pharmacodynamic/Histological Analysis (Optional):
-
At the end of the study or at specific time points, euthanize a subset of mice.
-
Harvest brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or to measure proteasome activity in brain tissue.
-
Experimental Workflow Diagram
Caption: Experimental workflow for a glioblastoma orthotopic xenograft model.
Concluding Remarks
This compound has demonstrated significant antitumor activity in a variety of preclinical animal models. Its ability to penetrate the blood-brain barrier makes it a particularly interesting compound for neurological cancers. The provided data and protocols serve as a foundation for researchers to further explore the therapeutic potential of this compound, optimize dosing and schedules, and investigate its efficacy in combination with other anticancer agents. Careful consideration of the experimental design, including the choice of animal model, cell line, and endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Proteasome inhibition for glioblastoma: Lessons learned and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scientists Discover How Molecule Becomes Anticancer Weapon | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 7. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Marizomib (Salinosporamide A) | Proteasome inhibitor | Mechanism | Concentration [selleckchem.com]
Application Note: Analytical Techniques for the Identification of Salinosporamides in Culture Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salinosporamides are a family of potent proteasome inhibitors produced by the obligate marine actinomycete genus Salinispora, particularly Salinispora tropica[1][2]. The most prominent member, Salinosporamide A (also known as Marizomib or NPI-0052), is a highly cytotoxic agent that entered human clinical trials for cancer treatment just a few years after its discovery[3][4][5]. Its unique and densely functionalized γ-lactam-β-lactone bicyclic core is responsible for its irreversible inhibition of the 20S proteasome[3][4][6]. The identification and characterization of Salinosporamide A and its analogues from culture extracts are critical for drug discovery, development, and quality control. This document provides detailed protocols for the extraction, separation, and identification of salinosporamides using modern analytical techniques.
Experimental Protocols
Protocol for Extraction of Salinosporamides from Culture Broth
This protocol describes the extraction of salinosporamides from a liquid culture of Salinispora tropica.
Materials:
-
Salinispora tropica culture broth
-
Amberlite® XAD-16 or similar adsorbent resin (optional, for yield improvement)
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Glassware (flasks, beakers)
Procedure:
-
Culture Growth: Cultivate Salinispora tropica (e.g., strain CNB-392 or CNB-476) in a suitable seawater-based medium[7][8]. Fermentation can be improved by adding an adsorbent resin like Amberlite® XAD-16 to the culture, which captures the salinosporamides and protects the unstable β-lactone ring from hydrolysis, thereby increasing yields[9].
-
Harvesting: After the desired fermentation period, separate the mycelium and resin from the culture broth by filtration or centrifugation.
-
Solvent Extraction:
-
Combine the mycelium, resin, and the filtered broth.
-
Perform a liquid-liquid extraction using an equal volume of ethyl acetate (EtOAc)[1].
-
Transfer the mixture to a large separatory funnel, shake vigorously for 2-3 minutes, and allow the layers to separate.
-
Collect the upper organic (EtOAc) layer.
-
Repeat the extraction process on the aqueous layer two more times to ensure complete recovery of the metabolites.
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Dry the extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter off the Na₂SO₄.
-
Concentrate the crude extract to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the resulting crude extract at -20°C until further analysis. This extract contains a mixture of salinosporamides and other secondary metabolites[9].
Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is used for the separation, preliminary identification (via retention time), and quantification of salinosporamides from the crude extract.
Instrumentation & Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid
-
Salinosporamide A standard (for comparison)
-
Crude extract dissolved in a suitable solvent (e.g., Methanol or ACN)
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol or acetonitrile to a final concentration of approximately 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at 210 nm.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 100% B
-
35-40 min: Hold at 100% B
-
40-45 min: Return to 10% B and equilibrate for 5-10 minutes before the next injection.
-
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for peaks corresponding to salinosporamides. Salinosporamide A can be preliminarily identified by comparing its retention time to that of a pure standard.
-
The peak area can be used for relative quantification of the compound in the extract.
-
Protocol for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) provides high-sensitivity detection and accurate mass data, which is crucial for confirming the identity of known salinosporamides and identifying new analogues[1][2].
Instrumentation & Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid (MS-grade)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (MS-grade)
-
Filtered crude extract (as prepared for HPLC)
Procedure:
-
LC Conditions:
-
Use a chromatographic gradient similar to the HPLC method, but adapted for the shorter column and faster flow rates typical of UPLC-MS (e.g., a flow rate of 0.3-0.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 150 to 1000.
-
Data Acquisition: Acquire data in both full scan mode (for identifying molecular ions) and tandem MS (MS/MS) mode (for fragmentation and structural information)[10].
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, allowing for the determination of the elemental composition of the detected compounds[1].
-
-
Analysis:
-
Analyze the full scan data for ions corresponding to the expected masses of salinosporamides (see Table 1).
-
For example, search for the [M+H]⁺ ion of Salinosporamide A (C₁₅H₂₀ClNO₄) at m/z 314.1159[8].
-
Use the MS/MS fragmentation patterns to confirm the structure or identify related analogues.
-
Protocol for NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel salinosporamides and for confirming the identity of known ones[11][12].
Instrumentation & Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Purified salinosporamide sample (isolated via preparative HPLC).
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Pyridine-d₅ (C₅D₅N))[1].
-
NMR tubes.
Procedure:
-
Sample Preparation: Purify the salinosporamide of interest from the crude extract using semi-preparative or preparative HPLC. Ensure the sample is free of solvent and contaminants. Dissolve 1-5 mg of the pure compound in ~0.5 mL of a suitable deuterated solvent.
-
NMR Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra[12]:
-
1D NMR: ¹H and ¹³C spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space[1].
-
-
-
Structure Elucidation:
-
Assign all ¹H and ¹³C chemical shifts using the combination of 2D NMR spectra.
-
Assemble the molecular fragments based on COSY and HMBC correlations.
-
Confirm the final structure and relative stereochemistry using ROESY/NOESY data. The final structure of Salinosporamide A was ultimately confirmed by X-ray crystallography[8].
-
Data Presentation
Table 1: Key Analytical Data for Major Salinosporamides
This table summarizes quantitative data for the identification of Salinosporamide A and its common analogues.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Calculated [M+H]⁺ (m/z) | Key Characteristics |
| Salinosporamide A | C₁₅H₂₀ClNO₄ | 313.1079 | 314.1157 | Contains a chloroethyl substituent; highly potent proteasome inhibitor[1][4]. |
| Salinosporamide B | C₁₅H₂₀NO₄ | 278.1392 | 279.1465 | Deschloro-analogue of Salinosporamide A; significantly less cytotoxic[1][2]. |
| Salinosporamide C | C₁₄H₁₉ClNO₃ | 284.1053 | 285.1132 | Decarboxylated pyrrole analogue with a different ring structure[1][13]. |
| Bromosalinosporamide | C₁₅H₂₀BrNO₄ | 357.0576 | 358.0654 | Bromo-analogue produced by fermentation in NaBr-based media[3]. |
Note: Observed m/z values may vary slightly depending on instrument calibration. The presence of chlorine in Salinosporamide A results in a characteristic isotopic pattern ([M+2]⁺) with an intensity ratio of approximately 3:1.
Visualizations
Diagram 1: General Workflow for Salinosporamide Identification
Caption: Workflow from microbial culture to final compound identification.
Diagram 2: Logic of Analytical Techniques
Caption: Relationship between analytical techniques for identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Marine Actinomycete Genus Salinispora: A Model Organism for Secondary Metabolite Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Fermentation of Salinispora tropica for Salinosporamide A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salinosporamide A (Marizomib) is a potent and irreversible proteasome inhibitor with significant anticancer activity, currently under clinical investigation for the treatment of various malignancies.[1][2] It is a secondary metabolite produced by the obligate marine actinomycete Salinispora tropica.[1] The large-scale production of Salinosporamide A is crucial for clinical trials and potential commercialization, necessitating robust and scalable fermentation and downstream processing protocols. These application notes provide detailed methodologies for the cultivation of S. tropica and the production of Salinosporamide A, from laboratory shake flasks to industrial-scale bioreactors.
Data Presentation
Table 1: Comparison of Salinosporamide A Production Titers at Different Fermentation Scales
| Fermentation Scale | Production Titer (mg/L) | Reference |
| Shake Flasks | 450 | [3] |
| Laboratory Fermentors (e.g., 20 L, 42 L) | 350 | [3] |
| Industrial Fermentors (500-1000 L) | 260 | [3] |
| Initial Laboratory Scale | A few milligrams per liter | [3] |
Table 2: Optimized Fermentation Parameters for Salinispora tropica Growth and Salinosporamide A Production
| Parameter | Optimal Range/Value | Reference |
| Temperature | 28-30 °C | [4][5][6][7] |
| Salinity | Close to natural seawater | [4][5][6] |
| Initial Glucose Concentration | ~10 g/L | [4][5][6] |
| Key Nitrogen Sources | Yeast Extract, Soy Peptone | [4][5][6] |
| Volumetric Oxygen Transfer Coefficient (kLa) | 28.3 h⁻¹ (for optimal biomass) | [4][5][6] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain cultures of Salinispora tropica (e.g., strain CNB-440 or CNB-476) on A1 agar plates.[8]
-
A1 Agar Medium Composition: 10 g soluble starch, 4 g yeast extract, 2 g peptone, 16 g agar, dissolved in 1 liter of natural or artificial seawater.[8]
-
-
Spore Suspension: Prepare a spore suspension by washing the surface of a mature agar plate culture with sterile saline solution.
-
Seed Culture: Inoculate a 5 mL A1 liquid medium with 10 µL of the spore suspension (approximately 10⁸ spores).[8]
-
A1 Liquid Medium Composition: 10 g soluble starch, 4 g yeast extract, 2 g peptone, dissolved in 1 liter of natural or artificial seawater.[8]
-
-
Incubation: Incubate the seed culture for 3-4 days at 30 °C with shaking at 220 rpm.[8]
-
Pre-culture: Inoculate 50 mL of A1 medium with 1 mL of the seed culture using a wide-bore pipette tip and incubate for an additional period under the same conditions before transferring to the production fermentor.[8]
Protocol 2: Large-Scale Fermentation in Bioreactors
-
Bioreactor Preparation:
-
Due to the corrosive nature of saline fermentation media, utilize bioreactors made of corrosion-resistant materials or implement processes to mitigate the corrosive effects on standard 316-type stainless steel fermentors.[3]
-
Sterilize the bioreactor and the production medium.
-
-
Production Medium:
-
Basal Medium: A common basal medium consists of soluble starch, yeast extract, and peptone.[8]
-
Salt Formulation:
-
Option A (Non-defined): Use a commercially available synthetic sea salt like Instant Ocean.[9]
-
Option B (Chemically Defined - High Chloride): A sodium-chloride-based formulation can support higher production of Salinosporamide A.[9]
-
Option C (Chemically Defined - Low Chloride): A sodium-sulfate-based formulation with a low chloride concentration (e.g., 17 mM) is less corrosive and suitable for large-scale production.[9]
-
-
-
Inoculation: Inoculate the production bioreactor with the pre-culture.
-
Fermentation Parameters:
-
In-situ Product Capture: To overcome issues with foaming and the instability of the β-lactone ring of Salinosporamide A in the aqueous broth, a solid resin can be added to the fermentation at an optimized time during the production cycle to bind and capture the product.[3]
-
Fermentation Duration: The production phase typically lasts for around 9 days.[8]
Protocol 3: Downstream Processing - Extraction and Purification
-
Harvest: At the end of the fermentation, harvest the entire broth, including the resin if used for in-situ capture.
-
Extraction:
-
If a resin is used, separate the resin from the broth. Elute the captured Salinosporamide A from the resin using an appropriate organic solvent.
-
If no resin is used, perform a solvent extraction of the whole broth.
-
-
Purification:
Visualizations
Caption: Workflow for large-scale Salinosporamide A production.
References
- 1. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 2. Generating a generation of proteasome inhibitors: from microbial fermentation to total synthesis of salinosporamide a (marizomib) and other salinosporamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory scale cultivation of Salinispora tropica in shake flasks and mechanically stirred bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Cultivation Conditions on the Sioxanthin Content and Antioxidative Protection Effect of a Crude Extract from the Vegetative Mycelium of Salinispora tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Salinispora tropica for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defined salt formulations for the growth of Salinispora tropica strain NPS21184 and the production of salinosporamide A (NPI-0052) and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Salinosporamide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Salinosporamide C. The content is structured to address specific experimental issues with detailed methodologies and data-driven advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a close analog of Salinosporamide A, presents several significant challenges stemming from its complex and densely functionalized architecture. Key difficulties include:
-
Stereocontrolled construction of the bicyclic γ-lactam-β-lactone core: The molecule contains five contiguous stereocenters, and their precise spatial arrangement is crucial for biological activity.
-
Formation of the quaternary stereocenter: The carbon atom at the junction of the two rings is a quaternary center, which is synthetically challenging to construct.
-
Installation of the chloroethyl side chain: Introducing this functional group requires conditions that are compatible with the sensitive β-lactone ring.
-
Late-stage functionalization: Modifying the core structure at a late stage in the synthesis can be problematic due to the molecule's reactivity.[1][2]
-
Oxidation of the cyclohexene ring: A specific challenge for this compound is the selective oxidation of the cyclohexene moiety present in Salinosporamide A precursors to a cyclohexanone, without causing degradation of the core structure.[3]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Formation of the Bicyclic Core
Question: My cyclization reaction to form the γ-lactam-β-lactone core is resulting in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in the formation of the bicyclic core is a common challenge. The choice of cyclization strategy and reaction conditions are critical. Several approaches have been successfully employed, each with its own parameters to optimize.
Troubleshooting Strategies:
-
Intramolecular Baylis-Hillman Reaction:
-
Problem: Low diastereoselectivity (e.g., 9:1 dr) may still require tedious separation of isomers.[4]
-
Solution: Carefully control the reaction temperature and choice of base. The use of a bulky silyl protecting group on the hydroxyl moiety can enhance facial selectivity.
-
-
Radical Cyclization:
-
Reductive Aldol Cyclization-Lactonization:
-
Problem: Formation of undesired lactone diastereomers.
-
Solution: The choice of nickel-phosphine precatalyst and zinc reductant is critical. Lam and coworkers found that (Ph3P)2NiBr2 and (Me3P)2NiCl2 with Et2Zn were effective, leading to the desired stereochemistry in the resulting γ-lactam-γ-lactone.[3]
-
Comparative Data on Cyclization Methods:
| Cyclization Method | Key Reagents | Reported Diastereomeric Ratio (dr) | Reference |
| Intramolecular Baylis-Hillman | (S)-threonine methyl ester precursor, base | 9:1 | [4] |
| Radical Cyclization | Silylated acrylamide, AIBN, Bu3SnH | Complete stereocontrol reported | [5] |
| Reductive Aldol Cyclization | Nickel-phosphine complex, Et2Zn | Undesired diastereomer initially, but led to desired stereochemistry in fused lactone | [3] |
| Organonucleophile Promoted Bis-Cyclization | Keto acid precursor, nucleophilic promoter | 2-3:1, enrichable to 6-10:1 | [6] |
Key Experimental Protocol: Radical Cyclization for Bicyclic Lactam Formation
This protocol is adapted from a synthesis targeting a similar core structure.[5]
-
Substrate Preparation: Prepare the N-acylated amino ketone precursor (acrylamide 7 in the reference).
-
Cyclization: To a solution of the acrylamide in a suitable solvent (e.g., toluene) at low temperature (-78 °C), add a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu3SnH) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction and purify the product by column chromatography to isolate the bicyclic lactam.
Issue 2: Difficulty in Late-Stage C-H Functionalization
Question: I am unable to introduce a functional group at the C5 position of the pyrrolidinone core using standard methods. What alternatives can I try?
Answer: Late-stage functionalization of the sterically encumbered C5 position is a known challenge. Anionic, radical, and cationic approaches have been reported to fail, often due to the kinetic acidity of the C3 proton leading to elimination.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting logic for C5 functionalization.
Recommended Alternative: Intramolecular C-H Insertion
A successful, albeit advanced, strategy involves a late-stage intramolecular C-H insertion. This approach was used to overcome the limitations of traditional methods.[1][2][7]
Conceptual Workflow:
Caption: C-H insertion experimental workflow.
Key Experimental Protocol: Late-Stage C-H Insertion (Conceptual)
This is a conceptual outline based on the successful synthesis by Gholami, Borhan, and coworkers.[1][2]
-
Precursor Synthesis: Synthesize an advanced intermediate that possesses a suitable precursor for carbene generation (e.g., a vinyl diazo compound) at a position that allows for intramolecular insertion into the C5-H bond.
-
Carbene Generation: Treat the precursor with a suitable catalyst, such as a rhodium(II) complex, to generate the vinyl carbene in situ.
-
C-H Insertion: The generated carbene will undergo an intramolecular C-H insertion reaction into the sterically hindered C5-H bond.
-
Further Elaboration: The newly installed functional group at C5 can then be further manipulated to complete the synthesis of this compound.
Issue 3: Low Yield or Decomposition during Final Oxidation to this compound
Question: I am attempting to oxidize the cyclohexene ring of a Salinosporamide A precursor to the cyclohexanone of this compound, but I am getting low yields and decomposition of the β-lactone ring. How can I improve this step?
Answer: The β-lactone-γ-lactam core of the salinosporamides is sensitive to harsh reaction conditions, including strong oxidants and acidic or basic media. The final oxidation step to convert a Salinosporamide A-type precursor to this compound requires mild and selective conditions. This compound has been identified as a natural product but also as a product of slow oxidation of Salinosporamide A.[3]
Recommended Oxidation Strategies:
-
Mild Oxidation Conditions:
-
Avoid strong oxidants like permanganate or chromic acid.
-
Consider using Dess-Martin periodinane (DMP) or a Swern-type oxidation on a diol precursor of the cyclohexene.
-
Ozonolysis followed by a reductive workup to the diol, and then oxidation to the ketone is a plausible, multi-step approach that offers control.
-
-
Protecting Group Strategy:
-
If direct oxidation is problematic, consider protecting the sensitive lactam nitrogen or other reactive sites before oxidation, and deprotecting as the final step. However, this adds steps to the synthesis.
-
Hypothetical Synthetic Pathway for this compound Formation:
Caption: Proposed pathway for this compound synthesis.
Key Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol
This is a general protocol that is often effective for sensitive substrates.
-
Substrate Preparation: Dissolve the secondary alcohol (in this case, the cyclohexane-diol precursor) in a dry, non-protic solvent like dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature or 0 °C. The reaction is often buffered with pyridine or sodium bicarbonate to neutralize acidic byproducts.
-
Reaction Monitoring: Monitor the reaction by TLC. It is typically complete within a few hours.
-
Workup: Quench the reaction with a solution of sodium thiosulfate and sodium bicarbonate. Extract the product with an organic solvent, dry, and purify by chromatography.
By carefully selecting the synthetic strategy and optimizing reaction conditions for the challenging steps, the successful total synthesis of this compound can be achieved.
References
- 1. Total Synthesis of (–)-Salinosporamide A via a Late Stage C-H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of the Proteasome Inhibitors Salinosporamide A, Omuralide and Lactacystin [organic-chemistry.org]
- 5. An efficient, stereocontrolled synthesis of a potent omuralide-salinosporin hybrid for selective proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise Total Synthesis of (±)-Salinosporamide A, (±)-Cinnabaramide A, and Derivatives via a Bis-Cyclization Process: Implications for a Biosynthetic Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (-)-Salinosporamide A via a Late Stage C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Salinosporamide C Production from Salinispora tropica
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Salinosporamide C from Salinispora tropica fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fermentation medium for producing this compound?
A1: The composition of the fermentation medium is a critical factor influencing the yield of this compound. While various media have been explored, a yeast extract-based medium has been shown to be effective. It's important to note that Salinispora tropica requires seawater for growth.
Table 1: Comparison of Production Media for this compound
| Medium Component | Concentration (g/L) |
| Yeast Extract | 10 |
| Starch | 10 |
| Seawater | 1 L |
| pH | 7.0 |
Q2: What are the ideal physical parameters for Salinispora tropica fermentation?
A2: Maintaining optimal physical parameters during fermentation is crucial for maximizing this compound yield. Key parameters include temperature, agitation, and aeration.
Table 2: Optimal Physical Fermentation Parameters
| Parameter | Optimal Value |
| Temperature | 28-30°C |
| Agitation | 200-250 rpm |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |
Q3: How can I accurately quantify the yield of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. This involves extracting the compound from the fermentation broth and culture solids, followed by analysis using a C18 column and a UV detector.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
Possible Causes & Solutions:
-
Incorrect Strain: Verify the identity of your Salinispora tropica strain. Genetic instability can lead to a loss of secondary metabolite production.
-
Solution: Obtain a fresh culture from a reliable source or re-sequence key genetic markers.
-
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Suboptimal Medium Composition: The concentration of carbon and nitrogen sources can significantly impact production.
-
Solution: Refer to Table 1 for a recommended starting medium. Experiment with varying concentrations of yeast extract and starch to optimize for your specific strain and bioreactor conditions.
-
-
Improper Fermentation Conditions: Deviations from optimal temperature, pH, agitation, or aeration can inhibit growth and secondary metabolism.
-
Solution: Calibrate all monitoring equipment and maintain the parameters outlined in Table 2. Implement a pH control strategy to keep it stable at 7.0.
-
Caption: Troubleshooting logic for low this compound yield.
Problem 2: Foaming in the bioreactor.
Possible Cause & Solution:
-
High Protein Content: The yeast extract in the medium can lead to excessive foaming, which can interfere with aeration and clog filters.
-
Solution: Add an antifoaming agent, such as silicone-based compounds, at the beginning of the fermentation or as needed. Be cautious to use a concentration that does not inhibit microbial growth.
-
Problem 3: Difficulty in extracting this compound.
Possible Cause & Solution:
-
Inefficient Extraction Solvent: this compound is a nonpolar molecule and requires an appropriate organic solvent for efficient extraction.
-
Solution: Use ethyl acetate for liquid-liquid extraction of the fermentation broth. For extraction from the mycelium, a solid-liquid extraction with ethyl acetate is also recommended.
-
Experimental Protocols
1. Media Preparation (per 1 Liter)
-
Weigh 10 g of yeast extract and 10 g of soluble starch.
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Add the components to a 2 L flask.
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Add 1 L of natural or artificial seawater.
-
Adjust the pH to 7.0 using 1M HCl or 1M NaOH.
-
Autoclave at 121°C for 20 minutes.
-
Allow the medium to cool to room temperature before inoculation.
2. Fermentation Workflow
Caption: Overall workflow for this compound production.
3. This compound Extraction and Quantification
-
Harvesting: At the end of the fermentation, separate the culture broth from the mycelium by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Broth Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Mycelium Extraction: Homogenize the cell pellet and extract three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Quantification: Re-dissolve the dried extract in a known volume of methanol. Analyze by HPLC using a C18 column with a mobile phase of acetonitrile and water, and detect at 210 nm. Create a standard curve with pure this compound to determine the concentration in the sample.
overcoming stability issues of Salinosporamide C in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salinosporamide C. The information is presented in a question-and-answer format to directly address common stability issues encountered in aqueous solutions during experiments.
Troubleshooting Guides
Issue 1: Rapid loss of compound activity in aqueous buffer.
Question: I am observing a significant decrease in the biological activity of my this compound solution shortly after preparing it in a standard phosphate-buffered saline (PBS) at pH 7.4. What could be the cause and how can I mitigate this?
Answer:
Rapid loss of activity in neutral or basic aqueous solutions is a known issue for Salinosporamides, primarily due to the hydrolysis of the electrophilic β-lactone ring, which is essential for its activity as a proteasome inhibitor.[1][2] While specific stability data for this compound is limited, studies on the closely related Salinosporamide A (Marizomib) have shown that its β-lactone ring is susceptible to hydrolysis, especially at pH values above 6.5.[2]
Troubleshooting Steps:
-
pH Optimization: The primary cause is likely pH-dependent hydrolysis. For Salinosporamide A, maximum stability in aqueous solutions is observed in a slightly acidic pH range of 4.5 to 5.0.[3] It is highly recommended to prepare this compound solutions in a low pH buffer, such as a citrate buffer at pH 5.
-
Solvent Selection: For stock solutions, use of an aqueous-free solvent such as dimethyl sulfoxide (DMSO) is recommended, in which Salinosporamides are generally stable when stored at -20°C.[3]
-
Fresh Preparation: Always prepare aqueous working solutions of this compound immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
Issue 2: Inconsistent results between experimental replicates.
Question: My experimental results with this compound are highly variable. What could be contributing to this inconsistency?
Answer:
Inconsistent results are often linked to the variable degradation of this compound in your experimental setup. The rate of hydrolysis can be influenced by minor variations in pH, temperature, and the presence of nucleophiles in the solution.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the pH of your buffer is consistent across all experiments. Use a calibrated pH meter to verify the pH of each new batch of buffer.
-
Control for Nucleophiles: Be aware that components of your media or buffer system (e.g., primary amines in Tris buffer, or high concentrations of certain salts) can act as nucleophiles and accelerate the degradation of the β-lactone ring. If possible, use non-nucleophilic buffers.
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Minimize Incubation Times: If long incubation times are necessary, consider a semi-continuous dosing regimen where fresh this compound is added at set intervals to maintain a more consistent active concentration.
-
Analytical Verification: If feasible, use analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of intact this compound at the beginning and end of your experiments to assess the extent of degradation under your specific conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for Salinosporamides in aqueous solution is the hydrolysis of the strained β-lactone ring.[2] This occurs via nucleophilic attack by water on the carbonyl carbon of the lactone, leading to ring opening and the formation of an inactive hydroxy acid derivative. While the exact degradation products of this compound have not been extensively characterized in the literature, the cleavage of the β-lactone is the critical step leading to loss of activity.
Q2: How does the structure of this compound differ from Salinosporamide A, and how might this affect its stability?
A2: this compound is a tricyclic cyclohexanone derivative of Salinosporamide A.[1][2] This structural modification is significant because the chloroethyl side chain at the C-2 position of Salinosporamide A is crucial for its irreversible binding to the proteasome.[1] While the direct impact on aqueous stability is not documented, any alteration of the electronics and sterics around the β-lactone ring can influence its susceptibility to hydrolysis. Given that this compound is a rearranged product of Salinosporamide A, its core reactive elements may exhibit different stability profiles.
Q3: Are there any formulation strategies to improve the stability of this compound for in vivo studies?
A3: For the clinical development of Salinosporamide A, a lyophilized (freeze-dried) powder formulation was developed to avoid aqueous hydrolysis during storage.[3] For administration, the lyophilized powder is reconstituted in a co-solvent system (e.g., propylene glycol and ethanol) and then further diluted in a citrate buffer at pH 5 immediately prior to injection.[3] A similar strategy could be adopted for preclinical in vivo studies with this compound to enhance its stability.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound can be monitored using analytical techniques such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Mass Spectrometry (MS). A stability-indicating HPLC method would involve monitoring the decrease in the peak area of the intact this compound over time, while simultaneously observing the appearance of degradation product peaks.
Data Presentation
Table 1: Stability of Salinosporamide A in Aqueous Buffers at 25°C (as a reference for this compound)
| pH | Buffer System | Half-life (t½) in minutes | Degradation Rate Constant (k) in min⁻¹ |
| 1.0 | HCl/KCl | ~33 | ~0.021 |
| 4.5 | Acetate | ~33 | ~0.021 |
| 6.5 | Phosphate | ~140 | ~0.005 |
| 7.4 | Phosphate | Significantly shorter than at pH 6.5 | Faster than at pH 6.5 |
| 9.0 | Borate | Very rapid degradation | High |
Note: This data is for Salinosporamide A and is intended to provide a general understanding of the stability profile of the salinosporamide scaffold. Specific values for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9). It is advisable to use buffers with non-nucleophilic components where possible.
-
Initiation of Stability Study: Dilute the this compound stock solution in each of the pre-warmed buffer solutions to a final concentration suitable for analytical detection (e.g., 100 µg/mL).
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.
-
Quenching of Degradation (if necessary): Immediately mix the aliquot with a quenching solution (e.g., a solution that adjusts the pH to a more stable range, like a highly acidic solution) to stop further degradation before analysis.
-
Analytical Measurement: Analyze the samples by a validated stability-indicating RP-HPLC method. The mobile phase composition and gradient will need to be optimized for the separation of this compound from its potential degradants.
-
Data Analysis: Plot the concentration of intact this compound as a function of time for each pH. From this data, determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
Mandatory Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Caption: Troubleshooting logic for stability issues with this compound in aqueous solutions.
References
Technical Support Center: Troubleshooting Variability in Salinosporamide C Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salinosporamide C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Understanding this compound
This compound is a tricyclic analog of the potent proteasome inhibitor Salinosporamide A (Marizomib). It is crucial to note that this compound exhibits significantly weaker inhibitory effects on cancer cell proliferation compared to Salinosporamide A.[1] This inherent difference in bioactivity is a primary consideration when designing and troubleshooting experiments.
Mechanism of Action of Salinosporamides
Salinosporamides exert their biological effects by inhibiting the proteasome, a key cellular component responsible for protein degradation. They specifically target the catalytic β-subunits of the 20S proteasome.[2][3][4] The highly potent Salinosporamide A is understood to form an irreversible covalent bond with the active site threonine of the proteasome. The structural differences in this compound are believed to be the reason for its reduced potency.[1][5]
The following diagram illustrates the signaling pathway of proteasome inhibition by Salinosporamides.
Caption: Signaling pathway of proteasome inhibition by this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioactivity assays.
1. Issue: Lower than expected or no observable bioactivity.
-
Possible Cause 1: Inherent Lower Potency of this compound.
-
Explanation: this compound is known to be significantly less potent than Salinosporamide A. For instance, this compound has a very weak inhibitory effect on the proliferation of human colon carcinoma HCT-116 cells in comparison to Salinosporamide A.[1]
-
Solution:
-
Increase the concentration range of this compound in your assay.
-
Include Salinosporamide A as a positive control to ensure the assay system is functioning correctly.
-
-
-
Possible Cause 2: Compound Stability and Handling.
-
Explanation: The stability of Salinosporamides can be compromised by improper storage and handling, leading to a loss of activity.
-
Solution:
-
Storage: Store stock solutions of this compound in anhydrous DMSO at -20°C or -80°C. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Solvent: Use high-quality, anhydrous DMSO for preparing stock solutions. Water content in DMSO can negatively impact the stability of some compounds.[6][7]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid long-term storage of diluted aqueous solutions.
-
-
-
Possible Cause 3: Assay System Insensitivity.
-
Explanation: The selected cell line or assay may not be sensitive enough to detect the weaker activity of this compound.
-
Solution:
-
Cell Line Selection: Whenever possible, use cell lines known to be sensitive to proteasome inhibitors.
-
Assay Type: In addition to cell viability assays (e.g., MTT, XTT), consider employing a more direct measure of proteasome inhibition, such as a cell-free proteasome activity assay.[8]
-
-
2. Issue: High variability between replicate wells.
-
Possible Cause 1: Inaccurate Pipetting.
-
Explanation: Inaccuracies in pipetting, especially with small volumes of concentrated compounds, can result in significant variations in the final concentration.[9]
-
Solution:
-
Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
-
Prepare a master mix of the final drug concentration to add to the wells, which can improve consistency over adding very small volumes of stock solution directly to individual wells.
-
-
-
Possible Cause 2: Cell Plating Inconsistency.
-
Explanation: An uneven distribution of cells in the microplate wells can lead to variability in the final results.[10]
-
Solution:
-
Maintain a homogenous cell suspension before and during plating by gently swirling the suspension periodically.
-
To mitigate "edge effects," consider not using the outer wells of the plate or filling them with sterile PBS or media.
-
-
-
Possible Cause 3: Compound Precipitation.
-
Explanation: this compound may have limited solubility in aqueous media, and precipitation will lead to inconsistent and lower effective concentrations.
-
Solution:
-
Visually inspect the wells for any signs of precipitation after adding the compound.
-
Maintain a low and consistent final DMSO concentration in the assay medium (typically below 0.5%). If higher concentrations are necessary, run a vehicle control to evaluate the effect of DMSO on the cells.
-
-
The following diagram outlines a troubleshooting workflow for addressing variability in bioactivity assays.
Caption: Troubleshooting workflow for assay variability.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound in comparison to Salinosporamide A?
A1: this compound is significantly less potent than Salinosporamide A. While Salinosporamide A demonstrates potent proteasome inhibition and cytotoxicity in the low nanomolar range, the activity of this compound is markedly weaker.[1] Consequently, much higher concentrations of this compound will likely be required to observe a biological effect.
Q2: What are the recommended storage conditions for this compound?
A2: It is advisable to store this compound as a solid at -20°C. Stock solutions prepared in anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: What control experiments are essential for my this compound bioactivity assays?
A3: The inclusion of proper controls is critical for data interpretation:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) used for this compound to control for any effects of the solvent itself.
-
Positive Control: A well-characterized proteasome inhibitor, such as Salinosporamide A or Bortezomib, to validate that the assay system is capable of detecting proteasome inhibition.
-
Untreated Control: Cells that receive no treatment.
Q4: Are MTT or XTT assays suitable for measuring the bioactivity of this compound?
A4: Yes, MTT and XTT assays, which assess metabolic activity as a proxy for cell viability, are commonly used. However, it is important to be aware of potential artifacts. Some compounds can interfere with the tetrazolium salts or alter cellular metabolism in ways that do not directly correlate with cell death.[11][12] It is recommended to confirm significant findings with an alternative method, such as a direct cytotoxicity assay (e.g., LDH release) or by direct cell counting.
Q5: How can I directly measure the impact of this compound on proteasome activity?
A5: A fluorometric proteasome activity assay is a direct method. These assays, often available as commercial kits, utilize a fluorogenic peptide substrate that is cleaved by a specific catalytic subunit of the proteasome, leading to the release of a fluorescent molecule.[8][13][14] This can be performed with purified proteasomes or in cell lysates.
Data Presentation
Table 1: Comparative Potency of Salinosporamides
| Compound | Target | IC50 / EC50 | Cell Line / System | Reference |
| Salinosporamide A | 20S Proteasome (Chymotrypsin-like) | 1.3 nM | Purified 20S Proteasome | [15][16] |
| Salinosporamide A | 20S Proteasome (Caspase-like) | 430 nM | Human Erythrocyte-derived 20S Proteasomes | [3][17] |
| Salinosporamide A | 20S Proteasome (Trypsin-like) | 28 nM | Human Erythrocyte-derived 20S Proteasomes | [3][17] |
| Salinosporamide A | Cell Viability | ~5.1 nM | CCRF-CEM (Acute Lymphocytic Leukemia) | |
| This compound | Cell Proliferation | Very Weak Effect | HCT-116 (Human Colon Carcinoma) | [1] |
Note: Specific IC50 values for this compound are not widely available in published literature, which consistently describes its activity as "weak" or "significantly reduced" when compared to Salinosporamide A.[1]
Experimental Protocols
Protocol 1: General Procedure for Cell Viability Assay (e.g., MTT)
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Cell Plating: Seed cells in a 96-well plate at an optimized density and allow for adherence overnight.
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Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and generate a dose-response curve to determine the IC50 value.
Protocol 2: General Procedure for Fluorometric Proteasome Activity Assay in Cell Lysates
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer to release cellular contents, including proteasomes. Keep the lysate on ice.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like Bradford or BCA assay.[13]
-
Assay Setup: In a black 96-well plate, add a standardized amount of protein lysate to each well.[8]
-
Inhibitor Incubation: Add various concentrations of this compound to the wells and incubate for a defined period to allow for proteasome inhibition. Include a positive control inhibitor and a vehicle control.
-
Substrate Addition: Add the fluorogenic proteasome substrate specific for the catalytic activity of interest (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[8][13]
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage (the increase in fluorescence over time) for each condition. Determine the percentage of proteasome inhibition relative to the vehicle control and calculate the IC50 value.
The following diagram provides a typical experimental workflow for a proteasome activity assay.
Caption: Experimental workflow for a proteasome activity assay.
References
- 1. abcam.com [abcam.com]
- 2. ubiqbio.com [ubiqbio.com]
- 3. Marizomib (Salinosporamide A) | Proteasome inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 11. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.8. Measurement of Proteasome Activity [bio-protocol.org]
- 15. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
strategies to reduce byproducts in Salinosporamide C synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproducts during the synthesis of Salinosporamide C.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the crucial bis-cyclization step for the formation of the γ-lactam-β-lactone core.
Problem 1: Low yield of the desired bicyclic β-lactone and formation of multiple byproducts.
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Question: My bis-cyclization reaction to form the Salinosporamide core is giving a low yield of the desired product, and I am observing several spots on my TLC analysis. What are the likely byproducts and how can I minimize them?
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Answer: In the bis-cyclization of the ketoacid precursor, three common byproducts have been identified: an enol lactone, a cyclopropyl ketoamide, and an unsaturated γ-lactam.[1] The formation of these byproducts is highly dependent on the reaction conditions, including the choice of activating agent, base, nucleophilic promoter, and solvent.[1]
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Enol lactone and Cyclopropyl ketoamide: These byproducts are often observed when using a combination of a coupling reagent (like a carbodiimide) with a strong nucleophilic promoter and a tertiary amine base in a polar aprotic solvent like dichloromethane (CH₂Cl₂).[1] The proposed mechanism for enol lactone formation involves intramolecular acylation from the enol form of the β-ketoamide. The cyclopropyl ketoamide may result from a condensation reaction followed by a retro-Claisen and cyclization sequence.[1]
-
Unsaturated γ-lactam: This byproduct can form from the decomposition of the desired β-lactone product, particularly in the presence of a nucleophilic promoter at room temperature.[1]
To minimize these byproducts and improve the yield of the desired bicyclic-β-lactone, it is crucial to carefully optimize the reaction conditions.
-
Problem 2: Formation of the unsaturated γ-lactam byproduct.
-
Question: I have successfully formed the bicyclic-β-lactone, but it seems to be degrading into an unsaturated γ-lactam during the reaction or workup. How can I prevent this decomposition?
-
Answer: The unsaturated γ-lactam is a known decomposition product of the target β-lactone.[1] This degradation is often promoted by the nucleophilic catalyst (e.g., 4-pyrrolidinopyridine, 4-PPY) used in the bis-cyclization, especially at room temperature.[1] To mitigate this, consider the following strategies:
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Lower Reaction Temperature: Performing the bis-cyclization at lower temperatures (-5 to -10 °C) can significantly slow down the rate of decomposition of the β-lactone.[1]
-
Minimize Reaction Time: Prolonged exposure to the reaction conditions can lead to increased decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.
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Choice of Base and Nucleophile: Using a less nucleophilic promoter or a non-nucleophilic base can reduce the rate of decomposition. For example, using Hünig's base alone without a strong nucleophilic promoter was found to prevent the decomposition of the β-lactone.[1]
-
Problem 3: Epimerization at the C2 stereocenter.
-
Question: I am concerned about potential epimerization at the C2 stereocenter of my β-ketoacid precursor during the bis-cyclization. How can I minimize this?
-
Answer: Epimerization at the C2 position is a critical challenge due to the acidity of the C2-proton in the β-ketoamide intermediate.[1] The choice of solvent and reaction conditions plays a significant role in controlling this side reaction.
-
Solvent Choice: Using a less polar solvent, such as toluene, can slow down the rate of C2-deprotonation and thus minimize epimerization.[1]
-
Optimized Reagents: Employing alternative activating agents like methanesulfonyl chloride (MsCl) in a non-polar solvent has been shown to avoid the formation of major byproducts and improve yields, likely by reducing the extent of enolization and subsequent epimerization.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical byproducts observed in the bis-cyclization step of Salinosporamide synthesis?
-
A1: The most commonly reported byproducts are an enol lactone, a cyclopropyl ketoamide, and an unsaturated γ-lactam.[1] this compound itself can also be considered a rearrangement or oxidation product of Salinosporamide A in some contexts.[2][3] Additionally, hydrolysis and decarboxylation of the β-lactone ring can lead to degradation products.[2][4]
-
-
Q2: How can I purify this compound from the common byproducts?
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A2: Purification is typically achieved using silica gel chromatography. The polarity differences between the desired product and the byproducts usually allow for their separation. For instance, the diastereomers of the bicyclic β-lactone can sometimes be separated after a subsequent reaction step, such as deprotection, which can also help in removing other impurities.
-
-
Q3: What is the proposed mechanism for the formation of the key byproducts?
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A3:
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Enol lactone: Intramolecular acylation of the enol form of the β-ketoamide with the activated ester.[1]
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Cyclopropyl ketoamide: A proposed pathway involves a condensation reaction leading to a β-diketone, followed by a retro-Claisen reaction and subsequent cyclization.[1]
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Unsaturated γ-lactam: Decomposition of the desired β-lactone product via a decarboxylation pathway, often promoted by a nucleophilic catalyst.[1]
-
-
Data Presentation
Table 1: Optimization of the Bis-cyclization Reaction Conditions
| Entry | Activating Agent (equiv) | Base (equiv) | Nucleophile (equiv) | Solvent | Yield of β-lactone (%) | Byproducts Observed (%) |
| 1 | 2-chloro-1-methylpyridinium iodide (1.5) | i-Pr₂NEt (1.0) | 4-PPY (4.0) | CH₂Cl₂ | 33 | 25 (enol lactone/cyclopropyl ketoamide) |
| 2 | 2-chloro-1-methylpyridinium iodide (1.5) | - | 4-PPY (7.0) | CH₂Cl₂ | 42 | 19 (enol lactone/unsaturated γ-lactam) |
| 3 | MsCl (1.5) | - | 4-PPY (3.5) | Toluene | 61 | 10 (recovered starting material) |
| 4 | MsCl (1.5) | - | DMAP (3.5) | Toluene | 54 | 8 (recovered starting material) |
Data summarized from a study on a racemic model system. Yields and byproduct percentages are approximate. All reactions were performed at -5 to -10 °C except for entry 1 which was at 23 °C.[1]
Experimental Protocols
Protocol 1: Optimized Bis-cyclization for Bicyclic-β-lactone Synthesis
This protocol is based on the optimized conditions reported to minimize byproduct formation.[1]
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Preparation: To a solution of the β-ketoacid precursor (1.0 equiv) in toluene at -10 °C is added 4-pyrrolidinopyridine (4-PPY, 3.5 equiv).
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Activation: Methanesulfonyl chloride (MsCl, 1.5 equiv) is added dropwise to the solution.
-
Reaction: The reaction mixture is stirred at -5 to -10 °C and monitored by TLC.
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Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
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Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
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Purification: The crude product is purified by silica gel column chromatography to afford the desired bicyclic-β-lactone.
Protocol 2: General Procedure for a Less Optimized Bis-cyclization Leading to Byproduct Formation
This protocol illustrates a set of conditions that may lead to the formation of the enol lactone and cyclopropyl ketoamide byproducts.[1]
-
Preparation: To a solution of the β-ketoacid precursor (1.0 equiv) in dichloromethane (CH₂Cl₂) at 23 °C is added 2-chloro-1-methylpyridinium iodide (1.5 equiv), Hünig's base (i-Pr₂NEt, 1.0 equiv), and 4-pyrrolidinopyridine (4-PPY, 4.0 equiv).
-
Reaction: The reaction mixture is stirred at 23 °C and monitored by TLC.
-
Workup: The reaction is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
Analysis: The crude product is analyzed by ¹H NMR and mass spectrometry to identify the desired product and byproducts. Purification is performed by silica gel chromatography.
Visualizations
Caption: Reaction pathways leading to the desired bicyclic β-lactone and major byproducts.
Caption: Troubleshooting workflow for low yields in the bis-cyclization reaction.
References
- 1. Concise total synthesis of (+/-)-salinosporamide A, (+/-)-cinnabaramide A, and derivatives via a bis-cyclization process: implications for a biosynthetic pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A(1,3)-strain enabled retention of chirality during bis-cyclization of beta-ketoamides: total synthesis of (-)-salinosporamide A and (-)-homosalinosporamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Total Synthesis of (±)-Salinosporamide A, (±)-Cinnabaramide A, and Derivatives via a Bis-Cyclization Process: Implications for a Biosynthetic Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Resistance to Salinosporamide C in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salinosporamide C (also known as Marizomib). The information provided is intended to help address challenges related to drug resistance in cancer cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, irreversible proteasome inhibitor.[1] It covalently binds to the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome.[1] This binding inhibits the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise through several mechanisms:
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Mutations in the Proteasome Subunits: The most common mechanism is the acquisition of point mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome. These mutations can alter the drug-binding pocket, reducing the affinity of this compound. A notable mutation is the M45V substitution.[3]
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Upregulation of Proteasome Subunits: Increased expression of the constitutive proteasome subunits can effectively dilute the inhibitory effect of the drug, requiring higher concentrations to achieve the same level of proteasome inhibition.[3]
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Cross-Resistance: Cell lines that have developed resistance to other proteasome inhibitors, such as bortezomib, may exhibit cross-resistance to this compound due to shared resistance mechanisms like PSMB5 mutations.[3][4]
Q3: How can I confirm if my cell line has developed resistance to this compound?
You can confirm resistance by performing a cell viability assay (e.g., MTT or MTS assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value (typically 3- to 10-fold or higher) is indicative of resistance.
Q4: What strategies can I employ in my experiments to overcome this compound resistance?
Several strategies can be explored to overcome resistance:
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Combination Therapy: Using this compound in combination with other anticancer agents can be effective. Synergistic effects have been observed with:
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Other Proteasome Inhibitors: Combining this compound with bortezomib has shown synergistic activity in bortezomib-resistant cells.[4]
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Immunomodulatory Drugs (IMiDs): Pomalidomide, in combination with marizomib, has demonstrated synergistic anti-myeloma activity.[5][6]
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Other Chemotherapeutic Agents: The combination of bortezomib with other agents has been a successful strategy.[7]
-
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Targeting Downstream Pathways: Investigating and targeting signaling pathways that are dysregulated in resistant cells may offer alternative therapeutic avenues.
Q5: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
While research is ongoing, mutations in the PSMB5 gene are a key biomarker for resistance to proteasome inhibitors, including this compound.[3] Monitoring the expression levels of proteasome subunits could also provide insights into the resistance status of a cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 value for this compound in a typically sensitive cell line. | Cell line has developed resistance. | Confirm resistance by comparing the IC50 to the parental cell line. Sequence the PSMB5 gene to check for mutations. Consider using a combination therapy approach. |
| Incorrect drug concentration. | Verify the stock concentration and dilution calculations. Prepare fresh drug dilutions for each experiment. | |
| Cell seeding density is too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Inconsistent results in cell viability assays. | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. | |
| No induction of apoptosis upon treatment. | Cell line is resistant. | Confirm resistance and investigate the underlying mechanism. |
| Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. | |
| Apoptosis assay is not sensitive enough. | Try alternative apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays). | |
| Western blot shows no change in proteasome subunit expression in suspected resistant cells. | Resistance is due to a point mutation, not upregulation. | Sequence the PSMB5 gene to identify potential mutations. |
| Antibody is not specific or sensitive. | Validate the antibody using a positive control. |
Data Presentation
Table 1: IC50 Values of Salinosporamide A (Marizomib) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Salinosporamide A IC50 (nM) | Fold Resistance | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Parental (Sensitive) | 5.1 | - | [3][4] |
| CEM/BTZ7 | Acute Lymphoblastic Leukemia | Bortezomib-Resistant | ~46 | 9 | [3][4] |
| CEM/BTZ200 | Acute Lymphoblastic Leukemia | Bortezomib-Resistant | ~87 | 17 | [3][4] |
| CEM/S20 | Acute Lymphoblastic Leukemia | Salinosporamide A-Resistant | ~25.5 | 5 | [3] |
| A375 | Melanoma | Sensitive | 25.67 (24h), 16.79 (48h) | - | [2] |
| G361 | Melanoma | Sensitive | 6.147 (24h), 6.033 (48h) | - | [2] |
| HCT-116 | Colon Carcinoma | Sensitive | < 2 ng/mL (~6.4 nM) | - | [8] |
Table 2: Synergistic Effect of Salinosporamide A (Marizomib) in Combination with Bortezomib in Bortezomib-Resistant Leukemia Cells
| Cell Line | Combination | Observation | Reference |
| CEM/BTZ200 | Salinosporamide A + Bortezomib | Synergistic growth inhibition | [4] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Antileukemic activity and mechanism of drug resistance to the marine Salinispora tropica proteasome inhibitor salinosporamide A (Marizomib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileukemic Activity and Mechanism of Drug Resistance to the Marine Salinispora tropica Proteasome Inhibitor Salinosporamide A (Marizomib) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-myeloma activity of the proteasome inhibitor marizomib and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of combination of proteasome inhibitor marizomib and immunomodulatory agent pomalidomide on synergistic cytotoxicity in multiple myeloma. - ASCO [asco.org]
- 7. Bortezomib combination therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of Salinosporamide C from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Salinosporamide C from crude extracts of Salinispora tropica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other salinosporamides?
This compound is a natural product isolated from the marine bacterium Salinispora tropica. It is a structural analog of the potent proteasome inhibitor Salinosporamide A. The key difference lies in its tricyclic cyclohexanone structure, which is a rearrangement of the core structure of Salinosporamide A.[1][2][3] This structural variation, along with the presence of numerous other analogs like Salinosporamide B (the deschloro-analogue of A), and salinosporamides D-J, which differ in their side chains, presents a significant purification challenge due to their similar physicochemical properties.[2][4]
Q2: What are the primary challenges in purifying this compound from crude extracts?
The main difficulties in isolating this compound are:
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Low Abundance: this compound is a minor component in the crude extract compared to the major product, Salinosporamide A.[5] This necessitates the processing of large volumes of fermentation broth to obtain sufficient quantities.
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Co-elution of Analogs: The crude extract contains a complex mixture of structurally similar salinosporamide analogs that often co-elute during chromatographic separation.[6]
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Chemical Instability: The β-lactone ring, a key feature of the salinosporamide family, is susceptible to hydrolysis, leading to degradation of the target molecule during extraction and purification.[7][8]
Q3: What is the typical starting material for this compound purification?
The purification process begins with a crude organic extract obtained from the fermentation broth of Salinispora tropica. The producing microbe is cultivated in a suitable medium, and after a specific incubation period, the culture broth is extracted to obtain the mixture of secondary metabolites containing this compound and its analogs.[7]
Q4: What analytical techniques are recommended for monitoring the purification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for monitoring the separation of salinosporamides. For more detailed analysis and identification of co-eluting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][9]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Very low or undetectable levels of this compound in the crude extract. | Suboptimal fermentation conditions. | Optimize fermentation parameters such as medium composition, temperature, pH, and incubation time to enhance the production of minor analogs. |
| Significant loss of product during extraction and purification steps. | Degradation of the β-lactone ring due to pH or temperature instability. | Maintain a neutral or slightly acidic pH during extraction and purification. Avoid high temperatures and prolonged exposure to aqueous solutions.[8] Use of solid-phase extraction resins can help stabilize the molecule. |
| Loss of product during chromatographic steps. | Irreversible adsorption to the stationary phase or poor recovery from the column. | Test different stationary phases and mobile phase compositions. Ensure complete elution of the compound of interest by using appropriate solvent strengths. |
Issue 2: Co-elution with Other Salinosporamide Analogs
| Symptom | Possible Cause | Suggested Solution |
| HPLC peaks for this compound are not baseline-resolved from other analogs. | Insufficient selectivity of the chromatographic method. | Method 1: Optimize Reversed-Phase HPLC. - Adjust the mobile phase composition (e.g., acetonitrile vs. methanol).- Modify the gradient slope to improve resolution around the target peak.- Experiment with different C18 columns from various manufacturers as they can offer different selectivities.Method 2: Orthogonal Chromatography. - Employ a different chromatographic mode, such as normal-phase or hydrophilic interaction liquid chromatography (HILIC), to exploit different separation mechanisms. |
| Mass spectrometry data shows multiple masses under a single HPLC peak. | Confirmed co-elution of one or more analogs. | Implement preparative HPLC with fraction collection, followed by analysis of individual fractions to isolate the pure compound.[10][11][12][13] Consider using a longer column or smaller particle size stationary phase to increase efficiency. |
Issue 3: Degradation of this compound During Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, unexpected peaks in the chromatogram over time. | Hydrolysis of the β-lactone ring or other chemical rearrangements.[8] | Work at reduced temperatures (4°C) whenever possible. Minimize the duration of purification steps, especially in aqueous mobile phases. Lyophilize purified fractions immediately. |
| Loss of biological activity of the purified sample. | Degradation to inactive forms. | Store the purified this compound in an anhydrous solvent (e.g., DMSO) at -20°C or lower.[14][15][16] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for Extraction and Initial Purification
This protocol is a general guideline based on methods used for the salinosporamide family and should be optimized for the specific goal of isolating this compound.
-
Fermentation and Extraction:
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Cultivate Salinispora tropica in a suitable seawater-based medium.
-
After the desired fermentation period, add a solid-phase extraction resin (e.g., Amberlite XAD-16) to the culture broth to adsorb the secondary metabolites.
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Collect the resin, wash with deionized water, and elute the crude extract with an organic solvent such as acetone or ethyl acetate.
-
Concentrate the extract under reduced pressure.
-
-
Initial Fractionation (Flash Chromatography):
-
Subject the crude extract to flash column chromatography on silica gel.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.
-
Collect fractions and analyze them by HPLC to identify those enriched with this compound.
-
-
Preparative HPLC for Final Purification:
-
Pool the fractions containing this compound and further purify using preparative reversed-phase HPLC.
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of acetonitrile in water is a common choice. The gradient should be optimized for the best resolution of this compound from its closely related analogs.
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Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Collect fractions corresponding to the this compound peak.
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Confirm the purity of the collected fractions by analytical HPLC-MS.
-
Lyophilize the pure fractions for storage.
-
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: Relationship of this compound to other analogs in the crude extract.
References
- 1. mdpi.com [mdpi.com]
- 2. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salinosporamides D-J from the marine actinomycete Salinispora tropica, bromosalinosporamide, and thioester derivatives are potent inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 11. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of L-Ascorbic Acid in the Amorphous Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of Salinosporamide C for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Salinosporamide C in cell-based assays, with a primary focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Salinosporamide A?
This compound is a natural product derived from the marine actinomycete Salinispora tropica. It is a structural analog of Salinosporamide A, a potent proteasome inhibitor. This compound has a distinct tricyclic cyclohexanone architecture, which differentiates it from the γ-lactam-β-lactone bicyclic core of Salinosporamide A. This structural modification in this compound leads to reduced cytotoxicity compared to Salinosporamide A because it interferes with the optimal binding to the active site of the 20S proteasome.
Q2: I am observing precipitation of this compound in my cell culture medium. What are the common causes?
Compound precipitation in cell culture is a frequent issue, particularly with hydrophobic molecules like this compound. The primary causes include:
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Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
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High Final Concentration: Exceeding the solubility limit of the compound in the final assay volume will lead to precipitation.
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"Crashing Out" from Organic Solvents: When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate.
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Low Temperature: The solubility of many compounds decreases at lower temperatures. Using cold media or reagents can promote precipitation.
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Media Components: Interactions with components in the cell culture medium, such as proteins and salts in serum, can sometimes reduce the solubility of a compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its analogs.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[2]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and for many cell lines, it is recommended to be at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q5: How should I store my this compound stock solution?
For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent hydration, it is best to aliquot the stock solution into smaller, single-use volumes. When stored properly, the stock solution should be stable for several months.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| High Stock Solution Concentration | Prepare a more dilute stock solution in DMSO. |
| Rapid Change in Solvent Polarity | Add the DMSO stock solution to the pre-warmed (37°C) culture medium dropwise while gently vortexing or swirling the medium. |
| Final Concentration Exceeds Solubility | Perform serial dilutions of the stock solution in pre-warmed medium to reach the desired final concentration. Avoid a single, large dilution step. |
| Low Temperature of Medium | Ensure that the cell culture medium and all buffers are warmed to 37°C before adding the this compound stock solution. |
Issue: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step |
| Compound Instability in Aqueous Medium | While Salinosporamides are generally stable, prolonged incubation in aqueous media can lead to hydrolysis of the β-lactone ring in related compounds. Consider reducing the incubation time if experimentally feasible. |
| Interaction with Serum Proteins | If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium for the duration of the compound treatment, if compatible with your cell line. |
| Cell Metabolism Affecting Local pH | Ensure the cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH, as pH shifts can affect compound solubility. |
Data Presentation
Table 1: Solubility of Salinosporamides in Common Solvents
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | Soluble[1] |
| Salinosporamide A | DMSO | >10 mM[3], ≥ 100 mg/mL (318.69 mM)[4] |
| Salinosporamide A | Propylene Glycol - Ethanol | Used as a co-solvent system for IV formulation[5] |
Note: Specific quantitative solubility data for this compound is limited. The data for Salinosporamide A, a structurally similar compound, is provided for reference and suggests that DMSO is a highly effective solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Gently vortex the tube until the compound is completely dissolved. If necessary, warm the tube to 37°C for 10 minutes or briefly sonicate to aid dissolution.[3]
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Sterilization: While DMSO is generally considered sterile, if necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
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Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
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Pre-warm Medium: Warm the cell culture medium to 37°C.
-
Prepare Intermediate Dilutions: For a high final concentration, it is advisable to perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
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Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium in your assay plate. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium for a final concentration of 10 µM.
-
Mixing: Gently mix the contents of the well by pipetting up and down or by gently rocking the plate.
-
Vehicle Control: Always include a vehicle control by adding the same volume of DMSO (without the compound) to a separate set of wells.
Visualizations
Signaling Pathways
This compound, like Salinosporamide A, is a proteasome inhibitor. Inhibition of the 20S proteasome leads to the accumulation of ubiquitinated proteins, which in turn affects multiple downstream signaling pathways critical for cell survival and proliferation.
References
- 1. This compound | 863126-96-9 | Benchchem [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. apexbt.com [apexbt.com]
- 4. Salinosporamide A (NPI-0052, Marizomib) | CAS:437742-34-2 | 20S proteasome inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
managing cytotoxicity of Salinosporamide C in non-cancerous cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Salinosporamide C, focusing on managing its cytotoxicity in non-cancerous cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Excessive cytotoxicity observed in non-cancerous control cell lines at expected therapeutic concentrations.
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Question: We are observing high levels of cell death in our non-cancerous control cell line even at low nanomolar concentrations of this compound. What could be the cause and how can we mitigate this?
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Answer: High cytotoxicity in non-cancerous cell lines can stem from several factors, as this compound, like its potent analog Salinosporamide A, is a powerful proteasome inhibitor. The proteasome is essential for the survival of all eukaryotic cells, and its inhibition can lead to apoptosis. Cancer cells are often more reliant on proteasome function than normal cells, but non-cancerous cells will also be affected.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Compound Concentration | The optimal concentration of this compound for your specific non-cancerous cell line may be significantly lower than that used for cancer cell lines. We recommend performing a dose-response curve starting from sub-nanomolar concentrations to determine the maximal non-toxic concentration. |
| Prolonged Exposure Time | This compound is expected to be an irreversible proteasome inhibitor, similar to Salinosporamide A.[1] Continuous exposure may lead to cumulative toxicity. Consider reducing the incubation time to a few hours, followed by washing the cells and replacing the medium. |
| High Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to proteasome inhibitors. If your experimental design allows, consider using a less sensitive non-cancerous cell line. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). |
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
-
Question: Our cytotoxicity assay results with this compound are highly variable between experiments. What are the possible reasons and how can we improve consistency?
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Answer: Variability in cytotoxicity assays can be attributed to several experimental factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a consistent cell seeding density across all wells and experiments. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Older cells or cells that have been passaged too many times can exhibit altered sensitivity to drugs. |
| Compound Stability | While Salinosporamides are generally stable, repeated freeze-thaw cycles of the stock solution should be avoided. Aliquot the stock solution upon receipt and store at -20°C or -80°C. |
| Assay Timing | The timing of the addition of the viability reagent (e.g., MTT, resazurin) and the subsequent reading of the results should be kept consistent across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it cause cytotoxicity?
A1: this compound is a decarboxylated pyrrole analogue of Salinosporamide A.[3] While direct studies on this compound are limited, its mechanism is presumed to be similar to that of Salinosporamide A, which is a potent and irreversible inhibitor of the 20S proteasome.[1][4][5] The proteasome is a critical cellular complex responsible for degrading damaged or unnecessary proteins.[6] By inhibiting the proteasome, this compound likely leads to the accumulation of these proteins, causing cellular stress, cell cycle arrest, and ultimately apoptosis (programmed cell death).[7][8] This mechanism is effective in cancer cells, which are highly proliferative and more dependent on proteasome function, but it also affects normal cells.[1][2]
Q2: Are there any known IC50 values for this compound in non-cancerous cell lines?
A2: To date, there is a lack of published specific IC50 values for this compound in non-cancerous cell lines. However, data for the closely related and more potent compound, Salinosporamide A (Marizomib), can provide a reference point for its high cytotoxic potential. It is important to note that this compound's potency may differ. One study on Jurkat T cells (a leukemia cell line) showed that Salinosporamide A was not cytotoxic at concentrations below 10 nM.[9]
Q3: Which signaling pathways are affected by this compound that could lead to off-target effects in non-cancerous cells?
A3: The primary "off-target" effects in non-cancerous cells are actually on-target effects on the proteasome, which is a ubiquitous and essential cellular component. Inhibition of the proteasome disrupts numerous downstream signaling pathways. A key pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] The proteasome is responsible for degrading IκBα, an inhibitor of NF-κB. Proteasome inhibition prevents IκBα degradation, thereby suppressing NF-κB activation, which can impact cell survival and inflammatory responses.[11]
Q4: How can I minimize the cytotoxic effects of this compound in my experiments while still achieving the desired biological effect on a co-cultured cancer cell line?
A4: This is a common challenge in co-culture experiments. Here are a few strategies:
-
Dose Optimization: Carefully titrate this compound to a concentration that is cytotoxic to the cancer cells but has minimal impact on the non-cancerous cell line. A preliminary dose-response study on each cell line individually is crucial.
-
Targeted Delivery: If feasible, consider advanced drug delivery methods to target the cancer cells specifically, although this is complex for in vitro systems.
-
Intermittent Dosing: Instead of continuous exposure, treat the co-culture for a shorter period (e.g., 2-4 hours), then wash the cells and replace with fresh medium. This may be sufficient to induce apoptosis in the more sensitive cancer cells while allowing the non-cancerous cells to recover.
-
Use of Cytoprotective Agents: Depending on your experimental goals, you could explore the use of antioxidants like N-acetyl cysteine, which has been shown to block apoptosis induced by Marizomib (Salinosporamide A) in some cell types.[12]
Quantitative Data
The following table summarizes the IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values for Salinosporamide A (Marizomib) in various human cancer cell lines. This data is provided as a reference for the high potency of this class of compounds. Note: The cytotoxicity of this compound may differ.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| HCT-116 | Colon Carcinoma | IC50 | ~35 (11 ng/mL) |
| NCI-H226 | Non-small cell lung cancer | LC50 | < 10 |
| SF-539 | Brain Tumor | LC50 | < 10 |
| SK-MEL-28 | Melanoma | LC50 | < 10 |
| MDA-MB-435 | Melanoma | LC50 | < 10 |
| RPMI 8226 | Multiple Myeloma | IC50 | 8.2 |
| NCI-60 Panel | Various | Mean GI50 | < 10 |
| HEK293 | (Embryonic Kidney) | IC50 (NF-kB inhibition) | 11 |
Data compiled from multiple sources.[5][9][12][13]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a cell population.
-
Materials:
-
96-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Your non-cancerous cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
References
- 1. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 6. Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors against Glioblastoma—Overview of Molecular Mechanisms of Cytotoxicity, Progress in Clinical Trials, and Perspective for Use in Personalized Medicine [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Salinosporamide A, a Marine-Derived Proteasome Inhibitor, Inhibits T Cell Activation through Regulating Proliferation and the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-κB–regulated gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marizomib (Salinosporamide A) | Proteasome inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides [mdpi.com]
precursor-directed biosynthesis to increase Salinosporamide production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precursor-directed biosynthesis of Salinosporamide, with a focus on increasing production yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for Salinosporamide A biosynthesis?
A1: The biosynthesis of Salinosporamide A is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The three main building blocks are acetate, the nonproteinogenic amino acid cyclohexenylalanine, and chloroethylmalonyl-CoA.[1] While acetate and cyclohexenylalanine are common to other salinosporamides, chloroethylmalonyl-CoA is the dedicated precursor for Salinosporamide A, providing its characteristic chloroethyl side chain.[1]
Q2: Can precursor feeding increase the production of Salinosporamide A?
A2: Yes, precursor feeding is a viable strategy to enhance the production of salinosporamides. The supply of acyl-CoA starter and extender units can be a rate-limiting step in the biosynthesis.[1] For instance, feeding L-isoleucine, a precursor to propionate, has been shown to increase the production of Salinosporamide D (a propionate-derived analog) by 31-fold.[2] Similarly, feeding L-valine or butyrate can boost the production of Salinosporamide B.[2][3] While direct feeding of chloroethylmalonyl-CoA is challenging, strategies to increase its intracellular concentration, such as genetic engineering, have proven effective.[1]
Q3: What is the role of the SalR2 gene in Salinosporamide A production?
A3: SalR2 is a LuxR-type pathway-specific regulatory gene that plays a crucial role in selectively increasing the production of Salinosporamide A.[1][4] It specifically activates the transcription of genes involved in the biosynthesis of chloroethylmalonyl-CoA, the unique precursor for Salinosporamide A.[1][4] Overexpression of SalR2 has been shown to double the production of Salinosporamide A without significantly affecting the production of its less active analogs.[1]
Q4: Are there any known issues with precursor toxicity?
A4: While the provided search results do not explicitly detail precursor toxicity, it is a common challenge in precursor-directed biosynthesis. High concentrations of supplemented precursors can be toxic to the producing organism, leading to inhibited growth and reduced product yields. Therefore, it is crucial to optimize the concentration and feeding strategy for any supplemented precursor.
Q5: What are the optimal fermentation conditions for Salinosporamide A production?
A5: Salinosporamide A is produced by the marine bacterium Salinispora tropica.[5][6] Standard fermentation is typically conducted in a sea water-based medium at 28°C.[1] The addition of an adsorbent resin, such as XAD7, to the culture medium after one day of fermentation can significantly increase the yield by sequestering the product and reducing potential feedback inhibition or degradation.[1][2] Chemically defined salt formulations have also been developed to replace undefined sea salt mixtures, allowing for more consistent production.[7]
Troubleshooting Guides
Issue 1: Low Yield of Salinosporamide A
| Possible Cause | Troubleshooting Step |
| Insufficient Precursor Supply | 1. Supplement the culture medium with precursors for the cyclohexenylalanine moiety (e.g., shikimic acid pathway intermediates). 2. Overexpress the SalR2 regulatory gene to specifically boost the production of the chloroethylmalonyl-CoA precursor.[1] |
| Suboptimal Fermentation Conditions | 1. Optimize the composition of the fermentation medium, including carbon and nitrogen sources. 2. Ensure the fermentation temperature is maintained at 28°C.[1] 3. Incorporate an adsorbent resin (e.g., XAD7) into the culture after 24 hours to capture the product.[1][2] |
| Strain Vigor | 1. Perform strain improvement by selecting high-producing single colonies.[2] 2. Ensure the inoculum is in the late exponential growth phase before starting the production culture.[1] |
Issue 2: High Proportion of Salinosporamide Analogs (e.g., Salinosporamide B) Compared to Salinosporamide A
| Possible Cause | Troubleshooting Step |
| Suboptimal Chloroethylmalonyl-CoA Biosynthesis | 1. Overexpress the SalR2 gene to specifically upregulate the chloroethylmalonyl-CoA biosynthetic pathway.[1] 2. Ensure adequate supply of S-adenosyl-L-methionine (SAM), the initial precursor for the chloroethyl group.[1] |
| High Levels of Alternative Precursors | 1. Analyze the medium components to identify potential sources of precursors for other salinosporamides (e.g., butyrate for Salinosporamide B).[2][3] 2. Modify the medium composition to reduce the availability of these competing precursors. |
Quantitative Data
Table 1: Effect of Precursor Feeding on Salinosporamide Analog Production
| Precursor Fed (1%) | Salinosporamide Analog Produced | Fold Increase in Production | Final Titer (mg/L) |
| L-Isoleucine | Salinosporamide D | 31-fold | Not Specified |
| Propionate | Salinosporamide D | Similar to L-isoleucine | Not Specified |
| L-Valine | Salinosporamide B | 3.8-fold | Not Specified |
| Butyrate | Salinosporamide B | 4.3-fold | 19 |
Data sourced from Tsueng et al., as cited in reference[2].
Table 2: Effect of SalR2 Overexpression on Salinosporamide A Production
| Strain | Salinosporamide A Production Increase |
| Wild-type with pALMapra (SalR2 overexpression) | 2-fold |
| Wild-type with pALM2 (control vector) | 1.3-fold |
Data sourced from Eustáquio et al., 2011.[1]
Experimental Protocols
Protocol 1: General Fermentation for Salinosporamide A Production
-
Pre-culture Preparation: Inoculate a stainless steel spring-containing Erlenmeyer flask with Salinispora tropica CNB-440. Culture in A1 sea water-based medium at 28°C.
-
Production Culture: After 3-4 days (late exponential phase), inoculate a 250 mL Erlenmeyer flask containing 50 mL of A1 sea water-based medium (supplemented with 1% KBr, 0.4% Fe₂SO₄, and 0.1% CaCO₃) with 4% of the pre-culture.
-
Resin Addition: After 24 hours of fermentation, add 2 g (dry weight) of XAD7 resin to the production culture.
-
Extraction and Analysis: After the desired fermentation period, extract the salinosporamides from the resin and the culture broth for analysis by HPLC.
This protocol is adapted from the materials and methods described in Eustáquio et al., 2011.[1]
Protocol 2: Precursor Feeding Experiment
-
Culture Preparation: Prepare production cultures of S. tropica as described in Protocol 1.
-
Precursor Addition: At the time of inoculation, supplement the production medium with the desired precursor (e.g., 1% L-isoleucine, 1% L-valine, or 1% butyrate).
-
Fermentation and Analysis: Ferment the cultures under standard conditions and analyze the production of salinosporamide analogs by HPLC, comparing the yields to a control culture without precursor supplementation.
This protocol is based on the precursor-directed biosynthesis experiments described by Lam et al.[2]
Visualizations
Caption: Biosynthetic pathway of Salinosporamide A.
Caption: Workflow for a precursor feeding experiment.
References
- 1. Selective overproduction of the proteasome inhibitor salinosporamide A via precursor pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective overproduction of the proteasome inhibitor salinosporamide A via precursor pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 6. Scientists Discover How Molecule Becomes Anticancer Weapon | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 7. Defined salt formulations for the growth of Salinispora tropica strain NPS21184 and the production of salinosporamide A (NPI-0052) and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with elimination reactions of the pyrrolidinone core during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of the pyrrolidinone core during synthesis, with a focus on preventing and mitigating elimination and degradation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common undesired elimination or degradation reactions of the pyrrolidinone core during synthesis?
A1: The two most prevalent undesired reactions involving the pyrrolidinone core are:
-
Dehydrogenation: The loss of hydrogen to form a pyrrole or dihydropyrrole derivative. This is an oxidation process and can be promoted by certain catalysts and reaction conditions.
-
Ring-Opening (Hydrolysis): The cleavage of the amide bond in the lactam ring, typically under acidic or basic conditions, to yield a γ-aminobutyric acid derivative.
Q2: What factors generally influence the stability of the pyrrolidinone ring?
A2: The stability of the pyrrolidinone core is primarily influenced by:
-
pH: The ring is susceptible to hydrolysis under both strongly acidic and basic conditions.
-
Temperature: Higher temperatures generally accelerate the rates of both dehydrogenation and ring-opening reactions.
-
Catalysts: The presence of certain metal catalysts, particularly those used for dehydrogenation (e.g., palladium), can promote the formation of pyrrole byproducts.
-
Substituents: The nature and position of substituents on the pyrrolidinone ring can affect its electronic properties and steric accessibility, thereby influencing its reactivity.
-
Protecting Groups: The choice of protecting groups, especially on the nitrogen atom, can impact the stability of the pyrrolidinone core.
Q3: Can the pyrrolidinone nitrogen be protected to prevent side reactions?
A3: Yes, protecting the pyrrolidinone nitrogen with a suitable group (e.g., Boc, Cbz) can be an effective strategy. This can modulate the reactivity of the ring and prevent unwanted side reactions at the nitrogen atom, such as over-alkylation. The choice of protecting group should be carefully considered based on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.
Troubleshooting Guides
Issue 1: Unwanted Formation of Pyrrole Byproducts (Dehydrogenation)
Symptoms:
-
Appearance of aromatic signals in ¹H NMR spectra that are characteristic of a pyrrole ring.
-
Mass spectrometry data indicating a product with a mass corresponding to the loss of two or four hydrogens.
-
Discoloration of the reaction mixture, potentially indicating the formation of polymeric materials from unstable intermediates.
Potential Causes:
-
Use of transition metal catalysts (e.g., Pd, Pt, Ru) at elevated temperatures.
-
Presence of strong oxidizing agents.
-
Harsh reaction conditions, particularly high temperatures over extended periods.
Troubleshooting Steps & Preventative Measures:
| Step | Action | Rationale |
| 1 | Re-evaluate Catalyst Choice | If a metal catalyst is necessary for a desired transformation elsewhere in the molecule, consider using a less active catalyst for dehydrogenation or a metal-free alternative if possible. |
| 2 | Optimize Reaction Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate for the desired transformation. |
| 3 | Control Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the dehydrogenated byproduct. |
| 4 | Use of an Inert Atmosphere | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if sensitive intermediates are involved. |
| 5 | Alternative Synthetic Route | If dehydrogenation is persistent, consider altering the synthetic strategy to introduce the desired functionality before the formation of the pyrrolidinone ring or under conditions where the ring is more stable. |
Issue 2: Ring-Opening of the Pyrrolidinone Core (Hydrolysis)
Symptoms:
-
Isolation of a product with a carboxylic acid and an amine functionality, confirmed by IR (broad O-H and C=O stretches) and NMR spectroscopy.
-
Mass spectrometry data indicating the addition of a water molecule to the starting material.
-
Difficulty in isolating the desired product from a highly polar byproduct.
Potential Causes:
-
Exposure to strong acidic or basic conditions, even if intended for another part of the molecule (e.g., ester saponification, deprotection of acid- or base-labile groups).
-
Elevated temperatures in the presence of water and acid or base.
-
In peptide synthesis, the cyclization of N-terminal glutamine to pyroglutamic acid can be catalyzed by weak acids, and the resulting pyrrolidinone can be susceptible to further reactions.[1]
Troubleshooting Steps & Preventative Measures:
| Step | Action | Rationale |
| 1 | Strict pH Control | Maintain the reaction pH as close to neutral as possible. If an acid or base is required, use the mildest effective reagent and the minimum necessary stoichiometric amount. |
| 2 | Anhydrous Conditions | If compatible with the desired reaction, use anhydrous solvents and reagents to minimize the source of water for hydrolysis. |
| 3 | Lower Reaction Temperature | Perform the reaction at a lower temperature to decrease the rate of hydrolysis.[2][3] |
| 4 | Protecting Group Strategy | For molecules with multiple functional groups, employ an orthogonal protecting group strategy to avoid the need for harsh acidic or basic deprotection steps that could compromise the pyrrolidinone ring.[4] |
| 5 | Alternative Reagents for Ester Cleavage | When saponifying an ester in the presence of a pyrrolidinone, consider mild, non-aqueous conditions, such as using NaOH in a MeOH/CH₂Cl₂ mixture at room temperature, which has been shown to be effective for hindered esters while minimizing hydrolysis of other functional groups.[5] |
| 6 | Rapid Coupling in Peptide Synthesis | To minimize pyroglutamic acid formation from glutamine, accelerate the coupling reaction and reduce the exposure time to weak acids. Using a preformed symmetric anhydride of the amino acid in DMF can be effective.[1] |
Data Presentation
Table 1: Effect of Temperature and NaOH Concentration on the Hydrolysis Rate of N-Methylpyrrolidone (NMP)
| Temperature (°C) | NaOH Concentration (wt%) | Hydrolysis Rate of NMP (%) |
| 80 | 0.5 | ~1 |
| 100 | 0.5 | ~2 |
| 120 | 0.5 | ~4 |
| 140 | 0.5 | >10 |
| 160 | 0.5 | >20 |
| 180 | 0.5 | >30 |
| Room Temp | 0.5 | Minimal |
| Room Temp | 1.0 | Noticeable |
| Room Temp | 2.0 | Increased |
Data adapted from a study on the hydrolysis of N-methylpyrrolidone, indicating that both increasing temperature and alkali concentration significantly accelerate the rate of ring-opening.[2][3]
Experimental Protocols
Protocol 1: Mild, Non-Aqueous Saponification of an Ester in the Presence of a Pyrrolidinone Moiety
This protocol is adapted from a method for the hydrolysis of sterically hindered esters and may be useful for selectively cleaving an ester without causing significant ring-opening of a pyrrolidinone core.[5]
-
Dissolution: Dissolve the ester-containing pyrrolidinone substrate in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Reagent Addition: Add a solution of sodium hydroxide (NaOH) in MeOH to the reaction mixture at room temperature. The concentration and equivalents of NaOH should be optimized for the specific substrate.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an appropriate organic solvent.
-
Purification: Purify the desired carboxylic acid product by standard methods, such as column chromatography.
Protocol 2: Minimizing Pyroglutamic Acid Formation in Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on findings that weak acids catalyze the cyclization of N-terminal glutamine and that rapid coupling can minimize this side reaction.[1]
-
Symmetric Anhydride Preformation: Dissolve the Nα-protected amino acid (4 equivalents) in dichloromethane (DCM). Add dicyclohexylcarbodiimide (DCC) (2 equivalents) and stir for 10 minutes at room temperature to form the symmetric anhydride.
-
Filtration: Filter the dicyclohexylurea (DCU) precipitate and wash with DCM.
-
Solvent Exchange: Evaporate the DCM and dissolve the resulting symmetric anhydride in dimethylformamide (DMF).
-
Coupling: Add the DMF solution of the symmetric anhydride to the deprotected peptide-resin and allow the coupling to proceed.
-
Monitoring and Washing: Monitor the coupling reaction for completeness (e.g., using the Kaiser test). Once complete, wash the resin thoroughly.
Visualizations
Caption: Unwanted dehydrogenation pathway of the pyrrolidinone core.
Caption: Decision workflow for troubleshooting pyrrolidinone ring-opening.
Caption: Key strategies to prevent pyrrolidinone core side reactions.
References
- 1. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Analysis of the Efficacy of Salinosporamide C and Salinosporamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two marine-derived natural products, Salinosporamide A and Salinosporamide C. Both compounds are produced by the marine bacterium Salinispora tropica and have been investigated for their potential as anticancer agents. This document synthesizes available experimental data to offer an objective comparison of their performance, focusing on their mechanism of action, potency, and cellular effects.
Executive Summary
Salinosporamide A (also known as Marizomib) is a potent, irreversible proteasome inhibitor that has advanced to clinical trials for the treatment of various cancers, including glioblastoma.[1][2][3] It exhibits broad-spectrum activity against all three catalytic subunits of the 20S proteasome, leading to the induction of apoptosis in cancer cells.[4][5][6] In contrast, this compound is a tricyclic analog of Salinosporamide A.[7] While structurally related, current evidence suggests that this compound is significantly less potent. One study describes it as a "decarboxylated pyrrole analogue" and notes that compounds lacking the crucial β-lactone moiety, a key pharmacophore, generally display no significant cytotoxicity.[8][9] This structural difference likely accounts for a substantial reduction in its biological activity compared to Salinosporamide A.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the proteasome inhibitory activity and cytotoxicity of Salinosporamide A. Due to a lack of specific IC50 values in the reviewed literature for this compound, a qualitative description of its efficacy is provided.
Table 1: Proteasome Inhibitory Activity
| Compound | Target | IC50 / EC50 | Source |
| Salinosporamide A | 20S Proteasome (Chymotrypsin-like, β5) | 1.3 nM | [3][6] |
| 20S Proteasome (Chymotrypsin-like, β5) | 3.5 nM | [4][6] | |
| 20S Proteasome (Trypsin-like, β2) | 28 nM | [4][5] | |
| 20S Proteasome (Caspase-like, β1) | 430 nM | [4][5] | |
| This compound | 20S Proteasome | Data not available. Described as significantly less potent than Salinosporamide A. | [8][9] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 / LC50 | Source |
| Salinosporamide A | HCT-116 (Colon Carcinoma) | 11 ng/mL | [3] |
| NCI 60-cell line panel (Mean) | < 10 nM (GI50) | [3] | |
| NCI-H226 (Non-small cell lung cancer) | < 10 nM (LC50) | [3] | |
| SF-539 (Brain tumor) | < 10 nM (LC50) | [3] | |
| SK-MEL-28 (Melanoma) | < 10 nM (LC50) | [3] | |
| MDA-MB-435 (Melanoma) | < 10 nM (LC50) | [3] | |
| RPMI 8226 (Multiple Myeloma) | 8.2 nM | [4] | |
| This compound | HCT-116 (Colon Carcinoma) | No significant cytotoxicity reported. | [8][9] |
Mechanism of Action
Salinosporamide A exerts its potent anticancer effects by irreversibly inhibiting the 20S proteasome, a critical cellular machine responsible for protein degradation.[1][10] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.[10] The mechanism involves the covalent modification of the N-terminal threonine residue in the active sites of all three catalytic subunits (β1, β2, and β5) of the proteasome.[11][12] The chloroethyl side chain of Salinosporamide A is crucial for its irreversible binding.[8]
This compound, being a tricyclic analog and lacking the β-lactone ring, is presumed to have a significantly diminished or absent ability to covalently bind to the proteasome's active site, explaining its reported lack of significant cytotoxicity.[8][9]
Figure 1: Simplified signaling pathway of Salinosporamide A-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
20S Proteasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the catalytic subunits of the purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic peptide substrates specific for each catalytic subunit:
-
Suc-LLVY-AMC (Chymotrypsin-like, β5)
-
Boc-LSTR-AMC (Trypsin-like, β2)
-
Z-LLE-AMC (Caspase-like, β1)
-
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
Test compounds (Salinosporamide A, this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the diluted test compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Plot the percentage of proteasome inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Test compounds (Salinosporamide A, this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: General experimental workflow for comparing the efficacy of Salinosporamides.
Conclusion
The available data unequivocally demonstrates that Salinosporamide A is a highly potent and irreversible inhibitor of the 20S proteasome with significant cytotoxic activity against a broad range of cancer cell lines. Its well-defined mechanism of action and promising preclinical and clinical data underscore its potential as a therapeutic agent.
In contrast, this compound, due to its structural modification, particularly the absence of the β-lactone ring, exhibits a dramatically reduced biological activity. The lack of specific quantitative efficacy data for this compound in the current literature prevents a direct numerical comparison. However, qualitative descriptions from existing studies strongly indicate that it is not a potent cytotoxic agent.
For researchers and drug development professionals, Salinosporamide A remains a compound of significant interest for further investigation and development. Future studies focused on the direct, quantitative comparison of this compound and other analogs could provide valuable structure-activity relationship (SAR) insights for the design of novel proteasome inhibitors, although this compound itself does not appear to be a promising anticancer candidate based on current knowledge.
References
- 1. mdpi.com [mdpi.com]
- 2. Scientists Discover How Molecule Becomes Anticancer Weapon [today.ucsd.edu]
- 3. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Proteasome Inhibition: Salinosporamide C vs. Bortezomib
In the landscape of targeted cancer therapy, the proteasome has emerged as a critical target, particularly for hematologic malignancies. Its inhibition disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide provides a detailed, data-driven comparison of two prominent proteasome inhibitors: Salinosporamide C (also known as Marizomib) and Bortezomib.
Introduction to the Inhibitors
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma since its initial FDA approval in 2003.[1] It is a dipeptidyl boronic acid derivative that acts as a reversible and selective inhibitor of the 26S proteasome.[1][2]
This compound (Marizomib) is a potent, second-generation proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[3][4] Structurally a β-lactone-γ-lactam, it is distinguished by its irreversible binding mechanism and its ability to inhibit all three catalytic activities of the proteasome.[4][5] Its unique properties, including the ability to cross the blood-brain barrier, have made it a promising candidate for treating challenging cancers like glioblastoma.[3][6]
Mechanism of Proteasome Inhibition
The core difference between this compound and Bortezomib lies in their interaction with the 20S catalytic core of the proteasome.
-
Bortezomib acts as a slow-binding, reversible inhibitor.[7][8] Its boron atom forms a stable but reversible tetrahedral adduct with the active site N-terminal threonine residue of the proteasome's catalytic subunits.[5][9] It primarily targets the chymotrypsin-like (CT-L or β5) activity and, to a lesser extent, the caspase-like (C-L or β1) activity.[2][10]
-
This compound (Marizomib) is an irreversible inhibitor.[3][8] The strained β-lactone ring acylates the catalytic threonine residue, forming a stable, covalent bond.[5][11] This mechanism leads to a more sustained and durable inhibition of the proteasome.[12] Unlike Bortezomib, this compound potently inhibits all three proteolytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[5][6]
Data Presentation: Quantitative Comparison
The differing mechanisms of these inhibitors are reflected in their biochemical potency and cellular activity.
Table 1: In Vitro Proteasome Subunit Inhibition (IC50 Values)
This table summarizes the half-maximal inhibitory concentrations (IC50) against the three catalytic subunits of the 20S proteasome. Lower values indicate higher potency.
| Compound | Chymotrypsin-like (β5) IC50 | Trypsin-like (β2) IC50 | Caspase-like (β1) IC50 | Source |
| This compound | 3.5 nM | 28 nM | 430 nM | [6] |
| Bortezomib | ~4 nM (Potent) | No/Minimal Effect | Significant Affinity | [10][13] |
Note: Direct comparative IC50 values for Bortezomib across all subunits in a single study are varied in the literature, but its high potency for the β5 subunit is well-established. This compound demonstrates broader and more potent pan-subunit inhibition.
Table 2: Comparison of In Vitro and In Vivo Efficacy
This table highlights key findings from preclinical studies comparing the two compounds in cancer models.
| Parameter | This compound (Marizomib) | Bortezomib | Key Findings & Source |
| Binding Type | Irreversible | Reversible | This compound covalently binds, leading to longer-lasting inhibition.[8][14] |
| Cytotoxicity (RPMI 8226 cells) | IC50 = 8.2 nM | More cytotoxic (5.7-fold) | In a 48h viability assay, Bortezomib showed greater cytotoxicity.[6][8] |
| Brain Penetration | Significant | Limited | This compound crosses the blood-brain barrier, inhibiting proteasome activity in brain tissue.[6][8] |
| Tumor Growth Inhibition (Xenograft) | Less effective as single agent | More effective as single agent | In a CWR22 prostate xenograft model, Bortezomib showed superior tumor growth inhibition.[8] |
| Overcoming Resistance | Effective | N/A | This compound can overcome Bortezomib resistance in multiple myeloma models.[12][15] |
Downstream Signaling and Apoptosis Induction
Inhibition of the proteasome by either drug prevents the degradation of key cellular proteins, triggering downstream signaling cascades that culminate in apoptosis. A primary pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Normally, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome degrades IκB, freeing NF-κB to move to the nucleus and activate genes that promote cell survival and proliferation. Both Bortezomib and this compound block IκB degradation, thereby suppressing NF-κB activity and allowing pro-apoptotic factors to prevail.[2][16] The accumulation of pro-apoptotic proteins (like p27 and Bax) and the induction of endoplasmic reticulum (ER) stress further contribute to programmed cell death.[16][17]
Experimental Protocols
Proteasome Activity Assay (Fluorometric)
This protocol is a standard method to quantify the chymotrypsin-like activity of the proteasome in cell lysates and assess the efficacy of inhibitors.
1. Principle: The assay utilizes a specific fluorogenic peptide substrate, such as Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome.[18] This cleavage releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC), and the resulting fluorescence intensity is directly proportional to proteasome activity.[18]
2. Materials:
-
Cell lysate samples
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA)[8]
-
Proteasome Substrate: Suc-LLVY-AMC (stock solution in DMSO)
-
Proteasome Inhibitor (e.g., Bortezomib, this compound, or MG-132 as a control)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)[18][19]
3. Method:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells. Avoid using protease inhibitors during lysis. Determine the total protein concentration of each lysate (e.g., using a BCA assay).[20]
-
Reaction Setup: In a 96-well plate, add cell lysate (e.g., 20-50 µg total protein) to each well. Adjust the total volume with Assay Buffer. Prepare wells for each sample, a positive control (e.g., Jurkat cell lysate), and a background control (Assay Buffer only).[19]
-
Inhibitor Addition: For inhibitor-treated samples, add the desired concentration of this compound or Bortezomib. For control wells to measure non-proteasomal activity, add a broad proteasome inhibitor like MG-132.[19]
-
Substrate Addition: Start the reaction by adding the Suc-LLVY-AMC substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) to ensure readings are within the linear range of the reaction.[19]
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the rate of reaction (change in fluorescence over time). Proteasome activity is the difference between the rate in the absence and presence of the specific inhibitor (MG-132). Compare the activity in drug-treated samples to the untreated control to determine the percent inhibition.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib Alone and in Combination With Salinosporamid A Induces Apoptosis and Promotes Pheochromocytoma Cell Death In Vitro and in Female Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marizomib (Salinosporamide A) | Proteasome inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bortezomib - Wikipedia [en.wikipedia.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. bio.nat.tum.de [bio.nat.tum.de]
- 12. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adipogen.com [adipogen.com]
- 14. Comparison of biochemical and biological effects of ML858 (salinosporamide A) and bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
- 20. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
synergistic effects of Salinosporamide C with other chemotherapeutic agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Salinosporamide A (Marizomib, NPI-0052) with other chemotherapeutic agents, supported by experimental data. Salinosporamide A, a potent proteasome inhibitor derived from the marine bacterium Salinispora tropica, has demonstrated significant promise in enhancing the efficacy of existing cancer therapies.
This guide will delve into the quantitative data from preclinical studies, detail the experimental protocols used to determine these synergistic interactions, and visualize the underlying molecular pathways. While the initial query specified Salinosporamide C, the available body of research predominantly focuses on Salinosporamide A, the most clinically advanced derivative. The principles of synergistic action, however, are likely to be similar across this class of compounds.
Quantitative Analysis of Synergistic Effects
The synergy between Salinosporamide A and other chemotherapeutic agents is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Salinosporamide A and Bortezomib in Multiple Myeloma
Preclinical studies have consistently shown a synergistic cytotoxic effect when Salinosporamide A is combined with the proteasome inhibitor bortezomib in multiple myeloma (MM) cell lines. This synergy is observed even in cells resistant to conventional and novel anti-MM agents.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation | Reference |
| MM.1S | Salinosporamide A + Bortezomib | < 1.0 | Synergism | --INVALID-LINK-- |
| ANBL6.BR (Bortezomib-resistant) | Salinosporamide A + Bortezomib | < 1.0 | Synergism | --INVALID-LINK-- |
| MM.1R (Dexamethasone-resistant) | Salinosporamide A + Bortezomib | < 1.0 | Synergism | --INVALID-LINK-- |
| Dox-40 (Doxorubicin-resistant) | Salinosporamide A + Bortezomib | < 1.0 | Synergism | --INVALID-LINK-- |
| LR5 (Melphalan-resistant) | Salinosporamide A + Bortezomib | < 1.0 | Synergism | --INVALID-LINK-- |
Salinosporamide A and Cisplatin in Cervical Cancer
The combination of Salinosporamide A with the DNA-damaging agent cisplatin has been shown to produce synergistic anticancer activity in cervical cancer cell lines.
| Cell Line | Drug Combination | Effect | Reference |
| HeLa | Salinosporamide A + Cisplatin | Synergistic Cytotoxicity and Apoptosis | --INVALID-LINK-- |
| CaSki | Salinosporamide A + Cisplatin | Synergistic Cytotoxicity and Apoptosis | --INVALID-LINK-- |
| C33A | Salinosporamide A + Cisplatin | Synergistic Cytotoxicity and Apoptosis | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., multiple myeloma or cervical cancer cell lines) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Salinosporamide A alone, the chemotherapeutic agent (e.g., bortezomib or cisplatin) alone, and a combination of both drugs at a constant ratio.
2. Cell Viability Assay (MTT Assay):
-
After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
3. Combination Index (CI) Calculation:
-
The dose-effect relationships for each drug alone and in combination are analyzed using software like CalcuSyn or CompuSyn.[1]
-
The software calculates the Combination Index (CI) based on the median-effect principle.[1]
-
CI values are determined for different fractions of affected cells (Fa), providing a quantitative measure of synergy over a range of drug concentrations.
Apoptosis Assays
1. Western Blot Analysis for Apoptosis Markers:
-
Cells are treated with the single agents and the combination for a specified time.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key apoptosis-related proteins such as cleaved PARP and cleaved caspase-3.
-
Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. An increase in the levels of cleaved PARP and cleaved caspase-3 indicates the induction of apoptosis.[2][3]
2. Annexin V/Propidium Iodide (PI) Staining:
-
Treated and untreated cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Synergistic Mechanisms
The synergistic effect of Salinosporamide A with other chemotherapeutic agents often involves the convergence of multiple signaling pathways, primarily leading to enhanced apoptosis.
The primary mechanism underlying the synergistic pro-apoptotic effect of Salinosporamide A in combination with other agents involves the enhanced inhibition of the NF-κB signaling pathway.
References
- 1. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor Marizomib and the IMiD® Immunomodulatory Drug Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib Alone and in Combination With Salinosporamid A Induces Apoptosis and Promotes Pheochromocytoma Cell Death In Vitro and in Female Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Salinosporamide C and Omuralide: Potent Proteasome Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent proteasome inhibitors, Salinosporamide C and Omuralide. Both compounds are recognized for their potent and irreversible inhibition of the 20S proteasome, a critical cellular machine responsible for protein degradation. Dysregulation of the proteasome is implicated in various diseases, particularly cancer, making it a key target for therapeutic intervention. This document summarizes their mechanisms of action, biochemical potency, and effects on cellular pathways, supported by experimental data and detailed protocols.
Executive Summary
This compound and Omuralide are both potent inhibitors of the proteasome, yet they exhibit distinct structural features and inhibitory profiles. Salinosporamide A (Marizomib), a close structural analog of this compound, has been extensively studied and demonstrates broad inhibition of all three catalytic activities of the proteasome with high potency.[1][2][3] Omuralide, the active form of the natural product lactacystin, also acts as an irreversible inhibitor, primarily targeting the chymotrypsin-like activity of the proteasome.[4][5] While direct quantitative data for this compound is limited, its structural relationship to the highly potent Salinosporamide A suggests significant biological activity, although reports indicate it is a tricyclic analog with reduced potency. This guide aims to provide a clear comparison based on available data for these compounds and their close analogs.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) against the 20S Proteasome
| Compound | Chymotrypsin-like (β5) Activity (nM) | Trypsin-like (β2) Activity (nM) | Caspase-like (β1) Activity (nM) | Source |
| Salinosporamide A (Marizomib) | 1.3 - 3.5[1][6][7] | 28 - 326.5[1][2] | 430 - 596.6[1][2] | [1][2][6][7] |
| Omuralide | 47[5] | Data not consistently available | Data not consistently available | [5] |
| This compound | Significantly reduced activity compared to Salinosporamide A | Data not available | Data not available | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the proteasome and the specific substrate used.
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Duration of Treatment | Source |
| Salinosporamide A (Marizomib) | HCT-116 (Colon Carcinoma) | ~35 (11 ng/mL)[7] | Not Specified | [7] |
| RPMI 8226 (Multiple Myeloma) | 8.2[9] | Not Specified | [9] | |
| G361 (Melanoma) | 6.147 | 24 hours | [10] | |
| A375 (Melanoma) | 25.67 | 24 hours | [10] | |
| Omuralide | Data not consistently available | Data not consistently available | Data not consistently available | |
| This compound | HCT-116 (Colon Carcinoma) | Reduced activity compared to Salinosporamide A | Not Specified | [11] |
Mechanism of Action and Signaling Pathways
Both this compound (inferred from Salinosporamide A) and Omuralide are covalent, irreversible inhibitors of the 20S proteasome. They target the catalytically active N-terminal threonine residue of the proteasome's β-subunits.[4][12] This inhibition leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on proteasome function.
A key signaling pathway affected by proteasome inhibition is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for degrading phosphorylated IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival and anti-apoptotic genes. By inhibiting the proteasome, Salinosporamides and Omuralide prevent IκB degradation, thereby blocking NF-κB activation and promoting apoptosis. Studies have shown that Salinosporamide A is a more potent inhibitor of NF-κB activation than lactacystin (the precursor to Omuralide).
Signaling Pathway Diagram
Caption: Inhibition of the 20S proteasome by this compound and Omuralide.
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate)
This protocol is adapted from methodologies utilizing the fluorogenic substrate Suc-LLVY-AMC to measure the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
Test Compounds: this compound and Omuralide (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460-485 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of purified 20S proteasome.
-
Add varying concentrations of the test compounds (this compound or Omuralide) to the wells of the 96-well plate. Include a DMSO vehicle control.
-
Add the proteasome-containing reaction mixture to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of 20-100 µM.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound and Omuralide.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test Compounds: this compound and Omuralide (in DMSO)
-
96-well clear microplate
-
Spectrophotometer (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Omuralide. Include a DMSO vehicle control and an untreated control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing proteasome inhibitors.
Conclusion
Both this compound and Omuralide are valuable research tools for studying the ubiquitin-proteasome system. Based on data from its close analog Salinosporamide A, the salinosporamide class of compounds demonstrates broader and more potent inhibition of the proteasome's multiple catalytic activities compared to Omuralide, which primarily targets the chymotrypsin-like activity. This broader inhibition profile may translate to greater efficacy in certain cancer types. However, the significantly reduced activity of this compound compared to Salinosporamide A highlights the critical role of specific structural moieties in determining inhibitory potency. Further head-to-head comparative studies with this compound are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations and further explore the intricate biology of proteasome inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and biological activity of lactacystin, omuralide and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omuralide and vibralactone: differences in the proteasome- β-lactone-γ-lactam binding scaffold alter target preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | 863126-96-9 | Benchchem [benchchem.com]
- 9. Marizomib (Salinosporamide A) | Proteasome inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Marizomib (Salinosporamide A) Promotes Apoptosis in A375 and G361 Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Salinosporamide C In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Salinosporamide C, also known as Marizomib (formerly NPI-0052), is a potent, second-generation proteasome inhibitor with a distinct in vivo anticancer mechanism that sets it apart from other approved proteasome inhibitors such as bortezomib and carfilzomib. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, detailed methodologies for key in vivo experiments, and visualizations of its mechanism of action.
Superior Proteasome Inhibition and In Vivo Efficacy
This compound distinguishes itself through its irreversible and comprehensive inhibition of the 20S proteasome.[1][2] Unlike bortezomib, which primarily targets the chymotrypsin-like (CT-L) activity of the proteasome in a reversible manner, this compound irreversibly binds to and inhibits all three proteolytic subunits: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[3][4] This broad-spectrum and sustained inhibition is believed to contribute to a greater therapeutic index and efficacy in a wider range of malignancies.[5]
A key advantage of this compound is its ability to cross the blood-brain barrier, a feature not prominently shared by bortezomib or carfilzomib.[6][7] This characteristic has positioned it as a promising therapeutic agent for aggressive brain tumors such as glioblastoma.[6][7] Preclinical studies have demonstrated its efficacy in various in vivo cancer models, including multiple myeloma, glioblastoma, and pheochromocytoma, both as a monotherapy and in combination with other anticancer agents.[2][3]
Comparative In Vivo Performance
The following tables summarize quantitative data from preclinical in vivo studies, comparing the efficacy of this compound with other proteasome inhibitors.
Table 1: In Vivo Efficacy of this compound in a Human Glioblastoma Xenograft Model
| Treatment Group | Dosage and Schedule | Median Survival (days) | Increase in Median Survival vs. Control | Reference |
| Vehicle Control | - | 18 | - | [1] |
| This compound | 150 µg/kg, IV, biweekly | Not significantly different from control | - | [1] |
| This compound | 200 µg/kg, IV, biweekly | 31 | 72% | [1] |
Table 2: Comparative In Vivo Efficacy in a Pheochromocytoma Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition vs. Control (Day 28) | Reference |
| Vehicle Control | - | - | [3] |
| Bortezomib | Not specified | Significant | [3] |
| This compound | Not specified | Not statistically significant | [3] |
| Bortezomib + this compound | Not specified | Significant | [3] |
Note: While this compound alone did not show significant tumor growth inhibition in this specific model, the combination therapy demonstrated efficacy, suggesting a synergistic effect.
Table 3: Comparison of Proteasome Inhibition in a Prostate Cancer Xenograft Model
| Treatment | Proteasome Inhibition in Tumors (2h post-dose) | Sustained Proteasome Inhibition in Tumors (between doses) | Proteasome Inhibition in Brain (sustained) | Reference |
| This compound (ML858) | >50% (IV), >25% (p.o.) | <20% | >40% | [8] |
| Bortezomib | >80% | >40% | Not significant | [8] |
Key In Vivo Experimental Protocols
Detailed methodologies for critical in vivo experiments are provided below to facilitate reproducibility and further investigation.
Orthotopic Glioblastoma Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound against human glioblastoma.
Materials:
-
Animal Model: Athymic BALB/c nu/nu mice (female, 6-8 weeks old).
-
Cell Line: D-54 or U-251 human glioblastoma cells.
-
Drug Formulation: this compound (Marizomib) dissolved in a vehicle of 2% DMSO in 5% Solutol.
-
Surgical Equipment: Stereotactic frame, micro-syringe, isoflurane anesthesia machine.
Protocol:
-
Cell Preparation: Culture D-54 or U-251 cells in appropriate media. On the day of implantation, harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/5 µL.
-
Intracranial Implantation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull over the right frontal lobe.
-
Slowly inject 1 x 10^5 cells in 5 µL of PBS into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Drug Administration:
-
Four days post-implantation, randomize mice into treatment and control groups.
-
Administer this compound intravenously (IV) via the tail vein at a dose of 150 or 200 µg/kg.
-
The treatment schedule is typically biweekly (e.g., on days 1, 4, 8, 11, and 15) for 2.5 weeks.[1]
-
The control group receives an equivalent volume of the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor animal weight and neurological symptoms daily.
-
The primary endpoint is survival. Euthanize mice when they exhibit significant neurological deficits or a predetermined weight loss.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.[1]
-
In Vivo Proteasome Activity Assay in Tumor and Tissue Lysates
Objective: To measure the extent and duration of proteasome inhibition by this compound in vivo.
Materials:
-
Tumor-bearing mice: From xenograft studies as described above.
-
Lysis Buffer: Specific to the chosen proteasome activity assay kit.
-
Proteasome Activity Assay Kit: Commercially available kits that measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome (e.g., luminescent or fluorescent-based assays).
-
Protein Quantification Assay: (e.g., BCA or Bradford assay).
Protocol:
-
Tissue Collection: At specified time points after drug administration, euthanize the mice and harvest tumors and other tissues of interest (e.g., brain, liver, packed whole blood).[2] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Lysate Preparation:
-
Homogenize the frozen tissues in ice-cold lysis buffer.
-
Centrifuge the homogenates at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Proteasome Activity Measurement:
-
Follow the manufacturer's instructions for the chosen proteasome activity assay kit.
-
Typically, this involves incubating a specific amount of protein lysate with a fluorogenic or luminogenic substrate specific for each proteasome activity.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the proteasome activity to the total protein concentration in each sample.
-
Express the results as a percentage of the proteasome activity in the vehicle-treated control group to determine the percent inhibition.
-
Signaling Pathways and Experimental Workflows
The anticancer mechanism of this compound involves the disruption of key signaling pathways that promote cancer cell survival and proliferation. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
- 1. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib Alone and in Combination With Salinosporamid A Induces Apoptosis and Promotes Pheochromocytoma Cell Death In Vitro and in Female Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinosporamide A (NPI-0052) potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through down-modulation of NF-κB–regulated gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of the Anticancer Agent Salinosporamide A (NPI-0052) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
The Ubiquitin-Proteasome System and Salinosporamide's Mechanism of Action
A Comparative Guide to the Structure-Activity Relationship of Salinosporamide Analogues
Salinosporamide A (Marizomib) is a potent, irreversible proteasome inhibitor isolated from the marine actinomycete Salinispora tropica.[1][2] Its unique β-lactone-γ-lactam bicyclic core structure and potent anticancer properties have made it a significant lead compound in drug development, particularly for cancers like multiple myeloma and glioblastoma.[1][3] Understanding the structure-activity relationship (SAR) of Salinosporamide A is crucial for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. This guide compares the performance of various Salinosporamide analogues, providing quantitative data and experimental context.
The 26S proteasome is a multi-catalytic complex responsible for degrading polyubiquitinated proteins, playing a critical role in cellular protein homeostasis.[1][4] Its proteolytic activity resides in the 20S core particle, which has three distinct catalytic sites: chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1).[4] Salinosporamide A covalently and irreversibly binds to the N-terminal threonine residue of all three active sites, with the highest affinity for the β5 subunit.[1][5] This irreversible inhibition, a key distinction from the reversible inhibitor bortezomib, leads to the accumulation of misfolded proteins, cellular stress, and ultimately, apoptosis in cancer cells.[1][6]
The general pathway of protein degradation targeted by Salinosporamide A is depicted below.
Salinosporamide A's mechanism involves a nucleophilic attack from the catalytic threonine of the proteasome on the β-lactone ring. This is followed by an intramolecular cyclization involving the chloroethyl side chain, forming a stable tetrahydrofuran ring adduct that results in irreversible inhibition.[7][8]
Core Structure-Activity Relationship Insights
SAR studies have revealed that several key structural features of Salinosporamide A are critical for its potent proteasome inhibitory activity. Modifications to these regions often lead to significant changes in potency.[9][10]
-
The Chloroethyl Group (C4 Position): This group is paramount for irreversible inhibition. Replacing the chloroethyl group with unhalogenated substituents, such as an ethyl or methyl group, leads to a marked reduction in potency and converts the inhibition from irreversible to slowly reversible.[6][9] This is because the chlorine atom acts as a leaving group during the formation of the stable cyclic ether adduct within the proteasome's active site.[7] Halogen exchange (e.g., to bromine or iodine) is generally well-tolerated.[9][11]
-
The Cyclohexene Ring (C2 Position): This moiety binds to the S1 substrate specificity pocket of the proteasome.[6] Its stereochemistry and conformation are important for activity. Removing the double bond to create a cyclohexyl analogue results in a 3- to 12-fold decrease in potency.[12] Epoxidation of the cyclohexene ring is tolerated, with the potency of the resulting analogues being highly dependent on the stereochemistry of the new epoxide ring.[9][12]
-
Stereochemistry: The specific stereochemistry of the five contiguous chiral centers is crucial for potent activity.[3] Alterations, particularly epimerization at centers adjacent to the core bicyclic ring, can significantly reduce or abolish inhibitory activity.[9][10]
The typical workflow for conducting SAR studies on these analogues is outlined below.
Comparative Activity of Salinosporamide Analogues
The following table summarizes the inhibitory activity of Salinosporamide A and key analogues against the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is its primary target.
| Compound | Modification | IC₅₀ (nM) vs. 20S CT-L | Key Finding | Reference(s) |
| Salinosporamide A (1) | Parent Compound | 1.3 - 3.5 | Potent, irreversible inhibitor. | [4][7][11] |
| Omuralide (3) | Lacks chloroethyl & cyclohexene groups | 49 | The Salinosporamide scaffold is inherently more potent than related β-lactones. | [11] |
| Salinosporamide, Ethyl (Analogue of 1) | Replaces chloroethyl with ethyl | >10,000 | The chloroethyl group is essential for high potency and irreversible binding. | [9][12] |
| Salinosporamide, Bromo (15) | Replaces chloro with bromo | 2.0 | Halogen exchange at the ethyl side chain is well-tolerated. | [9][12] |
| Cyclohexyl Analogue (14) | Cyclohexene ring is reduced | 15.6 | The double bond in the cyclohexene ring contributes to potency. | [12] |
| Epoxide Analogue (15) | Epoxidation of cyclohexene ring | 5.2 | Epoxidation is tolerated, but activity is stereochemistry-dependent. | [12] |
| Epoxide Analogue (16) | Diastereomer of Epoxide 15 | 65 | Highlights the importance of stereochemistry in the C2 substituent. | [12] |
Note: IC₅₀ values can vary between studies based on the specific assay conditions and source of the proteasome (e.g., human vs. rabbit).
Experimental Protocols
A detailed and accurate experimental protocol is essential for the reliable evaluation of proteasome inhibitors. Below is a representative methodology for assessing the chymotrypsin-like activity of the 20S proteasome.
Protocol: In Vitro 20S Proteasome Chymotrypsin-Like (CT-L) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Salinosporamide analogues against the chymotrypsin-like (β5) subunit of the purified human 20S proteasome.
2. Materials:
-
Purified Human 20S Proteasome (e.g., from Enzo Life Sciences or similar).
-
Fluorogenic Substrate for CT-L activity: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin).
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA.
-
Test Compounds: Salinosporamide A (as positive control) and analogues, dissolved in 100% DMSO to create 10 mM stock solutions.
-
DMSO (Dimethyl sulfoxide, molecular biology grade).
-
Black, flat-bottom 96-well microplates.
-
Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 460 nm).
3. Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the test compounds and Salinosporamide A in DMSO. A typical starting range would be from 100 µM down to 0.1 nM.
-
Further dilute these DMSO stocks 1:50 in Assay Buffer to create intermediate solutions. This minimizes the final DMSO concentration in the assay to <1%.
-
-
Assay Reaction Setup:
-
In each well of the 96-well plate, add the following in order:
-
80 µL of Assay Buffer.
-
10 µL of the diluted test compound (or DMSO for control wells).
-
-
Add 5 µL of purified 20S proteasome (e.g., at a final concentration of 0.5 nM).
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
-
Initiation of Reaction and Measurement:
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 5 minutes for a total of 30-60 minutes.
-
4. Data Analysis:
-
Calculate Reaction Rates: For each concentration, determine the rate of substrate cleavage by plotting RFU versus time and calculating the slope (V = ΔRFU / Δt) from the linear portion of the curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the rate in the presence of the test compound and V_control is the rate in the presence of DMSO only.
-
Calculate IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
References
- 1. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome | MDPI [mdpi.com]
- 2. Synthesis of salinosporamide A and its analogs as 20S proteasome inhibitors and SAR summarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (−)-Homosalinosporamide A and Its Mode of Proteasome Inhibition: An X-ray Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of salinosporamide A (NPI-0052), a novel marine derived proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Resistance: A Comparative Analysis of Salinosporamide C and Other Proteasome Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among proteasome inhibitors is critical for advancing cancer therapeutics. This guide provides a detailed comparison of Salinosporamide C (Marizomib/NPI-0052) with bortezomib and carfilzomib, focusing on their efficacy in resistant cell lines, underlying mechanisms of resistance, and the signaling pathways involved.
This compound, a marine-derived natural product, has emerged as a potent, irreversible proteasome inhibitor. Its unique chemical structure and mechanism of action offer potential advantages in overcoming resistance to first- and second-generation proteasome inhibitors like bortezomib and carfilzomib, which are cornerstones in the treatment of multiple myeloma and other hematological malignancies.
Comparative Efficacy in Resistant Cell Lines
The development of resistance to proteasome inhibitors is a significant clinical challenge. Studies have shown that cell lines resistant to bortezomib or carfilzomib can exhibit varying degrees of cross-resistance to other inhibitors. This compound has demonstrated the ability to overcome bortezomib resistance in some contexts, although cross-resistance can occur, often mediated by specific mutations in the proteasome subunits.[1][2][3]
Below are tables summarizing the 50% inhibitory concentrations (IC50) of this compound, bortezomib, and carfilzomib in various sensitive and resistant cancer cell lines, compiled from multiple studies.
Table 1: Comparative IC50 Values in Bortezomib-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor | Cross-Resistance to this compound (IC50, nM) | Cross-Resistance Factor to this compound |
| Bortezomib | |||||
| MM1S | 15.2 | 44.5 | 2.93 | - | - |
| CEM | - | 7 (CEM/BTZ7) | 10 | 47.4 | 9 |
| CEM | - | 200 (CEM/BTZ200) | 123 | 87.9 | 17 |
| Carfilzomib | |||||
| MM1S/R BTZ | - | - | - | 43.5 | - |
Data compiled from multiple sources.[1][2][4][5] Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 2: Comparative IC50 Values in Carfilzomib-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor | Cross-Resistance to Bortezomib (IC50, nM) |
| Carfilzomib | ||||
| MM1S | 8.3 | 23.0 | 2.77 | 24.0 |
| Bortezomib | ||||
| MM1S/R CFZ | - | - | - | 24.0 |
Data from a single study.[4][5]
Table 3: IC50 Values in Salinosporamide A-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor | Cross-Resistance to Bortezomib (IC50, nM) | Cross-Resistance Factor to Bortezomib |
| Salinosporamide A | |||||
| CEM | 5.1 | 23.2 | 5 | - | - |
| Bortezomib | |||||
| CEM/S20 | - | - | - | - | 3 |
Data compiled from multiple sources.[2][3]
Inhibition Profile of Proteasome Subunits
The 20S proteasome has three main catalytic activities, mediated by the β5 (chymotrypsin-like), β2 (trypsin-like), and β1 (caspase-like) subunits. While bortezomib and carfilzomib primarily target the β5 subunit, this compound is a pan-proteasome inhibitor, affecting all three subunits.[6][7][8][9] This broader activity may contribute to its efficacy in tumors resistant to other proteasome inhibitors.
Table 4: Inhibitory Concentrations (EC50/IC50) of this compound against Proteasome Subunits
| Proteasome Subunit | Activity | This compound EC50/IC50 (nM) |
| β5 | Chymotrypsin-like | 3.5 |
| β2 | Trypsin-like | 28 |
| β1 | Caspase-like | 430 |
Data from a representative study.[8][9]
In resistant cell lines, the baseline activity of all three proteasome subunits is often higher, which may contribute to drug resistance even when the target subunit is inhibited.[10]
Mechanisms of Cross-Resistance
The primary mechanism of acquired resistance to proteasome inhibitors involves mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome.[1][2][3][8][11][12] These mutations can alter the drug-binding pocket, reducing the affinity of the inhibitor. Notably, some mutations can confer cross-resistance to multiple proteasome inhibitors. For example, the A49V mutation in the β5 subunit has been implicated in resistance to both bortezomib and Salinosporamide A.[8][12]
Experimental Protocols
Generation of Resistant Cell Lines
Resistant cell lines are typically generated by continuous exposure to stepwise increasing concentrations of the proteasome inhibitor.
-
Initial Exposure: Parental cells (e.g., multiple myeloma cell lines such as RPMI-8226 or MM1S) are cultured in the presence of a low concentration of the proteasome inhibitor (e.g., bortezomib, carfilzomib, or this compound), typically starting at a concentration around the IC10-IC20.[13]
-
Dose Escalation: The concentration of the drug is gradually increased in a stepwise manner as the cells adapt and resume proliferation. This process can take several months.[14]
-
Maintenance Culture: Once a resistant population is established that can proliferate in a significantly higher drug concentration, the cells are maintained in a culture medium containing a maintenance dose of the inhibitor to retain the resistant phenotype.[15]
Cell Viability (MTT) Assay
The cytotoxic effects of the proteasome inhibitors are commonly quantified using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere (for adherent cells) or stabilize for a period, typically 24 hours.
-
Drug Treatment: Cells are treated with a range of concentrations of the proteasome inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT reagent (typically 0.5 mg/mL final concentration) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[16] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570-590 nm.[10][17] The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways Implicated in Resistance
Beyond direct target mutations, alterations in various signaling pathways contribute to proteasome inhibitor resistance. These include the unfolded protein response (UPR), NF-κB signaling, and pathways regulating oxidative stress.[10][18][19] In resistant cells, there is often an increased baseline activity of the UPR, allowing them to better cope with the accumulation of misfolded proteins caused by proteasome inhibition.[10]
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of cross-resistance to proteasome inhibitor bortezomib and overcoming resistance in Ewing's family tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.fsu.edu [med.fsu.edu]
- 8. Bacterial self-resistance to the natural proteasome inhibitor salinosporamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anti-myeloma activity of the proteasome inhibitor marizomib and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Salinosporamide A (Marizomib): A Comparative Guide to its Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the blood-brain barrier (BBB) permeability of Salinosporamide A (Marizomib), a novel proteasome inhibitor, with other relevant proteasome inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of Salinosporamide A for central nervous system (CNS) targeted therapies.
Superior Blood-Brain Barrier Penetration of Salinosporamide A
Salinosporamide A, a marine-derived natural product, has demonstrated a significant ability to cross the blood-brain barrier, a critical attribute for treating neurological diseases, including brain cancers like glioblastoma.[1][2][3][4][5][6] This characteristic distinguishes it from other proteasome inhibitors, such as bortezomib and carfilzomib, which exhibit limited to no CNS penetration.[1]
Comparative Analysis of Proteasome Inhibitor BBB Permeability
The following table summarizes the available data on the BBB permeability of Salinosporamide A and its key comparators.
| Compound | Class | Brain Penetration | Supporting Data |
| Salinosporamide A (Marizomib) | β-lactone-γ-lactam | Yes | Distributes into the brain at 30% of blood levels in rats.[1] |
| Bortezomib | Dipeptidyl boronic acid | Limited | 5-7% of serum concentrations detected in cerebrospinal fluid (CSF) and brain tissue in humans and mice. |
| Carfilzomib | Epoxyketone | No | Does not cross the blood-brain barrier. |
Experimental Validation of Blood-Brain Barrier Permeability
The determination of a compound's ability to cross the BBB is a crucial step in the development of CNS drugs. Both in vivo and in vitro models are employed to assess this critical pharmacokinetic parameter.
In Vivo Assessment of BBB Permeability
A common and reliable method for quantifying BBB permeability in vivo involves the administration of the test compound to animal models, followed by the measurement of its concentration in both blood and brain tissue.
Representative Experimental Protocol: In Vivo BBB Permeability Assay in Rodents
This protocol describes a general procedure for assessing the BBB permeability of a small molecule like Salinosporamide A in a rodent model.
1. Animal Models and Compound Administration:
- Healthy adult rodents (e.g., mice or rats) are used.
- Salinosporamide A is dissolved in a suitable vehicle and administered systemically, typically via intravenous (IV) or intraperitoneal (IP) injection.
2. Blood and Brain Tissue Collection:
- At a predetermined time point after administration, animals are anesthetized.
- A blood sample is collected via cardiac puncture.
- The animal is then transcardially perfused with saline to remove blood from the brain vasculature.
- The brain is carefully excised and collected.
3. Sample Processing:
- The collected blood is processed to obtain plasma or serum.
- The brain is weighed and homogenized in a suitable buffer.
4. Quantification of Compound Concentration:
- The concentration of Salinosporamide A in the plasma/serum and brain homogenate is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
- The brain-to-plasma concentration ratio (Kp) is calculated to quantify the extent of BBB penetration.
Experimental Workflow for In Vivo BBB Permeability Assessment
Caption: Workflow for in vivo assessment of blood-brain barrier permeability.
Mechanism of Action: Proteasome Inhibition and Apoptosis
Salinosporamide A exerts its therapeutic effects through the irreversible inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of a wide range of cellular proteins, including those involved in cell cycle regulation, proliferation, and survival.
By inhibiting the proteasome, Salinosporamide A leads to the accumulation of ubiquitinated proteins, including pro-apoptotic factors. This accumulation disrupts normal cellular homeostasis and triggers programmed cell death, or apoptosis, in cancer cells.
Signaling Pathway of Salinosporamide A-Induced Apoptosis
Caption: Salinosporamide A inhibits the 20S proteasome, leading to apoptosis.
References
- 1. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marizomib in the therapy of brain tumors—how far did we go and where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Insights into Salinosporamide a Mediated Inhibition of the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into Salinosporamide A mediated inhibition of the human 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Salinosporamide Production in Salinispora Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salinispora species for the production of Salinosporamide A, a potent proteasome inhibitor with significant anticancer activity. By integrating transcriptomic data with biosynthetic insights, this document serves as a valuable resource for strain selection, genetic engineering, and fermentation optimization in drug discovery and development programs.
Introduction to Salinosporamide A and Salinispora
Salinosporamide A is a complex marine natural product produced by actinomycetes of the genus Salinispora. Its unique γ-lactam-β-lactone core structure is responsible for its potent and irreversible inhibition of the 20S proteasome, a key target in cancer therapy. The primary producers of Salinosporamide A are Salinispora tropica and Salinispora arenicola, both found in ocean sediments. While both species harbor the biosynthetic gene cluster (sal) responsible for Salinosporamide A synthesis, significant differences in their production profiles have been observed, suggesting differential regulation of the biosynthetic machinery. This guide focuses on the comparative transcriptomics of these two key species to elucidate the molecular basis for these differences.
Comparative Analysis of Salinosporamide A Production and sal Gene Cluster Expression
The production of Salinosporamide A is directly linked to the transcriptional activity of the sal biosynthetic gene cluster. Comparative transcriptomic studies have revealed significant differences in the expression levels of this cluster between Salinispora tropica and Salinispora arenicola, which correlate with their respective production capabilities.
Salinispora tropica, notably strain CNB-440, is a consistent and high-level producer of Salinosporamide A. In contrast, while Salinispora arenicola possesses the sal gene cluster, production of Salinosporamide A is often significantly lower or even undetectable under standard laboratory conditions[1]. This suggests that the sal gene cluster in S. arenicola may be silent or expressed at very low levels.
The following table summarizes the available quantitative data on the expression of the sal biosynthetic gene cluster and Salinosporamide A production in representative strains of S. tropica and S. arenicola.
| Species & Strain | Growth Phase | sal BGC Expression (Average RPKM) | Salinosporamide A Production | Reference |
| Salinispora tropica CNB-440 | Exponential (96h) | ~450 | High | [2] |
| Stationary (216h) | ~300 | High | [2] | |
| Salinispora arenicola CNS-205 | Exponential (96h) | Below threshold (<27.1) | Very Low / Undetectable | [2] |
| Stationary (216h) | Below threshold (<27.1) | Very Low / Undetectable | [2] |
Note: RPKM (Reads Per Kilobase of transcript per Million mapped reads) is a normalized measure of gene expression. The expression threshold for distinguishing between silent and expressed biosynthetic gene clusters in Salinispora has been established at approximately 27.1 RPKM[2].
Experimental Protocols
RNA Sequencing of Salinispora Species
This protocol outlines the key steps for performing comparative transcriptomics of Salinispora species.
1. Culture Conditions and RNA Extraction:
-
Inoculate 50 mL of A1 medium (10 g/L soluble starch, 4 g/L yeast extract, 2 g/L peptone, in natural or artificial seawater) with a fresh spore stock of Salinispora tropica and Salinispora arenicola.
-
Incubate cultures at 30°C with shaking at 220 rpm.
-
Harvest mycelium at desired time points (e.g., exponential phase at 96 hours and stationary phase at 216 hours) by centrifugation at 4,000 x g for 10 minutes.
-
Immediately flash-freeze the mycelial pellet in liquid nitrogen and store at -80°C until RNA extraction.
-
Extract total RNA using a commercially available kit, such as the QIAGEN RNeasy Mini Kit, following the manufacturer's instructions for filamentous fungi, including a DNase I treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.0.
2. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from 1-5 µg of total RNA using a rRNA removal kit (e.g., Illumina Ribo-Zero rRNA Removal Kit).
-
Construct strand-specific RNA-seq libraries using a commercial kit (e.g., KAPA Stranded RNA-Seq Kit) according to the manufacturer's protocol. This typically involves:
-
RNA fragmentation.
-
First-strand cDNA synthesis using random primers.
-
Second-strand cDNA synthesis incorporating dUTP.
-
A-tailing and ligation of sequencing adapters.
-
Digestion of the dUTP-containing second strand to ensure strand specificity.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the final libraries using a bioanalyzer and qPCR.
-
Sequence the libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads of a desired length (e.g., 150 bp).
3. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases using software such as Trimmomatic.
-
Align the trimmed reads to the reference genomes of Salinispora tropica CNB-440 and Salinispora arenicola CNS-205 using a splice-aware aligner like HISAT2 or STAR.
-
Quantify gene expression by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Normalize the read counts to obtain RPKM or TPM (Transcripts Per Million) values to allow for comparison of gene expression levels across samples.
-
Perform differential gene expression analysis between the two species and different growth phases using packages like DESeq2 or edgeR in R.
Quantification of Salinosporamide A by HPLC
This protocol provides a method for the extraction and quantification of Salinosporamide A from Salinispora cultures.
1. Extraction:
-
To a 50 mL liquid culture, add an equal volume of ethyl acetate.
-
Shake vigorously for 1 hour to extract the secondary metabolites.
-
Separate the organic and aqueous layers by centrifugation at 4,000 x g for 10 minutes.
-
Collect the upper ethyl acetate layer and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
2. HPLC Analysis:
-
Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a suitable initial concentration of acetonitrile (e.g., 20%).
-
Increase the acetonitrile concentration linearly to 100% over a set period (e.g., 20 minutes).
-
Hold at 100% acetonitrile for a few minutes before returning to the initial conditions.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at 210 nm. Salinosporamide A has a characteristic UV absorption maximum at this wavelength.
-
Quantification: Create a standard curve using a purified Salinosporamide A standard of known concentrations. Calculate the concentration of Salinosporamide A in the culture extracts by comparing their peak areas to the standard curve.
Visualizing Key Pathways and Workflows
Salinosporamide A Biosynthetic Pathway
The biosynthesis of Salinosporamide A is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line encoded by the sal gene cluster. Key precursors include acetate, a unique cyclohexenylalanine residue, and a chloroethylmalonyl-CoA extender unit.
Caption: Simplified overview of the Salinosporamide A biosynthetic pathway.
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates the major steps involved in the comparative transcriptomic analysis of Salinispora species for Salinosporamide A production.
Caption: Workflow for comparative transcriptomics of Salinosporamide A production.
Conclusion
The comparative transcriptomic data strongly suggest that the differential production of Salinosporamide A between Salinispora tropica and Salinispora arenicola is primarily due to differences in the transcriptional regulation of the sal biosynthetic gene cluster. While S. tropica actively transcribes the sal cluster, leading to high yields of Salinosporamide A, the same cluster appears to be transcriptionally silent or expressed at very low levels in S. arenicola under the conditions tested.
These findings have significant implications for the industrial production of Salinosporamide A. Efforts to improve yields could focus on:
-
Optimizing fermentation conditions for S. tropica to further enhance the expression of the sal gene cluster.
-
Heterologous expression of the S. tropica sal gene cluster in a high-growth, genetically tractable host.
-
Activating the silent sal gene cluster in S. arenicola through genetic manipulation of regulatory elements or by using elicitors that mimic natural environmental cues.
This guide provides a foundational understanding of the transcriptomic landscape of Salinosporamide A biosynthesis. Further research, including detailed promoter analysis and identification of specific transcription factors regulating the sal cluster, will be crucial for unlocking the full biosynthetic potential of these remarkable marine bacteria.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Salinosporamide C
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Salinosporamide C, a potent cytotoxic agent utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound, and its analogs like Salinosporamide A, are classified as hazardous compounds requiring specialized handling and disposal protocols.
Core Principles of this compound Waste Management
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. This includes, but is not limited to:
-
Unused or expired this compound solutions
-
Contaminated personal protective equipment (PPE)
-
Glassware and plasticware (e.g., vials, pipettes, flasks)
-
Spill cleanup materials
The primary methods for the disposal of this compound waste are incineration and chemical inactivation . Incineration should be carried out in a licensed hazardous waste facility. For laboratories equipped to perform chemical inactivation, a detailed protocol is provided below.
Quantitative Data for Disposal Parameters
The following table summarizes key quantitative data relevant to the handling and disposal of this compound and related cytotoxic compounds.
| Parameter | Value/Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | ||
| Gloves | Double gloving with chemotherapy-rated gloves | General Cytotoxic Handling Guidelines |
| Gown | Disposable, solid-front, back-closure gown | General Cytotoxic Handling Guidelines |
| Eye Protection | Safety glasses with side shields or goggles | General Cytotoxic Handling Guidelines |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for handling powders | General Cytotoxic Handling Guidelines |
| Waste Containment | ||
| Primary Container | Leak-proof, puncture-resistant container with a secure lid | [1][2] |
| Labeling | Clearly labeled as "Cytotoxic Waste" with biohazard symbol | [1][2] |
| Container Color | Typically yellow or marked with a purple lid for cytotoxic waste | [2] |
| Chemical Inactivation of Salinosporamide A (as a surrogate for this compound) | ||
| Inactivating Agent | Sodium Hydroxide (NaOH) solution | [2][3] |
| pH for Base-Dependent Degradation | > 6.5 | [1] |
| Proposed Inactivation Conditions | See Experimental Protocol below | Derived from[4] |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol details the chemical inactivation of aqueous solutions containing this compound through base-catalyzed hydrolysis. This procedure should be performed in a certified chemical fume hood while wearing appropriate PPE.
Objective: To hydrolyze the β-lactone ring of this compound, rendering it inactive. The β-lactone ring is the pharmacophore responsible for its cytotoxic activity.[5]
Materials:
-
Aqueous waste containing this compound
-
Sodium hydroxide (NaOH), 1 M solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass container for the reaction
-
Hazardous waste container for the final neutralized solution
Procedure:
-
Preparation:
-
Quantify the volume of the this compound waste solution to be treated.
-
Place the waste solution in a suitable glass container with a stir bar.
-
Set up the container on a stir plate within a chemical fume hood.
-
-
Basification:
-
While stirring, slowly add 1 M Sodium Hydroxide (NaOH) solution to the waste.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.
-
-
Inactivation:
-
Allow the basic solution to stir at room temperature for a minimum of 24 hours. This extended time ensures complete hydrolysis of the β-lactone ring.[4]
-
-
Neutralization:
-
After the inactivation period, neutralize the solution by slowly adding an appropriate acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.
-
-
Disposal of Treated Waste:
-
The neutralized solution, now containing the inactive hydrolysis products, should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Do not discharge the treated solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Validation (Recommended): For initial implementation of this protocol, it is recommended to validate the complete degradation of this compound. This can be achieved by taking a small, neutralized sample of the treated waste and analyzing it by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the parent compound.
Mandatory Visualizations
Signaling Pathway of Salinosporamide A (as a model for this compound)
Salinosporamide A exerts its cytotoxic effects by inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation. This inhibition leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately inducing cell death.
Caption: Mechanism of this compound-induced cytotoxicity via proteasome inhibition.
Experimental Workflow for this compound Disposal
The following diagram outlines the step-by-step workflow for the safe disposal of this compound waste, incorporating both chemical inactivation and final disposal routes.
References
- 1. A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 863126-96-9 | Benchchem [benchchem.com]
Personal protective equipment for handling Salinosporamide C
Disclaimer: This document provides guidance on the safe handling of Salinosporamide C based on available data for the structurally related and more extensively studied compound, Salinosporamide A (Marizomib). No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. This compound is a cytotoxic compound and should be handled with extreme caution by trained personnel in a laboratory setting.[1][2] This guide is intended for research, scientific, and drug development professionals.
Immediate Safety and Handling Information
This compound is a derivative of Salinosporamide A, a potent proteasome inhibitor.[1][3] Due to its cytotoxic nature, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure risk. The following sections provide essential procedural guidance for laboratory personnel.
Personal Protective Equipment (PPE)
Based on the safety data for Salinosporamide A, the following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested nitrile gloves (ASTM D6978). | Prevents skin contact with the cytotoxic compound.[4] |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from splashes or aerosols.[5] |
| Lab Coat | Impervious, disposable gown with back closure. | Provides a barrier against contamination of personal clothing.[4][5] |
| Respiratory | A NIOSH-approved respirator is required if handling powders outside of a containment system. | Prevents inhalation of aerosolized particles.[5] |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects from spills and contamination.[4] |
Operational Plan for Handling this compound
This step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood or biological safety cabinet is operational.[5][6]
-
Verify the availability of an eye wash station and safety shower in the immediate vicinity.[5]
-
Prepare all necessary materials, including pre-weighed this compound (if possible), solvents, and reaction vessels, within the containment area.
-
A spill kit appropriate for cytotoxic compounds must be readily accessible.[4]
2. Handling and Experimental Procedures:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound, including weighing, reconstitution, and dilutions, within a chemical fume hood or other primary engineering control to minimize aerosol generation.[5][7]
-
Use dedicated equipment (e.g., spatulas, glassware) for handling the compound.
-
Avoid creating dust or aerosols.[5] If working with a solid, handle it with care. For solutions, avoid vigorous mixing that could lead to splashing.
-
After handling, decontaminate all surfaces and equipment with an appropriate agent, such as alcohol.[5]
3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
4. Disposal Plan:
-
All waste contaminated with this compound, including gloves, gowns, pipette tips, and excess compound, must be disposed of as hazardous chemical waste.
-
Place all contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional, local, state, and federal regulations for the disposal of cytotoxic waste.[7]
Experimental Workflow for Handling this compound
Caption: Figure 1. A flowchart outlining the key procedural steps for the safe handling of this compound, from preparation to disposal.
References
- 1. New cytotoxic salinosporamides from the marine Actinomycete Salinispora tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.ashp.org [publications.ashp.org]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Scientists Discover How Molecule Becomes Anticancer Weapon | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
